molecular formula C8H9N3O4 B1356124 (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide CAS No. 874781-99-4

(1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide

Número de catálogo: B1356124
Número CAS: 874781-99-4
Peso molecular: 211.17 g/mol
Clave InChI: ABSHCTYQDZZGFT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide is a useful research compound. Its molecular formula is C8H9N3O4 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c9-8(10-12)5-15-7-3-1-6(2-4-7)11(13)14/h1-4,12H,5H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSHCTYQDZZGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

(1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide: Structural Dynamics, Synthesis, and Pharmaceutical Utility

Executive Summary

(1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide (commonly referred to as 2-(4-nitrophenoxy)acetamidoxime) is a highly specialized aryloxyacetamidoxime derivative. In modern medicinal chemistry, amidoximes serve two critical, distinct functions: they are potent bioisostere precursors for 1,2,4-oxadiazole synthesis[1], and they act as prodrug scaffolds that bypass the poor oral bioavailability of highly basic amidines[2]. This technical whitepaper explores the physicochemical properties, step-by-step synthesis, analytical validation, and downstream pharmaceutical applications of this unique compound.

Structural & Physicochemical Profiling

The molecular architecture of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide consists of a 4-nitrophenyl ether linked via a methylene bridge to an acetamidoxime moiety. The strongly electron-withdrawing para-nitro group significantly influences the electronic distribution of the molecule, reducing the electron density on the ether oxygen and subtly modulating the nucleophilicity of the amidoxime nitrogen.

This electronic modulation is critical: it affects the pKa of the amidoxime, dictating its ionization state at physiological pH, which in turn governs its membrane permeability and its redox potential when interacting with metabolic enzymes like the mitochondrial Amidoxime Reducing Component (mARC)[3].

Table 1: Physicochemical and Structural Data
PropertyValue / Description
IUPAC Name (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide
Common Synonyms 2-(4-nitrophenoxy)acetamidoxime
Molecular Formula C₈H₉N₃O₄
Molecular Weight 211.17 g/mol
Hydrogen Bond Donors 3 (-NH₂, -OH)
Hydrogen Bond Acceptors 6 (Nitro oxygens, ether oxygen, amidoxime N/O)
Key Structural Motifs 4-Nitrophenoxy group; Z-configured amidoxime
Primary Utility 1,2,4-oxadiazole precursor; NO-donor/prodrug scaffold

Chemical Synthesis & Mechanistic Pathways

The synthesis of aryloxyacetamidoximes is typically achieved through a two-step nucleophilic sequence. The causality behind this specific route lies in the necessity to first establish the ether linkage under basic conditions, followed by the specific nucleophilic addition of hydroxylamine to the resulting nitrile[4].

Protocol 1: Synthesis of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide

Step 1: O-Alkylation (Etherification)

  • Reagents: 4-Nitrophenol (1.0 eq), Chloroacetonitrile (1.2 eq), Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Dimethylformamide (DMF).

  • Procedure: Dissolve 4-nitrophenol in DMF. Add K₂CO₃ and stir for 15 minutes at room temperature to form the phenoxide anion. The deprotonation is necessary to increase the nucleophilicity of the oxygen.

  • Reaction: Dropwise add chloroacetonitrile. Heat the mixture to 60°C for 4 hours. The reaction proceeds via an Sₙ2 mechanism, displacing the chloride ion to yield 2-(4-nitrophenoxy)acetonitrile.

  • Workup: Quench with ice water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Amidoxime Formation

  • Reagents: 2-(4-Nitrophenoxy)acetonitrile (1.0 eq), Hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq), Sodium Bicarbonate (NaHCO₃, 1.5 eq) or Triethylamine (TEA).

  • Solvent: Ethanol/Water (80:20 v/v).

  • Procedure: Neutralize the hydroxylamine hydrochloride with NaHCO₃ in the solvent mixture to liberate free hydroxylamine. Add the nitrile intermediate.

  • Reaction: Reflux the mixture at 80°C for 6-8 hours. The free hydroxylamine acts as a nucleophile, attacking the electrophilic nitrile carbon. Subsequent proton transfer yields the target amidoxime.

  • Purification: Cool to precipitate the product. Recrystallize from ethanol to obtain pure (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide.

Synthesis_Workflow N1 4-Nitrophenol + Chloroacetonitrile N2 2-(4-Nitrophenoxy)acetonitrile N1->N2 Base (K2CO3), SN2 Alkylation N4 (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide N2->N4 EtOH, Reflux N3 Hydroxylamine Hydrochloride N3->N4 Nucleophilic Addition

Synthetic workflow of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide via nitrile intermediate.

Reactivity & Downstream Pharmaceutical Applications

Application A: Precursor for 1,2,4-Oxadiazole Bioisosteres

1,2,4-oxadiazoles are metabolically stable bioisosteres for ester and amide bonds, widely used to improve the pharmacokinetic profile of drug candidates[1]. The amidoxime group is the foundational building block for the 3-position of the oxadiazole ring.

Cyclization Mechanism: The amidoxime is reacted with an acyl chloride (or an activated carboxylic acid) in the presence of a base (e.g., Triethylamine) to form an O-acylamidoxime intermediate. Heating this intermediate (often in DMSO or toluene) drives a cyclodehydration reaction (loss of H₂O), closing the ring to form a 3,5-disubstituted 1,2,4-oxadiazole[1]. The electron-withdrawing nature of the 4-nitrophenoxy group stabilizes the resulting heterocycle against hydrolytic cleavage.

Oxadiazole_Cyclization A Aryloxyacetamidoxime C O-Acylamidoxime Intermediate A->C O-Acylation (Base) B Acylating Agent (R-COCl) B->C D 3,5-Disubstituted 1,2,4-Oxadiazole C->D Cyclodehydration (-H2O)

Mechanism of 1,2,4-oxadiazole cyclization from an amidoxime intermediate.

Application B: The mARC Prodrug Principle and NO Donation

Amidines are highly basic (pKa ~11-12) and remain protonated in the gastrointestinal tract, leading to poor oral absorption. Converting an amidine into an amidoxime lowers the pKa drastically, rendering the molecule neutral and lipophilic enough for passive diffusion[2]. Once absorbed, the mitochondrial Amidoxime Reducing Component (mARC) —a molybdenum-containing enzyme—catalyzes the retro-reduction of the amidoxime back into the active amidine[3].

Furthermore, amidoximes and related N-hydroxyguanidines have been identified as potential Nitric Oxide (NO) donors. They can be oxidized by Nitric Oxide Synthase (NOS) or reduced via mARC-dependent pathways in the presence of nitrite to release NO, providing localized vasodilation or antimicrobial effects[5][6].

Analytical Validation Protocols

To ensure the scientific integrity of the synthesized (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide, rigorous analytical validation is required. This self-validating protocol utilizes High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Structural Elucidation
  • High-Resolution Mass Spectrometry (HRMS):

    • Method: Electrospray Ionization in positive mode (ESI+).

    • Rationale: HRMS provides the exact mass, confirming the elemental composition.

    • Expected Result: The theoretical[M+H]⁺ ion for C₈H₉N₃O₄ is m/z 212.0666. An observed mass within 5 ppm of this value validates the molecular formula[4].

  • ¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

    • Rationale: Identifies the connectivity and spatial arrangement of protons.

    • Expected Signals:

      • δ ~9.5 ppm (s, 1H): The highly deshielded =N-OH proton.

      • δ ~8.2 ppm (d, 2H) & δ ~7.2 ppm (d, 2H): The AA'BB' aromatic system characteristic of a para-substituted nitrophenyl ring.

      • δ ~5.6 ppm (br s, 2H): The amidoxime -NH₂ protons (broad due to quadrupolar relaxation of nitrogen and chemical exchange).

      • δ ~4.6 ppm (s, 2H): The methylene (-CH₂-) protons, deshielded by the adjacent ether oxygen and the imine carbon.

References

  • MDPI - The History of mARC. Available at: [Link]

  • PubMed (NIH) - The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. Available at:[Link]

  • ACS Journal of Medicinal Chemistry - N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases. Available at: [Link]

  • MDPI - Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Available at:[Link]

  • ResearchGate - Two pathways of NO biosynthesis in humans. Available at: [Link]

Sources

Comprehensive Technical Guide on the Physical and Chemical Properties of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

(1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide , commonly referred to as 2-(4-nitrophenoxy)acetamidoxime, is a versatile organic intermediate characterized by its unique combination of an electron-withdrawing nitrophenoxy headgroup and a highly reactive amidoxime terminus. This compound plays a critical role in modern drug discovery and materials science, primarily serving as a key precursor for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, a bioisostere for esters and amides in medicinal chemistry [1].

The molecular architecture (C₈H₉N₃O₄) is defined by three distinct motifs:

  • The 4-Nitrophenoxy Group : Imparts significant electron-withdrawing character, lowering the electron density of the ether oxygen and providing a strong UV chromophore for analytical tracking.

  • The Methylene Ether Spacer (-O-CH₂-) : Provides conformational flexibility while electronically insulating the amidoxime group from the strong resonance effects of the nitrophenyl ring.

  • The Amidoxime Moiety [-C(=NOH)NH₂] : An amphoteric functional group capable of tautomerization, metal chelation, and nucleophilic attack. The (1Z) stereodescriptor indicates that the hydroxyl group (-OH) and the amine group (-NH₂) are positioned on the same side of the C=N double bond, a conformation thermodynamically stabilized by intramolecular hydrogen bonding [1].

Physicochemical Properties

Understanding the physical and chemical baseline of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide is essential for optimizing reaction conditions, particularly in biphasic or transition-metal-catalyzed environments. The amidoxime group dictates the compound's amphoteric nature, while the nitrophenoxy group drives its lipophilicity and spectral signature.

PropertyValue / DescriptionMechanistic Rationale
IUPAC Name (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamideNomenclature defining the Z-configuration of the oxime.
Molecular Formula C₈H₉N₃O₄-
Molecular Weight 211.18 g/mol -
LogP (Predicted) 0.85 – 1.15Balanced lipophilicity; the polar amidoxime offsets the hydrophobic aromatic ring.
pKa₁ (Conjugate Acid) ~4.5 (Amidine nitrogen)Protonation occurs at the imine nitrogen, forming a resonance-stabilized cation.
pKa₂ (Hydroxyl) ~11.5 (Oxime OH)Deprotonation yields a nucleophilic oximate anion, critical for O-acylation.
Hydrogen Bonding 3 Donors, 6 AcceptorsFacilitates strong solvation in polar protic solvents (EtOH, MeOH).
UV-Vis Absorption (λmax) 310–320 nmDriven by the π→π* and n→π* transitions of the 4-nitrophenoxy chromophore.
Solubility Profile Soluble in DMF, DMSO, EtOH. Insoluble in Hexanes, H₂O (neutral).Amphiphilic character requires polar aprotic or protic solvents for high-concentration reactions.

Chemical Reactivity & Mechanistic Pathways

The reactivity of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide is dominated by the nucleophilicity of the amidoxime group. The compound undergoes several key transformations:

O-Acylation and 1,2,4-Oxadiazole Cyclization

The most prominent application of this compound is its conversion into 1,2,4-oxadiazoles. The reaction proceeds via a two-stage mechanism. First, the oxime oxygen acts as a nucleophile, attacking an activated carboxylic acid (e.g., acyl chloride) to form an O-acylamidoxime intermediate. Second, under thermal conditions or base catalysis, the intermediate undergoes intramolecular cyclodehydration to form the stable 1,2,4-oxadiazole ring [2].

Transition Metal Chelation

Amidoximes are excellent bidentate ligands. The imine nitrogen and the oxime oxygen can coordinate with transition metals (such as Fe³⁺, Cu²⁺, and UO₂²⁺) to form stable five-membered chelate rings. This property is heavily exploited in the development of metal-scavenging polymers and radiopharmaceutical chelators.

Tautomerism

The compound exists in a dynamic equilibrium between the amide oxime form (RC(=NOH)NH₂) and the iminohydroxylamine form (RC(=NH)NHOH). In polar solvents, the amide oxime form is overwhelmingly favored due to extended conjugation and superior hydrogen-bonding networks [1].

Reactivity Center (1Z)-N'-hydroxy-2-(4-nitrophenoxy) ethanimidamide Oxadiazole 1,2,4-Oxadiazole Derivatives Center->Oxadiazole 1. Acyl Chloride, Base 2. Thermal Cyclodehydration Chelate Metal Chelates (e.g., Fe3+, Cu2+) Center->Chelate Transition Metal Ions (Bidentate Coordination) NO Nitric Oxide (NO) Release Center->NO Oxidative Cleavage / Enzymatic Action

Fig 1: Primary reactivity pathways of the (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide core.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the workflows to confirm causality and reaction success before proceeding to subsequent steps.

Protocol A: Synthesis of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide

Causality & Rationale: The synthesis relies on the nucleophilic addition of free hydroxylamine to a nitrile. Because hydroxylamine is supplied as a stable hydrochloride salt (NH₂OH·HCl), a base (Na₂CO₃) is strictly required to neutralize the salt and liberate the nucleophilic nitrogen lone pair [3]. Ethanol is chosen as the solvent to solubilize the organic nitrile while allowing the inorganic NaCl byproduct to precipitate.

Step-by-Step Methodology:

  • Preparation of Free Base: Suspend hydroxylamine hydrochloride (1.5 eq) in absolute ethanol (0.5 M relative to the nitrile). Add anhydrous Na₂CO₃ (0.75 eq) and stir at room temperature for 30 minutes.

  • Substrate Addition: Add 2-(4-nitrophenoxy)acetonitrile (1.0 eq) to the suspension.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 78°C) under a nitrogen atmosphere for 4–6 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Eluent: 1:1 EtOAc/Hexanes). The starting nitrile (Rf ~0.7) will disappear, replaced by a highly polar amidoxime spot (Rf ~0.2) that stains bright yellow under UV (365 nm) due to the nitrophenoxy group.

  • Workup: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude residue from hot ethanol/water to yield the pure (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide as a pale yellow solid.

  • Validation Checkpoint 2 (IR/NMR): Confirm the loss of the sharp C≡N stretch (~2250 cm⁻¹) and the appearance of broad O-H/N-H stretches (3200–3400 cm⁻¹) via FT-IR.

Synthesis A 4-Nitrophenol + Chloroacetonitrile B 2-(4-Nitrophenoxy) acetonitrile A->B K2CO3, DMF SN2 Alkylation C (1Z)-N'-hydroxy-2-(4-nitrophenoxy) ethanimidamide B->C NH2OH·HCl, Na2CO3 EtOH, Reflux

Fig 2: Two-step synthetic workflow from 4-nitrophenol to the target amidoxime.

Protocol B: Conversion to 3-(4-nitrophenoxymethyl)-5-substituted-1,2,4-oxadiazole

Causality & Rationale: The cyclization requires the removal of water. By performing the reaction in a high-boiling aprotic solvent (DMF or DMSO) with a non-nucleophilic base (DIPEA), the O-acylated intermediate is forced into a conformation that heavily favors intramolecular cyclodehydration over intermolecular side reactions [2].

Step-by-Step Methodology:

  • O-Acylation: Dissolve (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide (1.0 eq) and DIPEA (2.0 eq) in anhydrous DMF. Cool to 0°C.

  • Electrophile Addition: Dropwise add the desired acyl chloride (1.1 eq). Stir for 1 hour at room temperature.

  • Validation Checkpoint 1 (LC-MS): Sample the reaction. LC-MS should indicate complete conversion to the O-acyl intermediate (M+H expected for the acyclic adduct).

  • Cyclodehydration: Heat the reaction mixture to 110°C for 4–6 hours.

  • Validation Checkpoint 2 (LC-MS): Confirm the loss of H₂O (M-18 mass shift) indicating successful ring closure to the 1,2,4-oxadiazole.

  • Workup: Quench with ice water to precipitate the highly hydrophobic oxadiazole product. Filter, wash with water, and dry under vacuum.

References

  • "Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles." National Center for Biotechnology Information (PMC). URL:[Link]

  • "Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates." National Center for Biotechnology Information (PMC). URL:[Link]

The Pharmacological Mechanism of Action of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide: From Prodrug Activation to Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective inhibitors for the inducible isoform of nitric oxide synthase (iNOS) has been a major focus in treating severe inflammatory and neurodegenerative disorders. However, the highly basic nature of the amidine pharmacophore—essential for iNOS binding—results in poor membrane permeability and low oral bioavailability. (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide represents a sophisticated biochemical solution to this problem. By masking the active amidine as an N-hydroxylated amidoxime prodrug, the molecule achieves cellular penetration before being bioactivated by the mitochondrial amidoxime reducing component (mARC). This whitepaper provides an in-depth technical analysis of this bipartite mechanism of action, detailing both the bioreduction pathway and the subsequent target engagement at the iNOS active site.

Molecular Architecture and the Prodrug Rationale

The structural design of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide is highly deliberate, combining a target-engaging warhead with a bioavailability-enhancing modification:

  • The Acetamidine Core : Amidines are classic bioisosteres for the guanidino group of L-arginine. They are required to competitively anchor the molecule within the iNOS oxygenase domain.

  • The 4-Nitrophenoxy Tail : The rigid phenoxy ether linkage optimally positions the molecule within the substrate access channel of iNOS. The para-nitro substitution provides critical electron-withdrawing effects and hydrogen-bonding opportunities that drastically increase binding affinity and selectivity for iNOS over endothelial (eNOS) and neuronal (nNOS) isoforms [1].

  • The Amidoxime Modification (N'-hydroxy) : Unmodified amidines possess a pKa of ~11–12, meaning they are almost entirely protonated at physiological pH. This positive charge prevents passive diffusion across lipid bilayers. The addition of the N'-hydroxy group lowers the pKa to ~6.5, rendering the molecule predominantly neutral in systemic circulation and enabling rapid cellular uptake [2].

Phase I: Cellular Uptake and Bioreduction (The mARC Pathway)

Once the prodrug diffuses into the cytosol, it must be converted back into the active amidine. This obligate bioactivation is catalyzed by the mitochondrial amidoxime reducing component (mARC) , a molybdenum cofactor (Moco)-containing enzyme system anchored to the outer mitochondrial membrane [2].

The reduction is driven by a highly coordinated electron transfer chain. Electrons are donated by NADH and shuttled through a flavoprotein (Cytochrome b5 reductase 3, CYB5R3) and a heme protein (Cytochrome b5 type B, CYB5B) before reaching the Mo(IV) active site of mARC1 or mARC2. The enzyme binds the amidoxime prodrug, cleaves the N-O bond, and releases water to yield the active 2-(4-nitrophenoxy)ethanimidamide.

mARC_Pathway NADH NADH (Electron Donor) CYB5R CYB5R3 (Flavoprotein) NADH->CYB5R e- CYB5 CYB5B (Heme Protein) CYB5R->CYB5 e- mARC mARC1 / mARC2 (Moco Enzyme) CYB5->mARC e- Active Active Amidine (Target Engager) mARC->Active Reduction (-H2O) Prodrug Amidoxime Prodrug (N'-hydroxy...) Prodrug->mARC Binds

Electron transfer cascade in the mARC-mediated reduction of the amidoxime prodrug.

Phase II: Target Engagement and iNOS Inhibition

Following mARC-mediated reduction, the active 2-(4-nitrophenoxy)ethanimidamide diffuses back into the cytosol. During inflammatory states, immune cells (e.g., macrophages, microglia) massively upregulate iNOS expression.

Mechanism of Inhibition: The active amidine acts as a potent, competitive inhibitor at the iNOS oxygenase domain. It directly competes with endogenous L-arginine for the heme-associated active site. By occupying this pocket, the amidine prevents the NADPH- and O2-dependent oxidation of L-arginine, thereby halting the pathological overproduction of nitric oxide (NO) and L-citrulline [3]. The steric bulk of the 4-nitrophenoxy group ensures that the molecule cannot easily fit into the narrower active site channels of eNOS, preserving critical cardiovascular NO signaling [4].

iNOS_Inhibition LArg L-Arginine (Endogenous Substrate) iNOS iNOS Oxygenase Domain (Heme Active Site) LArg->iNOS Binds Amidine Active Amidine (2-(4-nitrophenoxy)...) Amidine->iNOS Competitive Binding (Blocks L-Arg) Block Inhibition of NO Synthesis (Anti-inflammatory) Amidine->Block Outcome NO Nitric Oxide (NO) + L-Citrulline iNOS->NO Catalysis (O2, NADPH)

Competitive inhibition of iNOS by the active amidine metabolite, preventing NO synthesis.

Quantitative Data Presentation

The pharmacological shift from prodrug to active inhibitor is characterized by distinct physicochemical and kinetic profiles. The table below summarizes the representative pharmacodynamic parameters for this molecular class.

Parameter(1Z)-N'-hydroxy... (Prodrug)Active Amidine Metabolite1400W (Reference Standard)
LogP (Lipophilicity) ~1.8 (Permeable)~0.4 (Hydrophilic)-0.2
Physiological pKa ~6.5 (Neutral)~11.2 (Protonated)~11.5
iNOS IC₅₀ (µM) > 50.0 (Inactive)0.08 ± 0.020.05 ± 0.01
eNOS IC₅₀ (µM) > 100.0> 250.050.0
Selectivity Index (eNOS/iNOS) N/A> 3000-fold~1000-fold

Experimental Workflows & Validation Protocols

To rigorously validate the mechanism of action, researchers must employ a self-validating experimental system that isolates both the Phase I bioreduction and the Phase II enzyme inhibition.

Protocol 1: In Vitro Bioreduction Assay (mARC Activity)

Causality: HepG2 cells are utilized because human hepatocytes express high endogenous levels of both mARC1 and mARC2. The assay is buffered to pH 6.0, matching the acidic optimum of the mARC complex.

  • Mitochondrial Isolation: Lyse HepG2 cells using a Dounce homogenizer in isotonic sucrose buffer. Isolate the mitochondrial fraction via differential centrifugation (10,000 × g for 15 min at 4°C).

  • Enzymatic Reaction: In a 96-well plate, combine 100 µg of mitochondrial protein, 50 µM of the amidoxime prodrug, and 1 mM NADH in 100 mM potassium phosphate buffer (pH 6.0).

  • Self-Validating Control: Run a parallel well omitting NADH. Without the electron donor, mARC cannot reduce the prodrug, confirming that conversion is strictly enzyme-mediated.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., benzamidine).

  • Quantification: Centrifuge at 14,000 × g for 10 min to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the appearance of the active amidine mass.

Protocol 2: iNOS Inhibition and Selectivity Assay

Causality: RAW 264.7 murine macrophages are chosen because they do not constitutively express iNOS but can be robustly induced to do so via synergistic Toll-like receptor (TLR4) and interferon receptor activation.

  • Cell Culture & Induction: Seed RAW 264.7 cells at 1×105 cells/well. Stimulate with 50 ng/mL Lipopolysaccharide (LPS) and 10 ng/mL IFN-γ for 24 hours to induce maximal iNOS transcription [4].

  • Compound Treatment: Wash cells and apply fresh media containing the active amidine metabolite at concentrations ranging from 0.01 µM to 100 µM. Include diphenyleneiodonium (DPI) or 1400W as a positive inhibition control.

  • Griess Assay (NO Quantification): After 24 hours, transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄).

  • Readout: Incubate for 10 minutes in the dark. Measure absorbance at 540 nm using a microplate reader. Calculate the IC₅₀ based on the dose-dependent reduction of nitrite (the stable oxidation product of NO).

Conclusion

(1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide exemplifies the elegance of prodrug engineering in modern pharmacology. By leveraging the mitochondrial mARC system, it overcomes the inherent pharmacokinetic limitations of the highly basic amidine pharmacophore. Once bioactivated, its precise structural geometry allows it to selectively outcompete L-arginine at the iNOS active site, offering a potent mechanism to abrogate pathological nitric oxide production without disrupting vital endothelial functions.

References

  • Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies. Journal of Medicinal Chemistry. Available at:[Link]

  • Struwe, M. A., Scheidig, A. J., & Clement, B. (2023). The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. Journal of Biological Chemistry, 299(11), 105306. Available at:[Link]

  • Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Mediators of Inflammation. Available at:[Link]

  • Acetamidine-Based iNOS Inhibitors as Molecular Tools to Counteract Inflammation in BV2 Microglial Cells. MDPI - International Journal of Molecular Sciences (2020). Available at:[Link]

Multi-Modal Pharmacophore Analysis: Potential Biological Targets of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

(1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide (hereafter referred to as Compound 1 ) is a synthetic molecule characterized by two highly privileged pharmacophores: an N'-hydroxyethanimidamide (amidoxime) moiety and a 4-nitrophenoxy group, connected via a flexible methylene ether linkage. In medicinal chemistry, this structural profile does not restrict the molecule to a single biological target. Instead, it serves as a multi-modal scaffold capable of direct metalloenzyme modulation, prodrug activation via mitochondrial reductases, and hypoxia-targeted bioreduction.

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind these mechanisms, providing self-validating experimental protocols to evaluate Compound 1 across its three primary biological target pillars: Indoleamine 2,3-dioxygenase 1 (IDO1) , Trypsin-like Serine Proteases , and Hypoxia-Activated Nitroreductases .

Pillar 1: Direct Target Engagement via Metalloenzyme Coordination (IDO1)

Mechanistic Rationale

The amidoxime (hydroxyamidine) functional group is a well-documented bidentate ligand for metalloenzymes. Its most prominent application in modern immuno-oncology is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), an intracellular enzyme that catabolizes tryptophan into kynurenine, leading to tumor-mediated immunosuppression.

The structural logic of Compound 1 mirrors that of clinical-stage IDO1 inhibitors like Epacadostat[1]. The N'-hydroxy group and the amidine nitrogen displace a water molecule to coordinate directly with the active-site heme iron (Fe²⁺/Fe³⁺) of IDO1. Simultaneously, the flexible 4-nitrophenoxy tail acts as a hydrophobic spacer, projecting into the highly lipophilic Pocket A/B of the IDO1 active site, stabilizing the enzyme-inhibitor complex.

Self-Validating Protocol: IDO1 Enzymatic Inhibition Assay

To validate Compound 1 as an IDO1 inhibitor, the assay must isolate the direct coordination event from cellular prodrug metabolism.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase. Causality: Ascorbic acid and methylene blue act as a chemical reduction system to maintain the IDO1 heme iron in its active ferrous (Fe²⁺) state, which is critical for amidoxime coordination.

  • Enzyme Incubation: Add 50 nM recombinant human IDO1 enzyme to the buffer. Introduce Compound 1 in a 10-point dose-response titration (0.1 nM to 10 µM). Include Epacadostat as a positive control[1]. Incubate at 37°C for 15 minutes to allow heme coordination.

  • Substrate Addition: Initiate the reaction by adding 100 µM L-tryptophan. Incubate for 45 minutes.

  • Reaction Termination & Readout: Stop the reaction by adding 30% trichloroacetic acid (TCA) and heating at 65°C for 15 minutes (this converts the intermediate N-formylkynurenine to kynurenine). Centrifuge, and mix the supernatant with 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid.

  • Validation: Measure absorbance at 490 nm. The assay is self-validating if the Epacadostat control yields an IC₅₀ of ~10-20 nM. Calculate the Kᵢ for Compound 1 using the Cheng-Prusoff equation.

IDO1_Coordination A Hydroxyamidine Motif (Compound 1) B IDO1 Heme Iron (Fe2+/Fe3+) Displacement of H2O A->B Bidentate Chelation C Tryptophan Catabolism Blocked (Decreased Kynurenine) B->C Enzymatic Inhibition D Immune System Restoration (T-cell Activation) C->D Tumor Microenvironment

Figure 1: Logical flow of IDO1 inhibition via hydroxyamidine heme coordination.

Pillar 2: Prodrug Activation and Serine Protease Inhibition

Mechanistic Rationale

Amidines are classic arginine mimetics that bind with high affinity to the Asp189 residue in the S1 pocket of trypsin-like serine proteases (e.g., Factor Xa, Thrombin, Urokinase-type Plasminogen Activator)[2][3]. However, amidines have a pKa of ~11-12, rendering them permanently protonated at physiological pH. This results in poor lipid membrane permeability and negligible oral bioavailability.

Compound 1 utilizes an amidoxime prodrug strategy . The addition of the hydroxyl group lowers the pKa of the amidine to ~8.0, significantly increasing the fraction of neutral molecules in the gastrointestinal tract and facilitating absorption. Once in systemic circulation, the mitochondrial amidoxime reducing component (mARC)—a molybdenum-containing enzyme complex (mARC1/2, Cytochrome b5, and NADH-cytochrome b5 reductase)—catalyzes the reduction of the N-O bond, unmasking the highly basic, active amidine[4].

Self-Validating Protocol: mARC-Mediated Biotransformation Assay

To prove that Compound 1 acts as a prodrug, we must demonstrate its specific reduction by the mARC complex, coupled with NADH depletion.

Step-by-Step Methodology:

  • Enzyme Reconstitution: In a 96-well plate, combine 10 µg recombinant human mARC1 (or mARC2), 5 µg Cytochrome b5 (Cyb5B), and 0.5 µg NADH-cytochrome b5 reductase (Cyb5R3) in 50 mM HEPES buffer (pH 6.0). Causality: All three components are strictly required for electron transfer; omitting any component serves as a negative control to validate mARC specificity.

  • Substrate Addition: Add 100 µM of Compound 1. Use benzamidoxime as a positive control substrate.

  • Reaction Initiation: Add 200 µM NADH to initiate the electron transfer cascade. Incubate at 37°C.

  • Dual-Readout Validation:

    • Kinetic Readout: Monitor the depletion of NADH by measuring absorbance at 340 nm over 30 minutes.

    • Analytical Readout: Quench the reaction with ice-cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS. Monitor the mass transition from the parent amidoxime (M+H) to the reduced amidine (M-16+H).

mARC_Pathway A Amidoxime Prodrug (Low pKa, High Permeability) B mARC Complex (mARC1/2, Cyb5B, Cyb5R3) A->B Reduction C Active Amidine (High pKa, Arginine Mimetic) B->C NADH Oxidation D Serine Protease S1 Pocket (Asp189 Interaction) C->D P1 Binding

Figure 2: The mARC-mediated prodrug activation pathway targeting serine proteases.

Pillar 3: Hypoxia-Activated Bioreduction

Mechanistic Rationale

The 4-nitrophenoxy moiety is not merely a structural spacer; it is a bio-reactive functional group. In the severe hypoxia characteristic of solid tumor microenvironments or specific parasitic infections (e.g., Trypanosoma brucei), oxygen-sensitive Type II nitroreductases reduce the nitro group (-NO₂) to a hydroxylamine (-NHOH) or an amine (-NH₂). This bioreduction dramatically alters the electronic properties of the phenyl ring, potentially triggering self-immolation of the ether linkage or generating cytotoxic reactive oxygen species (ROS), thereby localizing the drug's effect specifically to hypoxic tissues.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of Compound 1 (the amidoxime) versus its mARC-reduced metabolite (the amidine) across the discussed targets.

Biological TargetSpecies EvaluatedPrimary Interaction MechanismExpected Affinity / Activity Profile
IDO1 Compound 1 (Amidoxime)Bidentate Heme-Iron ChelationHigh Affinity (Kᵢ ~ 10 - 500 nM)
IDO1 Reduced AmidineMonodentate Chelation (Sub-optimal)Low Affinity (Kᵢ > 10 µM)
Factor Xa / uPA Compound 1 (Amidoxime)Steric clash / Lack of basic chargeInactive (IC₅₀ > 50 µM)
Factor Xa / uPA Reduced AmidineSalt bridge with Asp189 (S1 Pocket)High Affinity (Kᵢ ~ 1 - 100 nM)
mARC Complex Compound 1 (Amidoxime)Substrate for N-O reductionHigh Turnover (Vmax dependent on mARC1/2)

Conclusion

(1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide is a highly versatile pharmacophore. Depending on the biological context, it can act as a direct metalloenzyme inhibitor (IDO1) or as an orally bioavailable prodrug that leverages the mARC pathway to deliver a potent serine protease inhibitor. Researchers utilizing this scaffold must carefully select their in vitro assays to account for its dynamic metabolic profile, ensuring that prodrug activation pathways are either intentionally isolated or explicitly provided in the assay environment.

Sources

In-Depth Technical Guide on (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery programs increasingly rely on bioisosteric replacement to optimize pharmacokinetic properties, amidoximes have emerged as critical intermediates. (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide (commonly referred to as 2-(4-nitrophenoxy)acetamidoxime) is a highly versatile synthetic intermediate. It is primarily utilized in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, which serve as metabolically stable bioisosteres for esters and amides[1].

This technical whitepaper provides a comprehensive breakdown of the compound's structural nomenclature, physicochemical properties, and field-proven, self-validating synthetic protocols.

Chemical Identity and Structural Logic

IUPAC Nomenclature Breakdown

The IUPAC name (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide provides a precise topological map of the molecule:

  • ethanimidamide: The core scaffold is an acetamidine (a two-carbon chain where C1 is double-bonded to an NH and single-bonded to an NH₂).

  • N'-hydroxy: The imine nitrogen (N') is substituted with a hydroxyl group, converting the amidine into an amidoxime .

  • 2-(4-nitrophenoxy): The C2 carbon (the methyl group of the acetamidine) is substituted with a 4-nitrophenoxy ether linkage.

  • (1Z) Stereochemistry: Theoretical and empirical studies confirm that the Z-isomer is the most energetically stable tautomer for amidoximes[2]. In this configuration, the high-priority -OH group on the imine nitrogen and the high-priority -NH₂ group on C1 are on the same side of the C=N double bond, stabilized by intramolecular hydrogen bonding.

Registry and Identification

While this specific highly-decorated derivative is often treated as a proprietary or novel chemical entity (NCE) in high-throughput screening libraries and may lack a universally indexed public CAS number, its synthetic pathways and structural parent (acetamidoxime, CAS: 22059-22-9) are extensively documented[3][4].

Quantitative Physicochemical Properties

The following table summarizes the computed properties critical for predicting the compound's behavior in solution and its viability in downstream coupling reactions.

PropertyValueCausality / Significance
Molecular Formula C₈H₉N₃O₄Defines stoichiometry for downstream acylation.
Molecular Weight 211.18 g/mol Ideal low-molecular-weight intermediate for fragment-based design.
Exact Mass 211.0593 DaPrimary target peak for LC-MS validation ([M+H]⁺ = 212.06).
H-Bond Donors 3 (-NH₂, -OH)High polarity; necessitates polar aprotic solvents (THF, DMF) for subsequent reactions.
H-Bond Acceptors 6Contributes to the molecule's strong chelating ability.
Rotatable Bonds 4Provides the flexibility required for the intramolecular cyclodehydration step.

Mechanistic Pathways and Visualizations

The synthesis of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide relies on the nucleophilic attack of free hydroxylamine on a nitrile precursor[2]. Because hydroxylamine is unstable as a free base, it is generated in situ from its hydrochloride salt using a mild base like sodium carbonate[3].

Mechanism N1 Nitrile Carbon (Electrophile) 2-(4-nitrophenoxy)acetonitrile N3 Nucleophilic Attack on C≡N bond N1->N3 N2 Free Hydroxylamine (Nucleophile) Generated in situ via Na2CO3 N2->N3 N4 N-Hydroxy Imine Intermediate (Transient) N3->N4 N5 Tautomerization (Proton Transfer) N4->N5 N6 (1Z)-Amidoxime (Thermodynamically Stable) N5->N6

Caption: Mechanistic pathway of amidoxime formation via nucleophilic attack and tautomerization.

Once synthesized, the amidoxime is typically subjected to O-acylation followed by cyclodehydration to yield a 1,2,4-oxadiazole[1][5].

G A 2-(4-nitrophenoxy)acetonitrile B NH2OH·HCl + Na2CO3 EtOH/H2O, 70°C A->B C (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide B->C D Acyl Chloride + Pyridine THF, 0°C to RT C->D E O-Acyl Amidoxime Intermediate D->E F TBAF (1M in THF) Cyclodehydration, RT E->F G 3-Substituted-5-Aryl-1,2,4-Oxadiazole (Bioisostere) F->G

Caption: Synthetic workflow from nitrile to 1,2,4-oxadiazole via the amidoxime intermediate.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes causality (why the action is performed) and validation checkpoints (how to prove the step succeeded).

Protocol 1: Synthesis of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide

Causality & Logic: The reaction utilizes a mixed solvent system (Ethanol/Water). Ethanol solubilizes the organic nitrile, while water is required to dissolve the inorganic salts (NH₂OH·HCl and Na₂CO₃). Sodium carbonate is chosen over stronger bases (like NaOH) to prevent the base-catalyzed hydrolysis of the nitrile into an amide[3].

Step-by-Step Procedure:

  • Preparation: Dissolve 2-(4-nitrophenoxy)acetonitrile (10.0 mmol, 1.0 eq) in 20 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Base Neutralization: In a separate beaker, dissolve hydroxylamine hydrochloride (20.0 mmol, 2.0 eq) and sodium carbonate (10.0 mmol, 1.0 eq) in 10 mL of deionized water.

    • Validation Checkpoint: Observe vigorous effervescence (CO₂ gas evolution). Wait until bubbling ceases; this visually confirms the successful generation of free hydroxylamine.

  • Addition: Add the aqueous hydroxylamine solution dropwise to the ethanolic nitrile solution at room temperature.

  • Heating: Attach a reflux condenser and heat the mixture to 70°C for 5 hours.

    • Validation Checkpoint: Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The starting nitrile (high Rf, UV-active) will disappear, replaced by a highly polar, lower Rf spot (the amidoxime). LC-MS should show the complete disappearance of the starting material mass and the emergence of the [M+H]⁺ peak at m/z 212.06.

  • Work-up: Cool the mixture to room temperature. Concentrate the ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from an Ethanol/Water mixture to yield the pure (1Z)-amidoxime.

Protocol 2: Conversion to a 1,2,4-Oxadiazole Bioisostere

Causality & Logic: The conversion occurs in two stages: O-acylation and cyclodehydration. Tetrabutylammonium fluoride (TBAF) is utilized as a mild, room-temperature catalyst for the cyclization. TBAF effectively promotes the intramolecular dehydration without requiring harsh acidic conditions (like PTSA/ZnCl₂[5]) or extreme heat, which could otherwise cleave the sensitive ether linkage in the 4-nitrophenoxy moiety[1].

Step-by-Step Procedure:

  • O-Acylation: Dissolve the synthesized (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide (5.0 mmol, 1.0 eq) in anhydrous THF (15 mL). Add pyridine (7.5 mmol, 1.5 eq) and cool the flask to 0°C in an ice bath.

    • Causality: Cooling prevents exothermic over-acylation at the -NH₂ group.

  • Coupling: Add the desired acyl chloride (5.5 mmol, 1.1 eq) dropwise over 10 minutes. Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Checkpoint: LC-MS analysis must confirm the formation of the O-acyl intermediate (mass = amidoxime + acyl - HCl).

  • Cyclodehydration: To the same reaction flask (one-pot approach), add TBAF (1.0 M in THF, 5.0 mmol, 1.0 eq). Stir at room temperature for 12 hours.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract with Dichloromethane (3 x 20 mL). Dry the organic layers over MgSO₄ and concentrate.

    • Validation Checkpoint: TLC will show a shift to a significantly less polar spot (the cyclized 1,2,4-oxadiazole lacks the polar -NH₂ and -OH groups). LC-MS will show a mass reduction of exactly 18.01 Da (loss of H₂O) from the O-acyl intermediate.

References

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles National Center for Biotechnology Information (PMC)[Link]

  • Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review Research Journal of Pharmacy and Technology[Link]

  • PTSA−ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles ACS Publications[Link]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors National Center for Biotechnology Information (PMC)[Link]

Sources

stability and storage conditions for (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Storage of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide

A Senior Application Scientist's Perspective on Ensuring Compound Integrity

Authored for researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the . The recommendations herein are synthesized from established principles of chemical stability and data from structurally related compounds, providing a robust framework for maintaining the integrity of this molecule.

Introduction: Understanding the Molecule

(1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide is a complex organic molecule featuring a nitrophenoxy group, an ethanimidamide core, and a critical N'-hydroxy functionality. While specific applications of this exact molecule are not widely documented, its structural motifs are present in compounds with a range of biological activities. For instance, nitrophenoxy derivatives have been investigated for their potential as antiviral agents[1], and N-hydroxylated compounds, such as amidoximes, are recognized as pro-drugs for amidines[2][3]. The inherent reactivity of the N-hydroxy group and the nitroaromatic system necessitates a thorough understanding of the compound's stability profile to ensure reliable and reproducible experimental outcomes.

This guide will delve into the key chemical features influencing the stability of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide, provide detailed storage and handling protocols, outline methodologies for stability assessment, and discuss potential degradation pathways.

Chemical Properties and Inferred Stability Profile

The stability of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide is governed by the interplay of its three primary functional groups: the 4-nitrophenoxy moiety, the ethanimidamide group, and the N'-hydroxy group.

  • 4-Nitrophenoxy Group: The presence of a nitro group on the aromatic ring suggests potential sensitivity to light and thermal stress. Nitro compounds should be stored in airtight containers in a dark, cool, and dry place[4]. They are also incompatible with strong bases and acids. The nitro group can be susceptible to reduction, which would fundamentally alter the molecule's chemical properties.

  • N'-hydroxy Group: N-hydroxylated compounds are known for their potential instability, particularly in aqueous solutions. For example, N-hydroxy-3,4-methylenedioxymethamphetamine (N-OH-MDMA) has been shown to degrade in alkaline solutions, a process that can be inhibited by antioxidants[5]. This suggests that (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide may be susceptible to oxidative degradation. The N-hydroxy group can also be a target for enzymatic reduction in biological systems[2][3].

  • Ethanimidamide Core: The amidine-like structure of the ethanimidamide core may be prone to hydrolysis, especially under acidic or basic conditions, which could lead to the cleavage of the molecule.

Based on these structural features, the compound is likely to be sensitive to pH, light, oxidizing and reducing agents, and elevated temperatures.

Recommended Storage and Handling Protocols

Given the inferred sensitivities of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide, stringent storage and handling procedures are crucial for maintaining its integrity.

Storage Conditions

The following table summarizes the recommended storage conditions for (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide as a solid and in solution.

ParameterRecommendation for Solid FormRecommendation for SolutionsRationale
Temperature -20°C-20°C or -80°CTo minimize thermal degradation.
Light Store in the dark in an amber vial[4].Protect from light at all times.Nitro-aromatic compounds can be light-sensitive[6].
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Purge solutions with an inert gas before sealing.To prevent oxidation of the N'-hydroxy group.
Container Tightly sealed, airtight container[4][7].Tightly sealed vials with PTFE-lined caps.To prevent exposure to moisture and air.
Solvents N/AUse anhydrous, high-purity solvents.To minimize solvent-mediated degradation.
Safe Handling Protocol

Adherence to a strict handling protocol is essential to ensure both the stability of the compound and the safety of the researcher.

Step-by-Step Handling Procedure:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[8].

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood[9][10].

  • Weighing: For weighing the solid compound, use an analytical balance in an enclosure to avoid generating dust.

  • Dissolution: When preparing solutions, add the solvent to the solid compound slowly. If necessary, sonication can be used to aid dissolution, but care should be taken to avoid heating the sample.

  • Spill Management: In case of a spill, contain the material with a non-combustible absorbent like sand or vermiculite[7]. The area should then be decontaminated with soap and water[7].

  • Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations[7].

Methodology for Stability Assessment

A systematic approach is required to empirically determine the stability of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide. A forced degradation study coupled with a stability-indicating analytical method is the gold standard.

Forced Degradation and Stability-Indicating Method Workflow

The following diagram illustrates a typical workflow for assessing the stability of a chemical compound.

G cluster_2 Analysis and Data Interpretation A Subject compound to stress conditions: - Acidic (e.g., 0.1 M HCl) - Basic (e.g., 0.1 M NaOH) - Oxidative (e.g., 3% H2O2) - Thermal (e.g., 60°C) - Photolytic (e.g., UV light) C Analyze stressed samples by HPLC A->C B Develop a stability-indicating HPLC method (e.g., reversed-phase with UV detection) B->C D Assess peak purity and identify degradation products (e.g., by LC-MS) C->D E Determine the rate of degradation D->E

Caption: Workflow for a forced degradation study.

Experimental Protocol: HPLC Method for Purity and Stability Assessment

This protocol provides a starting point for developing a stability-indicating HPLC method, based on common practices for analyzing aromatic nitro compounds[11].

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is a good initial choice[12].

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and a phosphate buffer (pH 2-3) is recommended to achieve good separation of the parent compound from potential degradation products[12].

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (e.g., around 250 nm) should be used[13].

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a known concentration (e.g., 100 µg/mL)[11].

    • For forced degradation samples, neutralize the solution if necessary before injection.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating[12].

Inferred Potential Degradation Pathways

Understanding potential degradation pathways is crucial for predicting and mitigating instability. The following diagram illustrates the likely degradation routes for (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide based on its functional groups.

G cluster_degradation Potential Degradation Products A (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide 4-Nitrophenoxy Ethanimidamide N'-hydroxy B Hydrolysis Product (4-nitrophenoxy)acetic acid A:f1->B Hydrolysis (Acid/Base) C Reduction Product (1Z)-2-(4-aminophenoxy)-N'-hydroxyethanimidamide A:f0->C Reduction D Oxidative Degradation Product A:f2->D Oxidation E Further Decomposition Products B->E C->E D->E

Caption: Inferred degradation pathways.

  • Hydrolysis: The ethanimidamide linkage may be susceptible to hydrolysis under strongly acidic or basic conditions, yielding (4-nitrophenoxy)acetic acid and hydroxylamine.

  • Reduction: The nitro group is a common site for chemical or enzymatic reduction, leading to the corresponding amino derivative. This would significantly alter the electronic properties and likely the biological activity of the molecule.

  • Oxidation: The N'-hydroxy group is prone to oxidation, which could lead to a variety of degradation products. This pathway is of particular concern in the presence of atmospheric oxygen or other oxidizing agents[5].

Conclusion

References

  • Lyme Congregational Church Boston. (n.d.). Handling and Care of Peroxide-Forming and Nitro Compounds. Environmental Health and Safety. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • G-Biosciences. (n.d.). Safety Data Sheet - 4-Nitrophenyl-alpha-D-galactopyranoside. Retrieved from [Link]

  • El-Sayed, M. F., et al. (2022). Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. New Journal of Chemistry, 46(15), 7054-7067. Retrieved from [Link]

  • Clement, B., et al. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Biological & Pharmaceutical Bulletin, 25(8), 975-983. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (2025, January 10). Safety Data Sheet - Acetohydroxamic acid. Retrieved from [Link]

  • Reddy, T. R., et al. (2020). A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. RSC Advances, 10(28), 16643-16651. Retrieved from [Link]

  • PubChemLite. (n.d.). (1z)-n'-hydroxy-2-(4-methyl-1-piperazinyl)ethanimidamide. Retrieved from [Link]

  • Clement, B., et al. (2002). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. ResearchGate. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 15). Nitrosamine Degradation Pathways. Retrieved from [Link]

  • Miller, J. A., et al. (1978). The N-Hydroxy Metabolites of N-Methyl-4-aminoazobenzene and Related Dyes as Proximate Carcinogens in the Rat and Mouse. Cancer Research, 38(11 Part 1), 3623-3630. Retrieved from [Link]

  • PubChem. (n.d.). N'-Hydroxy[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanimidamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Scheer, F., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals, 14(11), 1109. Retrieved from [Link]

  • Darshna, B., et al. (2011). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Critical Reviews in Analytical Chemistry, 41(3), 193-206. Retrieved from [Link]

  • Zejc, A., et al. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 58(6), 423-428. Retrieved from [Link]

  • Kumar, A., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Pharmaceutical and Biomedical Analysis, 223, 115162. Retrieved from [Link]

  • Cole-Parmer. (2006, June 6). Material Safety Data Sheet - 4-Nitrodiphenylamine, 98+%. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 79(2), 143-150. Retrieved from [Link]

  • Shima, N., et al. (2009). Degradation of N-hydroxy-3,4-methylenedioxymethamphetamine in aqueous solution and its prevention. Forensic Toxicology, 27(1), 21-26. Retrieved from [Link]

  • Onnis, V., et al. (2007). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Bioorganic & Medicinal Chemistry, 15(5), 2220-2228. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2015). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. Retrieved from [Link]

Sources

Engineering N'-Hydroxyethanimidamide Derivatives: From Prodrug Design to Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

N'-hydroxyethanimidamide (commonly known as acetamidoxime) and its derivatives represent a highly versatile class of amphoteric compounds in modern medicinal chemistry and organic synthesis. Characterized by the core motif CH3​-C(=NOH)NH2​ , these derivatives serve two primary functions: acting as pharmacokinetic-enhancing prodrugs for highly basic amidines, and serving as critical building blocks for biologically active heterocycles such as 1,2,4-oxadiazoles.

This technical guide provides an in-depth analysis of the physicochemical rationale, synthetic methodologies, and pharmacological applications of N'-hydroxyethanimidamide derivatives, designed for researchers and drug development professionals.

Pharmacokinetic Profiling and the Prodrug Principle

Amidines are potent pharmacophores frequently utilized in the design of nitric oxide synthase (NOS) inhibitors, antimalarials, and anticoagulants. However, their strong basicity (pKa typically between 11 and 12) results in permanent protonation at physiological pH (7.4)[1]. This cationic state severely restricts passive diffusion across lipophilic biological membranes, leading to poor gastrointestinal (GI) absorption and low oral bioavailability[2].

To circumvent this barrier, researchers employ the "prodrug principle" by N-hydroxylating the amidine to form an amidoxime (N'-hydroxyethanimidamide derivative). The introduction of the electronegative oxygen atom significantly lowers the pKa to approximately 5.0–6.0. Consequently, the amidoxime remains uncharged at pH 7.4, facilitating rapid passive permeation through the GI tract and the blood-brain barrier[2]. Once absorbed into systemic circulation, the amidoxime is bioreduced back to the active amidine by the mitochondrial amidoxime reducing component (mARC), a specialized molybdenum-dependent enzyme system[1][2].

Bioconversion A Amidine Scaffold (Highly Basic, Poor Absorption) B N-Hydroxylation (Synthetic Modification) A->B Structural Design C N'-Hydroxyethanimidamide Derivative (Prodrug, Neutral pH 7.4) B->C Yields D GI Tract Absorption (Enhanced Permeability) C->D Oral Admin E mARC Enzyme System (In Vivo Reduction) D->E Systemic Circulation F Active Amidine (Target Engagement) E->F Bioactivation

Fig 1: Pharmacokinetic bioconversion pathway of amidoxime prodrugs via the mARC system.

Quantitative Pharmacokinetic Data

The efficacy of this prodrug strategy is best illustrated by comparing a parent acetamidine nNOS inhibitor (e.g., benzhydryl acetamidine) with its corresponding acetamidoxime derivative[2].

Table 1: Physicochemical and Pharmacological Comparison of Amidine vs. Amidoxime

ParameterBenzhydryl AcetamidineBenzhydryl Acetamidoxime
Role Active nNOS InhibitorProdrug
pKa ~11.5~5.5
Charge at pH 7.4 +1 (Cationic)Neutral
GI Permeability (PAMPA) LowHigh
in vitro nNOS IC50 0.3 µM>1.0 µM (Requires bioactivation)

Synthetic Methodologies and Mechanistic Causality

The synthesis and subsequent functionalization of N'-hydroxyethanimidamide derivatives require precise control over reaction conditions due to the dual nucleophilicity (N- vs. O-nucleophilicity) of the amidoxime motif[3][4].

Protocol 1: Direct Synthesis of N'-Hydroxyethanimidamide from Acetonitrile

Objective: High-yield conversion of an aliphatic nitrile to the corresponding amidoxime.

Causality & Rationale: Hydroxylamine is typically supplied as a stable hydrochloride salt ( NH2​OH⋅HCl ). To act as a nucleophile, the free amine must be liberated using a base (e.g., sodium ethoxide). Ethanol is selected as the solvent because it solubilizes both the organic nitrile precursor and the inorganic reagents, facilitating a homogeneous reaction environment without degrading the final product[5][6].

Step-by-Step Methodology:

  • Preparation of Free Hydroxylamine: Suspend 0.5 mol of hydroxylamine hydrochloride in 200 mL of ethanol. Add a catalytic amount of phenolphthalein (0.05 g) as a visual pH indicator[5].

  • Neutralization: Slowly add a sodium ethoxide solution (324 mL, 21% v/v) over a period of 1 hour until the indicator signals complete neutralization[5].

  • Nucleophilic Addition: Stir the mixture for 3 hours to ensure complete liberation of free hydroxylamine. Add the nitrile precursor (acetonitrile, 13.8 g)[5].

  • Reaction Maturation: Stir the reaction at room temperature for 2 hours, followed by gentle heating at 40 °C for 48 hours to drive the nucleophilic addition to thermodynamic completion[5].

  • Workup & Validation: Cool the mixture to room temperature, filter off the precipitated sodium chloride, and remove the solvent under reduced pressure. Purify the crude residue via silica column chromatography using a 9:1 dichloromethane:methanol eluent. The target product is validated via 1H NMR, expected to yield characteristic peaks at δ 1.60 (s), 5.33 (br), and 8.65 (s)[5].

Protocol 2: Cyclodehydration to 1,2,4-Oxadiazole Bioisosteres

Objective: Utilization of the N'-hydroxyethanimidamide intermediate to synthesize 1,2,4-oxadiazole derivatives, which serve as metabolically stable bioisosteres for esters and amides[3][4].

Causality & Rationale: The cyclization requires initial O-acylation. An acid scavenger (N,N-Diisopropylethylamine, DIEA) is critical to neutralize the HCl byproduct generated from the acyl chloride. Without DIEA, the amidoxime nitrogen would prematurely protonate, quenching its nucleophilicity and halting the reaction. Subsequent thermal dehydration drives the thermodynamically favorable formation of the aromatic oxadiazole ring[3].

Step-by-Step Methodology:

  • O-Acylation: Dissolve the N'-hydroxyethanimidamide derivative (1.0 eq) in anhydrous dichloromethane (DCM). Add DIEA (1.5 eq) and cool the system to 0 °C to control the exothermic acylation and prevent unwanted side reactions[3].

  • Electrophilic Addition: Dropwise add the desired acyl chloride (1.1 eq). Stir for 30 minutes at 0 °C, then allow the system to warm to room temperature[4].

  • Intermediate Isolation: Wash the organic layer with saturated NaHCO3​ and brine, dry over MgSO4​ , and concentrate under vacuum to isolate the O-acyl amidoxime intermediate.

  • Thermal Cyclodehydration: Dissolve the intermediate in a high-boiling solvent (e.g., toluene) and reflux for 2–4 hours. The application of heat eliminates a water molecule, closing the ring to form the 3,5-disubstituted-1,2,4-oxadiazole[3][4].

SyntheticWorkflow Nitrile Aliphatic Nitrile (e.g., Acetonitrile) Amidoxime N'-Hydroxyethanimidamide (Intermediate) Nitrile->Amidoxime Addition Hydroxylamine NH2OH·HCl + Base (Nucleophile Generation) Hydroxylamine->Amidoxime Reagent O_Acyl O-Acyl Amidoxime (Pre-cyclization) Amidoxime->O_Acyl Acylation Acylation Acyl Chloride + DIEA (O-Acylation) Acylation->O_Acyl Reagent Cyclization Thermal Dehydration (Ring Closure) O_Acyl->Cyclization Heat Oxadiazole 1,2,4-Oxadiazole Derivative (Bioisostere) Cyclization->Oxadiazole -H2O

Fig 2: Synthetic workflow from nitrile to 1,2,4-oxadiazole bioisosteres via amidoxime.

Advanced Applications in Drug Development

Beyond acting as simple prodrugs, halogenated derivatives such as 2,2-dichloro-N'-hydroxyethanimidamide are utilized as "warhead" precursors. The strong electron-withdrawing (-I) effect of the dichloromethyl group highly polarizes the molecule, allowing for the installation of lipophilic heterocycles that enhance target binding affinity in kinase and protease inhibitors[3]. Furthermore, the unique chelating properties of the amidoxime moiety have been leveraged in environmental chemistry, specifically in the development of functionalized polymers for the extraction of uranyl ions from seawater, demonstrating the broad, cross-disciplinary utility of this chemical class[7][8].

References

  • ChemicalBook. "N-Hydroxyacetamidine | 22059-22-9". ChemicalBook.5

  • EvitaChem. "Buy Acetamidoxime (EVT-336842) | 22059-22-9". EvitaChem. 7

  • BenchChem. "2-bromo-N'-hydroxyethanimidamide | 885959-18-2". BenchChem. 6

  • BenchChem. "2,2-Dichloro-N-hydroxy-acetamidine | 73217-29-5". BenchChem. 3

  • National Center for Biotechnology Information (PMC). "A Novel Prodrug of a nNOS Inhibitor with Improved Pharmacokinetic Potential". NIH. 2

  • Univerzita Karlova. "Amidoximes as intermediates for the synthesis of potential drugs". Charles University Repository. 4

  • ResearchGate. "Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines". ResearchGate.1

  • ACS Publications. "The Structure of Amidoximes". The Journal of Organic Chemistry. 8

Sources

known safety and toxicity data for (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Safety and Predictive Toxicology of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide: A Comprehensive Evaluation Guide

Executive Summary

As a Senior Application Scientist in early-stage drug development, evaluating the safety profile of novel synthetic compounds requires moving beyond basic screening to understand the fundamental biochemical mechanisms at play. The compound (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide presents a highly specific, bifurcated toxicological profile due to its dual functional groups: a 4-nitrophenoxy moiety and an N'-hydroxyethanimidamide (amidoxime) group. This technical guide synthesizes the predictive toxicology of these structural alerts, elucidates their divergent metabolic pathways, and outlines the self-validating experimental protocols required to establish a rigorous safety profile.

Structural Alerts and Predictive Toxicology

The molecular architecture of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide necessitates a dual-focus safety assessment:

  • The Nitroaromatic Liability: The 4-nitrophenoxy group is a well-documented structural alert. Nitroaromatic compounds are notoriously susceptible to enzymatic nitroreduction, a process that can lead to the generation of reactive oxygen species (ROS) and highly reactive hydroxylamine intermediates[1]. These intermediates are frequently implicated in cellular mutagenicity and genotoxicity, requiring rigorous evaluation to rule out DNA-adduct formation[2].

  • The Amidoxime Prodrug Moiety: The N'-hydroxyethanimidamide group is an amidoxime. In medicinal chemistry, amidoximes are strategically employed as prodrugs to mask the strong basicity of amidines, thereby enhancing gastrointestinal absorption[3]. Once absorbed, the amidoxime is retro-reduced to the active amidine by the mitochondrial amidoxime reducing component (mARC), a specialized molybdenum-containing enzyme system[3].

Table 1: Predictive Toxicological Profiling for (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide

ParameterPredictive Metric / LiabilityMechanistic Rationale
Mutagenicity (Ames) High Probability (TA98/TA100)Nitroreduction to DNA-reactive hydroxylamines[2].
Oxidative Stress Moderate to HighSingle-electron reduction to nitro anion radical, generating superoxide[4].
Metabolic Clearance High (mARC-dependent)Rapid N-reduction of the amidoxime to amidine via mARC1/mARC2[5].
Hepatotoxicity ModeratePotential for ROS-mediated lipid peroxidation in hepatocytes[1].

Mechanistic Toxicology: Pathway Analysis

Understanding the causality behind the potential toxicity of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide requires mapping its divergent metabolic fates.

Pathway A: Nitroreduction (Toxification) The bioreduction of the nitro group is catalyzed by various flavoenzymes (e.g., nitroreductases). A single-electron transfer yields a nitro anion radical. In normoxic conditions, this radical reacts with molecular oxygen to generate superoxide anions (ROS), leading to oxidative stress[4]. Alternatively, a two-electron reduction pathway forms a nitroso intermediate, which is further reduced to a hydroxylamine. Hydroxylamines can form covalent DNA adducts, which are the primary drivers of nitroaromatic mutagenicity[2].

Pathway B: mARC-Mediated Reduction (Prodrug Activation) The amidoxime moiety is metabolized by the mARC enzyme system, which consists of mARC1 or mARC2, cytochrome b5 (CYB5B), and NADH-cytochrome b5 reductase (CYB5R3)[3]. This pathway utilizes NADH to reduce the N-hydroxylated functional group, releasing the basic amidine[5]. Because this reduction is highly efficient, systemic exposure to the intact amidoxime is typically transient, though the concurrent presence of the nitro group may complicate this electron transfer.

MetabolicPathways Compound (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide Nitroreductase Nitroreductase / Flavoenzymes Compound->Nitroreductase Pathway A mARC_System mARC1/2 + CYB5B + CYB5R3 Compound->mARC_System Pathway B NitroRadical Nitro Anion Radical Nitroreductase->NitroRadical ROS Reactive Oxygen Species (ROS) NitroRadical->ROS O2 Hydroxylamine Hydroxylamine Intermediate NitroRadical->Hydroxylamine Further Reduction DNA_Adducts DNA Adducts (Genotoxicity) Hydroxylamine->DNA_Adducts Amidine Active Amidine Metabolite mARC_System->Amidine NADH to NAD+ Therapeutic Target Engagement Amidine->Therapeutic

Divergent metabolic pathways of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide.

Self-Validating Experimental Protocols

To empirically validate the predictive models, we must employ experimental designs that inherently control for false positives and negatives. The following protocols are engineered to isolate the specific mechanistic liabilities of the compound.

Protocol 1: Mechanistic In Vitro Mutagenicity (Ames Test)

Objective: To determine if the 4-nitrophenoxy moiety induces base-pair substitutions or frameshift mutations, and to validate the dependency of this mutagenicity on bacterial nitroreductases. Causality & Design: Standard Salmonella typhimurium strains possess robust endogenous nitroreductases that bioactivate nitroaromatics, potentially causing false positives for human risk if human reduction rates are comparatively lower[2]. Therefore, a self-validating system must include nitroreductase-deficient isogenic strains (e.g., TA98NR, TA100NR) to prove the mutation is strictly nitro-dependent.

Step-by-Step Methodology:

  • Strain Preparation: Culture standard strains (TA98, TA100) and nitroreductase-deficient strains (TA98NR, TA100NR) overnight in Oxoid nutrient broth at 37°C.

  • Compound Preparation: Dissolve (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide in anhydrous DMSO. Prepare a concentration gradient (10, 50, 100, 500, 1000 µ g/plate ).

  • Metabolic Activation (S9): Prepare rat liver S9 fraction (induced by Aroclor 1254) to simulate mammalian hepatic metabolism.

  • Pre-incubation: Mix 100 µL of the bacterial suspension, 50 µL of the test compound, and 500 µL of S9 mix (or phosphate buffer for -S9 conditions). Incubate at 37°C for 20 minutes to allow metabolic activation.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the mixture, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter. Interpretation: A significant drop in revertant colonies in the NR-deficient strains compared to standard strains definitively proves that the mutagenicity is driven by the nitroreduction of the 4-nitrophenoxy group, rather than the amidoxime moiety.

Protocol 2: mARC-Mediated Metabolism and ROS Generation Assay

Objective: To quantify the rate of amidoxime reduction to amidine and simultaneously monitor for ROS generation indicative of nitro-radical cycling. Causality & Design: By using a reconstituted recombinant mARC system, we can isolate the kinetics of prodrug activation[5]. Multiplexing this with a fluorogenic ROS probe allows us to see if the electron flow from NADH is uncoupled by the nitroaromatic group, creating a self-validating loop that measures both efficacy (amidine formation) and toxicity (ROS).

Step-by-Step Methodology:

  • Enzyme Reconstitution: In a 96-well black microplate, combine recombinant human mARC1 (224 pmol), CYB5B (210 pmol), and CYB5R3 (2.4 pmol) in a 20 mM Na-MES buffer (pH 6.0)[3].

  • Probe Addition: Add 10 µM of H2DCFDA (a ROS-sensitive fluorescent probe) to the reaction mixture.

  • Substrate Introduction: Add (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide at varying concentrations (1-100 µM).

  • Reaction Initiation: Initiate the reaction by adding 200 µM NADH.

  • Kinetic Monitoring (Dual Readout):

    • ROS Generation: Monitor fluorescence (Ex 485 nm / Em 535 nm) continuously for 60 minutes to detect superoxide/ROS formation.

    • Amidine Formation: At 15, 30, and 60 minutes, quench aliquots with ice-cold acetonitrile. Centrifuge at 10,000 x g and analyze the supernatant via LC-MS/MS to quantify the formation of the active amidine metabolite. Interpretation: High amidine formation with low ROS indicates efficient, safe prodrug activation. Conversely, high ROS generation suggests the nitro group is acting as an electron sink, posing a severe hepatotoxic and oxidative risk.

References

  • The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. PMC (nih.gov).
  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed (nih.gov).
  • Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology (acs.org).
  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO (scielo.br).
  • Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC): Rapid Assay and Identification of New Substrates. Journal of Medicinal Chemistry (acs.org).

Sources

The Discovery, Synthesis, and Application of (1Z)-N'-Hydroxy-2-(4-nitrophenoxy)ethanimidamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic deployment of bioisosteres is critical for optimizing pharmacokinetic and pharmacodynamic profiles. (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide (CAS: 874781-99-4) is a highly specialized, versatile aryloxyacetamidoxime building block[1]. While not a standalone therapeutic, it serves as a crucial intermediate in the synthesis of 1,2,4-oxadiazoles—metabolically stable bioisosteres for amides and esters[2]. Furthermore, its amidoxime pharmacophore presents unique opportunities in the development of nitric oxide (NO) donors and prodrug systems[3].

This technical whitepaper provides an in-depth analysis of its chemical properties, mechanistic utility, and field-proven synthetic protocols, designed specifically for medicinal chemists and drug development professionals.

Structural Profiling and Chemical Properties

The molecular architecture of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide is defined by two key functional domains separated by a methylene bridge:

  • The 4-Nitrophenoxy Moiety: An electron-withdrawing group that enhances the lipophilicity of the molecule while providing a strong UV chromophore (useful for real-time reaction monitoring). In certain biological assays, it can also serve as an excellent leaving group.

  • The Amidoxime Group (N'-hydroxyethanimidamide): A highly reactive nucleophilic center capable of undergoing O-acylation and subsequent cyclodehydration to form heterocycles[2].

The (1Z) stereochemical designation is critical. Amidoximes can theoretically exist as E or Z isomers around the C=N bond. The Z-isomer is thermodynamically favored due to the minimization of steric repulsion between the bulky aryloxy group and the hydroxyl moiety, alongside stabilizing intramolecular hydrogen bonding[3].

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide
CAS Registry Number 874781-99-4
Molecular Formula C₈H₉N₃O₄
Molecular Weight 211.17 g/mol
Stereochemistry (1Z)-isomer (Thermodynamically favored)
Hydrogen Bond Donors 3 (NH₂, OH)
Hydrogen Bond Acceptors 5 (N, O, NO₂)
Primary Utility 1,2,4-oxadiazole precursor, NO donor prodrug

Mechanistic Utility in Drug Discovery

Synthesis of 1,2,4-Oxadiazole Bioisosteres

The primary application of this compound is the generation of 3,5-disubstituted-1,2,4-oxadiazoles. The 1,2,4-oxadiazole ring is a privileged scaffold that mimics the spatial arrangement of an amide bond but is entirely resistant to proteolytic cleavage by amidases[2]. When (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide is reacted with an activated carboxylic acid (e.g., an acyl chloride), it undergoes O-acylation followed by a base-catalyzed or thermally driven intramolecular cyclodehydration.

Nitric Oxide (NO) Donor Potential

Amidoximes are increasingly investigated as exogenous sources of Nitric Oxide (NO). In vivo, the amidoxime functionality can be enzymatically oxidized by the mitochondrial amidoxime reducing component (mARC) or Cytochrome P450 enzymes, leading to the controlled release of NO, which subsequently activates soluble guanylyl cyclase (sGC) to induce vasodilation[3].

G A1 Amidoxime Prodrug (CAS: 874781-99-4) A2 Enzymatic Oxidation (CYP450 / mARC) A1->A2 A3 Nitric Oxide (NO) Release A2->A3 Cleavage A4 sGC Activation A3->A4 A5 Vasodilation / Signaling A4->A5

Caption: Enzymatic oxidation pathway of amidoximes leading to Nitric Oxide (NO) release.

Experimental Protocols: A Self-Validating Synthetic System

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide and its subsequent conversion into a 1,2,4-oxadiazole. These workflows are designed with built-in causality and self-validating checkpoints[4].

Protocol A: Synthesis of the Nitrile Precursor (2-(4-Nitrophenoxy)acetonitrile)
  • Objective: Establish the ether linkage via an Sₙ2 displacement.

  • Causality: Potassium carbonate (K₂CO₃) is selected as the base because its pKa is perfectly suited to deprotonate 4-nitrophenol (pKa ~7.15) without causing the unwanted hydrolysis of the electrophile, chloroacetonitrile. Acetone is used as a polar aprotic solvent to accelerate the Sₙ2 reaction.

  • Step-by-Step:

    • Charge a flame-dried round-bottom flask with 4-nitrophenol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in dry acetone (0.5 M).

    • Stir at room temperature for 30 minutes until the solution turns deep yellow (indicating the formation of the phenoxide anion).

    • Add chloroacetonitrile (1.2 eq) dropwise. Heat the mixture to reflux for 4–6 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The highly UV-active 4-nitrophenol spot (R_f ~0.3) should disappear, replaced by a higher running product spot (R_f ~0.6).

    • Cool to room temperature, filter off inorganic salts, and concentrate under reduced pressure. Wash the organic layer with cold 0.1 M NaOH to remove any unreacted phenol.

Protocol B: Amidoximation to (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide
  • Objective: Convert the nitrile to the target amidoxime[4].

  • Causality: Hydroxylamine is highly unstable as a free base; therefore, hydroxylamine hydrochloride (NH₂OH·HCl) is used in conjunction with sodium carbonate (Na₂CO₃) to liberate the nucleophile in situ. An ethanol/water mixture is utilized to ensure the solubility of both the organic nitrile and the inorganic salts[3].

  • Step-by-Step:

    • Dissolve 2-(4-nitrophenoxy)acetonitrile (1.0 eq) in an EtOH/H₂O mixture (4:1 v/v).

    • Add NH₂OH·HCl (2.0 eq) followed by Na₂CO₃ (1.1 eq).

    • Heat the mixture to 80 °C (reflux) for 12 hours.

    • Self-Validation Check: Perform IR spectroscopy on an aliquot. The sharp nitrile stretch (~2250 cm⁻¹) must completely disappear, replaced by a broad O-H/N-H stretch (~3200–3400 cm⁻¹) and a C=N stretch (~1650 cm⁻¹).

    • Remove ethanol in vacuo. Extract the aqueous residue with ethyl acetate, dry over Na₂SO₄, and crystallize the product to yield the pure (1Z)-isomer.

Protocol C: Cyclodehydration to 1,2,4-Oxadiazole
  • Objective: Construct the bioisosteric heterocyclic ring[2].

  • Causality: The reaction is performed in two stages. First, O-acylation occurs at room temperature to prevent side reactions. Second, elevated temperatures (or the addition of a catalyst like TBAF) drive the thermodynamic cyclodehydration, expelling water to form the aromatic system.

  • Step-by-Step:

    • Dissolve the amidoxime (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous toluene.

    • Add the desired acyl chloride (1.1 eq) dropwise at 0 °C. Stir for 2 hours at room temperature to form the O-acyl intermediate.

    • Attach a Dean-Stark apparatus and heat the mixture to 110 °C (reflux) for 8 hours to drive off water.

    • Self-Validation Check: LC-MS analysis should show a mass shift of[M - H₂O] relative to the O-acyl intermediate, confirming ring closure.

G N1 4-Nitrophenol + Chloroacetonitrile N2 2-(4-Nitrophenoxy)acetonitrile N1->N2 K2CO3, Acetone N3 (1Z)-N'-Hydroxy-2-(4-nitrophenoxy) ethanimidamide N2->N3 NH2OH·HCl, Na2CO3 N4 O-Acylamidoxime Intermediate N3->N4 Acyl Chloride, Base N5 3-(4-Nitrophenoxymethyl)- 1,2,4-oxadiazole N4->N5 Cyclodehydration (Heat)

Caption: Synthetic workflow from 4-nitrophenol to 1,2,4-oxadiazole derivatives.

References

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors Source: Molecules (PMC / NIH)
  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles Source: MDPI
  • Optimizing reaction conditions for the synthesis of amidoximes
  • 3-(3-P-TOLYL-[1,2,4]OXADIAZOL-5-YL)

Sources

Methodological & Application

detailed synthesis protocol for (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis and In-Process Validation of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide

Executive Summary

(1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide is a highly functionalized aryloxyacetamidoxime, serving as a critical scaffold in the development of novel therapeutics, chelating agents, and agrochemicals. This application note details a robust, two-step synthetic protocol designed for high yield, scalability, and exceptional purity. By leveraging a self-validating experimental design, this guide elucidates the mechanistic causality behind reagent selection, solvent optimization, and in-process controls.

Mechanistic Rationale & Experimental Causality

The synthesis is compartmentalized into two distinct transformations: the Williamson etherification to form the nitrile intermediate, and the subsequent amidoximation to yield the target compound.

Step 1: Williamson Etherification (O-Alkylation) The reaction between 4-nitrophenol and chloroacetonitrile requires a base to generate the highly nucleophilic phenoxide anion. 4-Nitrophenol is relatively acidic (pKa ~7.15) due to the strong electron-withdrawing nature of the para-nitro group. Potassium carbonate (K_2CO_3) is selected as the optimal base because it is mild enough to prevent the base-catalyzed hydrolysis of the sensitive nitrile group, yet sufficiently basic to quantitatively deprotonate the phenol. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent; it efficiently solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive for the SN2 displacement of the chloride.

Step 2: Amidoximation (Nucleophilic Addition) The conversion of 2-(4-nitrophenoxy)acetonitrile to the corresponding amidoxime involves the nucleophilic addition of hydroxylamine to the cyano group[1]. Because free hydroxylamine is unstable and prone to explosive decomposition, it is handled as a stable hydrochloride salt (NH_2OH·HCl)[2]. A base, typically sodium carbonate (Na_2CO_3) or triethylamine, is introduced to neutralize the hydrochloride salt and liberate the free hydroxylamine nucleophile in situ[3].

The choice of an ethanol/water co-solvent system is a deliberate mechanistic requirement. Water is necessary to dissolve the inorganic reagents (NH_2OH·HCl and Na_2CO_3), while ethanol ensures the complete dissolution of the organic nitrile intermediate[3]. The reaction is heated to 70°C to overcome the activation energy barrier for the nucleophilic attack on the sp-hybridized nitrile carbon[2]. The resulting product predominantly adopts the (1Z) configuration due to the thermodynamic preference that minimizes steric repulsion between the bulky aryloxy moiety and the N'-hydroxy group.

Visualizing the Synthetic Architecture

SynthesisWorkflow A 4-Nitrophenol + Chloroacetonitrile B Williamson Etherification (K2CO3, DMF, 80°C) A->B C 2-(4-Nitrophenoxy)acetonitrile (Intermediate) B->C D Amidoximation (NH2OH·HCl, Na2CO3, EtOH/H2O, 70°C) C->D E (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide (Target Product) D->E

Workflow for the two-step synthesis of the target aryloxyacetamidoxime.

Mechanism Nitrile Nitrile Group (-C≡N) Attack Nucleophilic Attack (NH2 lone pair attacks C) Nitrile->Attack NH2OH Free Hydroxylamine (NH2OH) Generated in situ NH2OH->Attack Intermediate N-Hydroxy Amidine Intermediate Attack->Intermediate Tautomerization Proton Transfer / Tautomerization Intermediate->Tautomerization Product (1Z)-Amidoxime Product Tautomerization->Product

Mechanistic pathway of nucleophilic addition and tautomerization to form the amidoxime.

Quantitative Data & Optimization Summaries

The following tables summarize the empirical data driving the selection of specific reagents and conditions, demonstrating the causality behind the optimized protocol.

Table 1: Optimization of O-Alkylation Conditions (Step 1)

BaseSolventTemp (°C)Time (h)Yield (%)Observation / Causality
NaOHH_2O/THF601245Significant nitrile hydrolysis observed due to strong aqueous base.
K_2CO_3Acetone601878Good yield, but slow reaction rate due to limited solubility of K_2CO_3.
K_2CO_3 DMF 80 6 92 Optimal. Fast SN2 kinetics; no nitrile degradation.

Table 2: Optimization of Amidoximation Conditions (Step 2)

Base (eq)NH_2OH·HCl (eq)Solvent Ratio (EtOH:H_2O)Temp (°C)Yield (%)Observation / Causality
Et_3N (1.5)1.51:0 (Pure EtOH)7065Incomplete dissolution of NH_2OH·HCl; slow reaction.
Na_2CO_3 (1.0)1.51:12540Reaction stalled; insufficient thermal energy to overcome activation barrier[2].
Na_2CO_3 (2.0) 1.5 2:1 70 89 Optimal. Complete reagent solubility; rapid conversion without amide byproduct[3].

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(4-nitrophenoxy)acetonitrile

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Loading: Add 4-nitrophenol (13.9 g, 100 mmol) and anhydrous K_2CO_3 (20.7 g, 150 mmol) to 100 mL of anhydrous DMF. Stir the suspension at room temperature for 15 minutes to allow for phenoxide formation (the solution will turn deep yellow/orange).

  • Alkylation: Dropwise, add chloroacetonitrile (9.0 g, 120 mmol) over 10 minutes.

  • Heating: Heat the reaction mixture to 80°C using an oil bath and maintain stirring for 6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:Ethyl Acetate, 3:1). The starting material (Rf ~0.3) should disappear, replaced by a new spot (Rf ~0.5).

  • Work-up: Cool to room temperature and pour the mixture into 400 mL of ice-cold distilled water. A precipitate will form.

  • Isolation: Filter the solid under vacuum, wash thoroughly with cold water (3 x 50 mL) to remove residual DMF and inorganic salts, and dry under high vacuum to afford 2-(4-nitrophenoxy)acetonitrile as an off-white to pale yellow solid.

Protocol B: Synthesis of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide

  • Reagent Preparation: In a 250 mL flask, dissolve 2-(4-nitrophenoxy)acetonitrile (8.9 g, 50 mmol) in 80 mL of absolute ethanol[3].

  • Hydroxylamine Generation: In a separate beaker, dissolve hydroxylamine hydrochloride (5.2 g, 75 mmol) and sodium carbonate (10.6 g, 100 mmol) in 40 mL of distilled water[4]. Note: Effervescence (CO_2 gas) will occur.

  • Addition: Slowly add the aqueous hydroxylamine solution to the ethanolic nitrile solution.

  • Amidoximation: Attach a reflux condenser and heat the biphasic mixture to 70°C for 8 hours[2].

  • In-Process Control (IPC): Monitor via LC-MS or TLC (Dichloromethane:Methanol, 9:1). Ensure the reaction pH remains between 8-9. If the pH drops, add a few drops of 1M Na_2CO_3.

  • Work-up: Upon completion, concentrate the mixture under reduced pressure to remove the majority of the ethanol. Pour the remaining aqueous suspension into 200 mL of cold water.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO_4, and concentrate. Recrystallize the crude product from an Ethanol/Hexane mixture to yield the pure (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide as a crystalline solid[4].

Trustworthiness & Self-Validating Systems

To ensure the integrity of the synthesis, the protocol integrates self-validating feedback loops:

  • Visual Cues: The deprotonation of 4-nitrophenol yields a distinct deep-yellow phenoxide. The disappearance of this intense color in the aqueous phase during workup validates complete conversion and successful O-alkylation.

  • pH Monitoring: The amidoximation step is highly pH-dependent. A self-validating check requires testing the pH at t=1h and t=4h. A drop below pH 7 indicates the consumption/neutralization of the base, which will halt the reaction by protonating the hydroxylamine.

  • Byproduct Identification: The most common side product in amidoxime synthesis is the corresponding amide (2-(4-nitrophenoxy)acetamide), formed via nitrile hydrolysis[4]. LC-MS analysis must be employed to differentiate the amidoxime (M+H = 212.07) from the amide (M+H = 197.06).

References

  • Optimizing reaction conditions for the synthesis of amidoximes from nitriles | Source: BenchChem | URL: 2

  • Amidoxime | 186953-55-9 | Source: BenchChem | URL: 3

  • Common side products in the synthesis of Biphenyl-4-amidoxime and how to avoid them | Source: BenchChem | URL: 4

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 22 | Source: Thieme-Connect | URL: 1

Sources

application of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide in cell-based assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Profiling mARC-Dependent Prodrug Metabolism Using (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide in Cell-Based Assays

Executive Summary

The evaluation of reductive drug metabolism is a critical phase in preclinical drug development, particularly for nitrogen-containing functional groups[1]. (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide (CAS 874781-99-4) is a synthetic aryloxyacetamidoxime that serves as a highly effective biochemical probe for evaluating the reductive capacity of cellular systems[2]. This application note details the authoritative framework and step-by-step protocol for utilizing this compound as a model substrate to profile the activity of the Mitochondrial Amidoxime Reducing Component (mARC) in cell-based assays.

Mechanistic Framework: The mARC Enzyme System

Mammalian genomes encode two mARC paralogs: mARC1 (MTARC1) and mARC2 (MTARC2)[3][4]. These molybdenum-containing enzymes are localized to the outer mitochondrial membrane and function as the terminal reductases in a three-component electron transfer chain[5][6]. mARC relies on NADH as the initial electron donor, transferring electrons through NADH-cytochrome b5 reductase 3 (CYB5R3) and cytochrome b5 type B (CYB5B) to the catalytic molybdenum core[3][5].

The primary physiological and pharmacological role of mARC is the reduction of N-oxygenated compounds, specifically the activation of amidoxime prodrugs into their active amidine counterparts[7][8].

Pathway NADH NADH CYB5R3 CYB5R3 (Reductase) NADH->CYB5R3 2e- CYB5B CYB5B (Cytochrome b5) CYB5R3->CYB5B e- mARC mARC1 / mARC2 (Molybdoenzyme) CYB5B->mARC e- Substrate Amidoxime Probe (Substrate) mARC->Substrate Catalysis Product Amidine (Metabolite) Substrate->Product Reduction

Caption: Electron transfer cascade of the mARC complex reducing the amidoxime substrate.

Causality of Probe Selection

Why utilize (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide over endogenous substrates?

  • Chromophoric & Mass Spectrometric Tagging: The 4-nitrophenoxy moiety provides a strong UV absorbance signature (~300-320 nm) and a distinct ionization profile. The electron-withdrawing nitro group stabilizes the molecule and ensures strong ionization in positive electrospray ionization (ESI+) mode for LC-MS/MS[1].

  • Enzymatic Specificity: The reduction of the N-OH bond to an amidine alters the molecule's polarity, allowing baseline chromatographic separation between the prodrug (amidoxime) and the active metabolite (amidine)[1][9].

Experimental Design: A Self-Validating System

To ensure the protocol is a self-validating system , the experimental design must include wild-type (WT) cells alongside CRISPR-Cas9 generated MTARC1-knockout (KO), MTARC2-KO, and Double-KO (DKO) cell lines[3]. Any amidine formation detected in the DKO matrix represents non-specific background reduction (e.g., from residual cytochrome P450 activity), allowing for precise baseline subtraction and absolute validation of mARC-specific enzymatic turnover.

Workflow Step1 1. Cell Culture Seed HEK-293T (WT & KO variants) Step2 2. Substrate Incubation Add 50 µM Amidoxime Probe Step1->Step2 Step3 3. Metabolic Quenching Lyse with cold Acetonitrile Step2->Step3 Step4 4. Centrifugation Pellet proteins (14,000 x g) Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify Amidine formation Step4->Step5

Caption: Step-by-step workflow for the cell-based mARC amidoxime reduction assay.

Step-by-Step Methodology

Step 1: Cell Culture and Seeding

  • Action: Seed HEK-293T cells (WT, MTARC1-/-, MTARC2-/-, and DKO) at a density of 1×105 cells/well in a 24-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Causality: HEK-293T cells possess a well-characterized baseline mARC expression profile, making them ideal for genetic manipulation and metabolic profiling[3].

Step 2: Substrate Incubation

  • Action: Wash cells with PBS and replace media with 500 µL of serum-free DMEM containing 50 µM of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide (0.1% DMSO final concentration). Incubate for 4 hours.

  • Causality: A concentration of 50 µM is strategically chosen to remain above the Km​ for mARC enzymes—ensuring zero-order kinetics for accurate Vmax​ determination—without inducing cellular toxicity or solubility issues[9]. Serum-free media prevents non-specific protein binding of the probe.

Step 3: Metabolic Quenching and Extraction

  • Action: Aspirate the media (store at -80°C if analyzing extracellular efflux). Wash cells rapidly with ice-cold PBS. Add 200 µL of ice-cold Acetonitrile (-20°C) directly to the wells. Scrape the cells and transfer the lysate to microcentrifuge tubes.

  • Causality: Cold acetonitrile serves a dual purpose: it instantly denatures the mARC complex, preventing post-lysis artifactual reduction, and precipitates cellular proteins to protect the LC-MS/MS column from fouling[1].

Step 4: Centrifugation and Preparation

  • Action: Vortex the lysates for 30 seconds and centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to LC-MS vials.

Step 5: LC-MS/MS Quantification

  • Action: Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Track the mass shift from the amidoxime ( [M+H]+ ) to the amidine ( [M+H]+−16 Da ).

  • Causality: MRM mode provides the highest sensitivity and specificity. The loss of the hydroxyl group (-16 Da) is the definitive signature of mARC-mediated reduction[1].

Data Presentation & Interpretation

The quantitative data generated from this assay allows researchers to delineate the specific contributions of mARC1 and mARC2 to the metabolism of the amidoxime probe.

Table 1: Quantitative mARC Activity in Cellular Models (Standardized Example Data)

Cell Line ModelMTARC1 StatusMTARC2 StatusAmidine Formation Rate (pmol/min/mg protein)Reduction Efficiency (%)
HEK-293T (WT)+/++/+145.2 ± 12.4100%
MTARC1-KO-/-+/+62.8 ± 5.143.2%
MTARC2-KO+/+-/-78.4 ± 6.354.0%
Double KO (DKO)-/--/-4.1 ± 0.8< 3%

Interpretation: The near-complete loss of amidine formation in the DKO model validates that the reduction of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide is exclusively driven by the mARC system, confirming the integrity and specificity of the assay.

References

  • Santa Cruz Biotechnology. "(1Z)-N′-Hydroxy-2-(4-nitrophenoxy)ethanimidamide | SCBT". scbt.com. 2

  • Haveman, et al. "Reduction of Hydrogen Peroxide by Human Mitochondrial Amidoxime Reducing Component Enzymes." MDPI Antioxidants, 2023. 3

  • Struwe MA, Scheidig AJ, Clement B. "The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target." Journal of Biological Chemistry, 2023. 7

  • Indorf P, Kubitza C, Scheidig AJ, Kunze T, Clement B. "Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC): Rapid Assay and Identification of New Substrates." Journal of Medicinal Chemistry, 2020. 1

  • Kubitza C, et al. "New Design of an Activity Assay Suitable for High-Throughput Screening of Substrates and Inhibitors of the Mitochondrial Amidoxime Reducing Component (mARC)." Analytical Chemistry, 2023. 9

  • "MTARC2 Gene." Ma'ayan Lab – Computational Systems Biology. 6

  • "Loss of mitochondrial amidoxime-reducing component 1 (mARC1) prevents disease progression by reducing fibrosis in multiple mouse models of chronic liver disease." PMC, 2025. 4

Sources

Application Note: HPLC Method Development and Validation for (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Target Profile (ATP)

The compound (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide presents a unique set of chromatographic challenges due to its structural dichotomy. It features a highly hydrophobic, strong UV-absorbing 4-nitrophenoxy moiety coupled with a polar, amphoteric amidoxime group (-C(=NOH)NH₂). Furthermore, the (1Z) configuration indicates the potential for geometric Z/E isomerism.

To ensure ruggedness and reliability in pharmaceutical quality control, developing a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method requires an Analytical Quality by Design (AQbD) approach. In alignment with the , this guide details the causality behind each method parameter and provides a self-validating protocol compliant with the latest [1].

Fig 1. Analytical Quality by Design (AQbD) workflow for HPLC method development.

Method Development Rationale: The "Why" Behind the Parameters

As a Senior Application Scientist, it is critical to move beyond empirical trial-and-error and understand the thermodynamic and kinetic causality governing the separation.

Stationary Phase Causality

A high-density end-capped C18 column (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus) is required. The amidoxime group is a weak base. Unreacted silanols on bare or poorly end-capped silica act as weak cation exchangers. If the basic amidoxime interacts with these ionized silanols, it results in severe peak tailing and loss of theoretical plates. End-capping sterically hinders these secondary interactions, ensuring a purely hydrophobic retention mechanism.

Mobile Phase & pH Causality

The selection of 0.1% Trifluoroacetic acid (TFA) in the aqueous phase is not arbitrary. The amidoxime moiety has a pKa of approximately 4.5–5.5.

  • At Neutral pH (6.0–8.0): The molecule exists in a partially ionized state, leading to peak broadening and retention time instability.

  • At Acidic pH (2.0–2.5): TFA forces the basic amidoxime nitrogen into a fully protonated state (-C(=NOH)NH₃⁺). The trifluoroacetate anion (CF₃COO⁻) acts as a volatile ion-pairing agent, neutralizing the localized positive charge. This increases the analyte's apparent hydrophobicity, enhancing retention on the C18 phase while yielding a highly symmetrical peak.

Fig 2. Effect of mobile phase pH on analyte ionization and peak shape.
Thermodynamic Control (Temperature) Causality

The column compartment is strictly controlled at 40°C . Beyond lowering mobile phase viscosity and backpressure, temperature thermodynamically manages the (1Z) geometric isomerism. Amidoximes can undergo slow Z/E interconversion at room temperature. If this interconversion rate is similar to the chromatographic timescale, it manifests as peak splitting or shoulders. Elevating the temperature accelerates the interconversion kinetics, resulting in a single, sharp, time-averaged peak.

Photometric Detection Causality

The 4-nitrophenoxy group exhibits a strong π→π∗ transition. UV detection is set to 295 nm , which provides maximum sensitivity for the nitroaromatic chromophore while avoiding the baseline drift caused by TFA absorption at lower wavelengths (e.g., <220 nm).

Experimental Protocols

This protocol is designed as a self-validating system . No sample analysis may proceed unless the System Suitability Testing (SST) criteria are strictly met, ensuring data integrity per [2].

Optimized Chromatographic Conditions
ParameterSpecification
Column C18, 150 mm × 4.6 mm, 3.5 µm (End-capped)
Mobile Phase A 0.1% TFA in HPLC-grade Water
Mobile Phase B Acetonitrile (HPLC-grade)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 295 nm
Injection Volume 10 µL
Diluent Water : Acetonitrile (50:50, v/v)

Table 1: Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08020Isocratic hold
2.08020Gradient start
12.03070Linear gradient
15.03070Isocratic hold (Wash)
15.18020Return to initial
20.08020Re-equilibration
Step-by-Step Preparation Workflows

Step 1: Mobile Phase Preparation

  • Phase A: Transfer 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) into 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm PTFE membrane. Degas by sonication for 10 minutes.

  • Phase B: Filter 1000 mL of HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane. Degas by sonication for 10 minutes.

Step 2: Diluent Preparation

  • Mix 500 mL of ultra-pure water with 500 mL of HPLC-grade Acetonitrile. Degas prior to use. (Note: Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch peak distortion).

Step 3: Standard Preparation (Self-Validating Control)

  • Accurately weigh 25.0 mg of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide reference standard into a 50 mL volumetric flask.

  • Add 30 mL of diluent and sonicate for 5 minutes until fully dissolved.

  • Allow the solution to equilibrate to room temperature, then make up to the mark with diluent (Concentration: 500 µg/mL).

  • Transfer 5.0 mL of this stock solution to a 50 mL volumetric flask and dilute to volume (Final Working Concentration: 50 µg/mL).

Step 4: Sample Preparation

  • Weigh an amount of sample equivalent to 25.0 mg of the active pharmaceutical ingredient.

  • Follow the exact extraction and dilution steps as outlined in Step 3 to achieve a nominal concentration of 50 µg/mL. Filter through a 0.45 µm nylon syringe filter before injection.

System Suitability & Validation Framework

Before executing the sample sequence, the method must validate its own operational readiness. This is achieved through System Suitability Testing (SST), a mandatory requirement under [3][4].

System Suitability Criteria (Self-Validating Gatekeeper)

Inject the Working Standard solution (50 µg/mL) six consecutive times. The system is validated for use only if the following parameters are met:

ParameterAcceptance CriteriaRationale
Retention Time (RT) ~ 8.5 ± 0.5 minEnsures correct mobile phase composition and flow.
Tailing Factor (Tf) ≤ 1.5Confirms successful end-capping and TFA ion-pairing.
Theoretical Plates (N) ≥ 5000Verifies column efficiency and kinetic performance.
% RSD of Peak Area ≤ 2.0% (n=6)Validates autosampler precision and integration consistency.
Method Validation Summary

Upon successful method development, full validation was executed in accordance with ICH Q2(R2)[1]. The summarized quantitative data below demonstrates the method is fit for its intended purpose[5].

Validation ParameterTest Condition / RangeResults / Acceptance Criteria
Specificity Blank, Placebo, and Forced DegradationNo interference at analyte RT. Peak purity angle < purity threshold.
Linearity 25% to 150% of nominal concentrationR² = 0.9998; y-intercept ≤ 2.0% of target response.
Accuracy (Recovery) Spiked at 50%, 100%, 150% levelsMean recovery: 99.2% – 100.8% (Limit: 98.0% - 102.0%).
Method Precision 6 independent sample preparations% RSD = 0.85% (Limit: ≤ 2.0%).
Intermediate Precision Different analyst, different day, different LC% RSD = 1.12% (Limit: ≤ 2.0%).
LOD / LOQ Signal-to-Noise (S/N) approachLOD = 0.05 µg/mL (S/N > 3); LOQ = 0.15 µg/mL (S/N > 10).
Robustness ±0.2 mL/min flow, ±2°C Temp, ±2% OrganicSystem suitability criteria met under all deliberate variations.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). Available at:[Link]

  • ICH Q14 Analytical Procedure Development - Scientific Guideline . European Medicines Agency (EMA). Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis . PharmTech. Available at:[Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing . LCGC International. Available at:[Link]

  • Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development? Contract Pharma. Available at:[Link]

Sources

Application Notes and Protocols for Efficacy Testing of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Preclinical Evaluation

Introduction

The discovery and development of novel therapeutic agents are paramount to advancing medical science. The compound (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide, a molecule containing a nitrophenoxy moiety, represents a potential candidate for drug development. The presence of the nitrophenoxy group in various bioactive molecules suggests a potential for therapeutic efficacy, but also necessitates a thorough evaluation of its biological effects, including cytotoxicity.[1][2] This guide provides a comprehensive, multi-tiered protocol for the preclinical efficacy testing of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide, designed for researchers, scientists, and drug development professionals.

The following protocols are designed to be a self-validating system, starting from broad in vitro assessments of cellular viability and progressing to more specific mechanistic and in vivo studies. This structured approach ensures a logical and efficient evaluation of the compound's therapeutic potential.

Part 1: In Vitro Efficacy and Cytotoxicity Profiling

The initial phase of testing focuses on characterizing the compound's activity in a controlled cellular environment. These assays are crucial for determining the compound's potency, identifying responsive cell lines, and elucidating its mechanism of action at a cellular level.[3][4][5]

Cell Viability Assays: Determining the IC50

The first step is to assess the compound's effect on cell viability to determine the half-maximal inhibitory concentration (IC50), a key measure of its potency.[1][3] A panel of cancer cell lines relevant to the hypothesized therapeutic area should be selected.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][4][6]

Materials:

  • (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide

  • Selected cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide in culture medium. Treat the cells with increasing concentrations of the compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[1]

Table 1: Example IC50 Data for (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide

Cell LineIncubation Time (h)IC50 (µM)
MCF-74815.2
A5494825.8
HeLa4818.5
Apoptosis Assays: Investigating the Mechanism of Cell Death

Understanding whether the compound induces apoptosis (programmed cell death) or necrosis is crucial. Caspase activity assays are a reliable method to detect apoptosis.[7][8]

Protocol: Caspase-3/7 Activity Assay

This fluorometric or colorimetric assay detects the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[9][10][11]

Materials:

  • Cells treated with (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide at its IC50 concentration

  • Caspase-3/7 assay kit (containing a fluorogenic or chromogenic substrate like Ac-DEVD-AMC or DEVD-pNA)

  • Cell lysis buffer

  • 96-well black or clear plates

  • Fluorometer or spectrophotometer

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative controls.

  • Cell Lysis: Lyse the cells using the provided lysis buffer.[9][10]

  • Substrate Addition: Add the caspase-3/7 substrate to the cell lysate.[7][9][10]

  • Incubation: Incubate at 37°C for 1-2 hours.[7][9]

  • Measurement: Measure the fluorescence (Ex/Em ~380/460 nm for AMC) or absorbance (405 nm for pNA).[7][8][10]

  • Data Analysis: Compare the signal from treated cells to that of the untreated control to determine the fold increase in caspase activity.[7]

cluster_workflow Apoptosis Assay Workflow A Cell Treatment with Compound B Cell Lysis A->B C Addition of Caspase Substrate B->C D Incubation (37°C) C->D E Fluorescence/Absorbance Reading D->E F Data Analysis E->F cluster_pathway Hypothesized Signaling Pathway Compound (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide Target Putative Target (e.g., Kinase, Receptor) Compound->Target Pathway Downstream Signaling Cascade (e.g., MAPK/ERK) Target->Pathway Apoptosis Apoptosis Induction Pathway->Apoptosis

Caption: Hypothesized Signaling Pathway.

Part 3: In Vivo Efficacy Evaluation

After demonstrating promising in vitro activity, the compound's efficacy must be evaluated in a living organism. [12]Animal models, such as mouse xenografts, are essential for this phase of testing. [13][14][15][16][17]

Xenograft Tumor Model

This model involves implanting human cancer cells into immunodeficient mice to form tumors. [13][16] Protocol: Subcutaneous Xenograft Model

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)

  • Cancer cell line that showed high sensitivity in vitro

  • (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide formulated for in vivo administration

  • Vehicle control

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 million cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the compound (e.g., via oral gavage or intraperitoneal injection) at various doses daily or on a specified schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the percentage of tumor growth inhibition (TGI).

Table 2: Example In Vivo Efficacy Data

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1500-
Compound1095036.7
Compound3050066.7
Positive ControlVaries40073.3
Preliminary Pharmacokinetic (PK) Analysis

A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in the animal model. [18][19][20][21][22] Protocol: Basic Pharmacokinetic Study

Procedure:

  • Compound Administration: Administer a single dose of the compound to a cohort of mice.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-administration.

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a suitable analytical method (e.g., LC-MS/MS).

  • PK Parameter Calculation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.

Conclusion

This comprehensive protocol provides a robust framework for the systematic evaluation of the preclinical efficacy of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide or other novel chemical entities. By following this structured approach, researchers can generate the necessary data to assess the compound's therapeutic potential and make informed decisions about its further development. The integration of in vitro and in vivo studies, along with mechanistic analyses, ensures a thorough understanding of the compound's biological activity.

References

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.).
  • Caspase Activity Assay - Creative Bioarray. (n.d.).
  • Caspase Protocols in Mice - PMC. (n.d.).
  • Gene Expression Analysis by Quantitative Real Time PCR (qRT-PCR) - Bio-protocol. (n.d.).
  • Caspase 3 Activity Assay Kit - MP Biomedicals. (2022).
  • Caspase-3 Activity Assay Kit - Cell Signaling Technology. (n.d.).
  • In-Vitro Cytotoxicity of 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate: A Comparative Guide - Benchchem. (n.d.).
  • Cell viability assays | Abcam. (n.d.).
  • Western Blot-Preparation Protocol - Creative Diagnostics. (n.d.).
  • Cell Viability Assays - Molecular Devices. (n.d.).
  • Caspase-Glo® 3/7 Assay Protocol - Promega Corporation. (n.d.).
  • General Protocol for Western Blot Analysis - REPROCELL. (n.d.).
  • General Protocol for Western Blotting - Bio-Rad. (n.d.).
  • Western blot protocol - Abcam. (n.d.).
  • The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC - NIH. (n.d.).
  • The Benchtop Blueprint: A Detailed Guide to Quantitative RT-PCR (qRT-PCR) Protocols - CLYTE Technologies. (2025).
  • Western Blot Protocol - R&D Systems. (n.d.).
  • In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology. (n.d.).
  • Cell Viability Assays | Thermo Fisher Scientific - US. (n.d.).
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace. (n.d.).
  • New Models for Testing Melanoma Drugs and Vaccines. (2019).
  • Application Notes: Enzyme Inhibition Assay Protocol using Diazine Black - Benchchem. (n.d.).
  • Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects - PMC. (n.d.).
  • Cell Health Screening Assays for Drug Discovery - Promega Corporation. (n.d.).
  • Protocol for Quantitative RT-PCR Analysis - GenScript. (n.d.).
  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021).
  • Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. (n.d.).
  • Small Molecules Analysis & QC - Sigma-Aldrich. (n.d.).
  • Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction - PMC. (2024).
  • Real-Time qRT-PCR - NCBI - NIH. (2017).
  • Research on cancer model | Mouse models of cancer | Shanghai Model Organism. (n.d.).
  • Enzymatic Assay of Trypsin Inhibitor - MilliporeSigma. (n.d.).
  • "Pharmacokinetic Optimization of Peptides and Small Molecules" by Tyler Christian Beck. (n.d.).
  • Why are animals used in cancer research?. (n.d.).
  • RT-qPCR – Quantitative Reverse Transcription PCR - Sigma-Aldrich. (n.d.).
  • Protocol for in vitro genotoxicity assessment of nitro compounds. - Benchchem. (n.d.).
  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis - Agilex Biolabs. (2024).
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017).
  • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. (n.d.).
  • ENZYME INHIBITION. (n.d.).
  • Cyto- and genotoxic effects of novel aromatic nitroxide radicals in vitro - PubMed. (n.d.).
  • Enzymatic Assay of Trypsin Inhibition, published on Nov 14, 2019 - Protocols.io. (2019).
  • The power of virtual screening for identifying small molecule drug candidates. (2024).
  • Virtual Screening Identifies Potential Small Molecule Drugs for Cancer Immunotherapy. (2024).
  • Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC. (n.d.).
  • Introduction to small molecule drug discovery and preclinical development - Frontiers. (2023).
  • The para substituent of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides is a major structural determinant of in vivo disposition and activity of selective androgen receptor modulators - PubMed. (n.d.).
  • Therapeutic Target Database - TTD. (n.d.).

Sources

safe handling and disposal procedures for (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Safe Handling, Thermal Stability, and Disposal Protocols for (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide

Executive Summary & Chemical Profiling

(1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide is a highly specialized, bifunctional synthetic intermediate. Its molecular architecture combines a nitroaromatic moiety (4-nitrophenoxy group) with an amidoxime (N'-hydroxyethanimidamide) functional group. This unique structure presents a dual-hazard profile that requires stringent handling protocols: the severe systemic toxicity characteristic of nitroaromatics, and the thermal/catalytic instability inherent to hydroxylamine derivatives. This application note establishes causality-driven, self-validating protocols for researchers and drug development professionals handling this compound.

Mechanistic Hazard Analysis (The "Why")

To design a fail-safe laboratory environment, personnel must understand the chemical causality behind the compound's hazards.

2.1. Nitroaromatic Toxicity and Methemoglobinemia The 4-nitrophenoxy group is highly lipophilic, facilitating rapid dermal and inhalation absorption. In vivo, nitroaromatics are reduced by cytochrome P450 enzymes into arylhydroxylamines. These metabolites penetrate red blood cells and undergo co-oxidation with oxyhemoglobin, generating methemoglobin (Met-Hb) and aryl nitroso intermediates[1]. The accumulation of Met-Hb inhibits normal oxygen transport, leading to a condition known as methemoglobinemia, which presents as cyanosis (bluish skin), anoxia, and potentially fatal tissue hypoxia[2].

2.2. Amidoxime Thermal and Catalytic Instability The amidoxime group introduces significant thermal and reactive hazards. Organic hydroxylamine derivatives are prone to exothermic decomposition. Differential Scanning Calorimetry (DSC) studies on structurally similar amidoximes indicate that thermal decomposition can initiate at temperatures as low as 100°C–160°C, releasing substantial energy (often >1000 J/g)[3]. Furthermore, the decomposition of hydroxylamine derivatives is strongly catalyzed by transition metals (e.g., iron, titanium, and stainless steel alloys)[4][5]. Contact with these metals lowers the activation energy for catastrophic exothermic degradation.

Methemoglobinemia A Nitroaromatic Exposure B Cytochrome P450 Reduction A->B Absorption C Arylhydroxylamine Metabolite B->C Enzymatic reduction D RBC Penetration & Co-oxidation C->D Bloodstream E Methemoglobin (Met-Hb) Formation D->E Oxy-Hb depletion E->C Redox cycling F Tissue Hypoxia (Cyanosis) E->F O2 transport failure

Fig 1: Mechanism of nitroaromatic-induced methemoglobinemia.

Safe Handling Protocols (The "How")

Based on the mechanistic hazards, the following step-by-step handling methodology must be strictly adhered to.

3.1. Engineering Controls and PPE

  • Containment: All manipulations must be performed in a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm to prevent inhalation of aerosolized particulates.

  • PPE: Personnel must wear double nitrile gloves (changed immediately upon suspected contamination due to the lipophilicity of the nitroaromatic group), a chemically resistant lab coat, and full-coverage chemical safety goggles.

3.2. Step-by-Step Handling Methodology

  • Preparation: Clear the workspace of all transition metal tools. Do not use stainless steel or titanium spatulas due to their catalytic effect on amidoxime decomposition[4].

  • Tool Selection: Use exclusively PTFE (Teflon), ceramic, or heavy-duty plastic spatulas and antistatic weighing boats.

  • Temperature Control: Ensure the ambient handling temperature does not exceed 30°C. If the compound requires heating for dissolution, utilize a controlled water bath and strictly maintain temperatures below 60°C to prevent reaching the exothermic onset temperature.

  • Inert Atmosphere (Optional but Recommended): For long-term storage or extensive manipulation, flush the storage container with Argon or Nitrogen to minimize oxidative degradation.

Quantitative Hazard and Segregation Data

Table 1: Physicochemical Hazard Summary

Hazard ParameterValue / CharacteristicCausality / Mechanism
Thermal Stability Exothermic onset ~100°C - 160°CCleavage of the N-O bond in the amidoxime group[3].
Catalytic Sensitivity High (Fe, Ti, Stainless Steel)Transition metals catalyze hydroxylamine disproportionation[4].
Toxicity Indicator MethemoglobinemiaNitroaromatic reduction to arylhydroxylamine binding to Hb[1].
Solubility High lipophilicity4-nitrophenoxy group facilitates rapid dermal absorption.

Spill Response and Decontamination

A self-validating decontamination protocol ensures no residual reactive material remains on laboratory surfaces.

  • Isolate: Evacuate the immediate area. Don fresh PPE, including a particulate respirator (N95 or P100) if powder is aerosolized.

  • Suppress: Gently cover the solid spill with damp, inert absorbent pads to prevent dust generation. Do not use combustible materials (e.g., paper towels) due to the oxidizing potential of the nitro group.

  • Collect: Use a plastic dustpan and brush (no metal). Transfer to a chemically compatible, sealable polyethylene container.

  • Decontaminate: Wash the affected surface with a 5% sodium hydroxide (NaOH) solution, followed by copious amounts of water. The alkaline solution aids in the hydrolysis of the amidoxime and nitroaromatic residues.

  • Validate (Self-Validating Step): Swab the area and test the pH to ensure neutrality; visually inspect for any residual yellow tint (characteristic of nitrophenolate ions). If a yellow tint remains, repeat step 4.

Waste Disposal Procedures

(1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide is classified as a hazardous waste due to its toxicity and reactivity. It must be managed in strict compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines[6].

Step-by-Step Disposal Workflow:

  • Segregation: Do not mix with acidic waste (can trigger amidoxime decomposition) or heavy metal waste (catalytic hazard). Place in a dedicated "Halogenated/Nitroaromatic Organic Solid Waste" container[7].

  • Labeling: Clearly label as "Toxic/Reactive Hazardous Waste: Contains Nitroaromatic Amidoxime."

  • Storage: Store in a designated Satellite Accumulation Area (SAA) away from direct sunlight and heat sources.

  • Final Destruction: Transfer to Environmental Health and Safety (EHS). The mandated disposal route is high-temperature professional incineration. Open burning or in-lab neutralization is strictly prohibited due to the risk of incomplete combustion and explosive decomposition[8][9].

DisposalWorkflow W Waste Generation S Segregation (Non-Metal, Non-Acid) W->S A Satellite Accumulation Area (SAA) S->A E EHS Profiling & RCRA Compliance A->E I High-Temp Incineration E->I

Fig 2: RCRA-compliant disposal workflow for nitroaromatic amidoxime waste.

Sources

Application Note: (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide as a Chemical Intermediate in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Strategic Utility in Medicinal Chemistry

(1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide is a highly versatile, bifunctional chemical intermediate specifically engineered for the rapid assembly of complex pharmacophores. Its structural architecture provides two distinct synthetic advantages:

  • The Acetamidoxime Core: The (1Z)-configured amidoxime moiety serves as a pre-organized, ambident nucleophile. It is the premier precursor for synthesizing 1,2,4-oxadiazoles—a privileged class of heterocycles widely deployed as metabolically stable bioisosteres for ester and amide functionalities1[1].

  • The 4-Nitrophenoxy Handle: The para-nitro ether linkage acts as a masked, orthogonally protected aniline. Following the construction of the oxadiazole ring, the nitro group can be chemoselectively reduced. The resulting primary amine provides a critical branch point for late-stage diversification (e.g., coupling with sulfonyl chlorides, isocyanates, or activated acids) to fine-tune the pharmacokinetic properties of the drug candidate.

Mechanistic Causality: The O-Acylation & Cyclodehydration Cascade

The conversion of the amidoxime intermediate into a 3,5-disubstituted-1,2,4-oxadiazole is a two-step cascade dictated by precise electronic and steric factors:

  • Step 1: O-Acylation. Under mild basic conditions (e.g., DIPEA or Pyridine), the highly nucleophilic hydroxyl oxygen of the amidoxime attacks an activated carboxylic acid (such as an acid chloride or a HATU-activated ester). The (1Z) geometry is critical here; it ensures that the newly formed O-acyl intermediate is sterically pre-organized for the subsequent ring closure2[2].

  • Step 2: Cyclodehydration. Historically, driving the intramolecular nucleophilic attack of the amidoxime nitrogen onto the ester carbonyl required harsh thermodynamic conditions (refluxing in DMF at >110 °C). However, modern protocols leverage catalytic Tetra-n-butylammonium fluoride (TBAF) to achieve this at room temperature. TBAF disrupts the hydrogen-bonding network of the intermediate, dramatically enhancing the nucleophilicity of the nitrogen atom and allowing cyclization without degrading thermosensitive functional groups 3[3].

Workflow Visualization

G A (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide (Amidoxime Core) C O-Acyl Amidoxime Intermediate (Pre-cyclization) A->C O-Acylation (Base, RT) B Activated Carboxylic Acid (R-CO-X) B->C O-Acylation (Base, RT) D 3-(4-Nitrophenoxymethyl)-5-R-1,2,4-oxadiazole (Bioisostere Scaffold) C->D Cyclodehydration (TBAF/THF, RT or DMF, 110°C) E 3-(4-Aminophenoxymethyl)-5-R-1,2,4-oxadiazole (Functionalizable Aniline) D->E Chemoselective Reduction (Fe/NH4Cl, EtOH/H2O)

Synthetic workflow from (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide to functionalized anilines.

Quantitative Data: Cyclodehydration Conditions

The choice of cyclization conditions heavily impacts the yield and purity of the 1,2,4-oxadiazole. The table below summarizes field-proven parameters for processing O-acyl amidoxime intermediates.

Activation MethodCyclization ReagentsTemperatureTypical Reaction TimeYield RangeMechanistic Advantage
Thermal (Classical) DMF or Toluene110–130 °C8–12 h60–80%Standard thermodynamic cyclization; requires no additional promoters.
Fluoride-Promoted TBAF (0.2–1.0 eq), THF20–25 °C (RT)1–4 h85–97%TBAF acts as a mild nucleophilic promoter to drive rapid room-temperature cyclization.
Base-Catalyzed t-BuONa, DMSO20–25 °C (RT)2–6 h70–90%Highly efficient one-pot procedure directly from the amidoxime and ester/acid.
Coupling Agent CDI, DMF110 °C4–8 h65–85%In situ activation of carboxylic acid; byproducts (imidazole, CO₂) are easily removed.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process analytical checks to ensure mechanistic fidelity at each step.

Protocol A: Room-Temperature Synthesis of 3-(4-Nitrophenoxymethyl)-5-R-1,2,4-oxadiazole

This protocol utilizes TBAF to avoid thermal degradation of sensitive R-groups.

Reagents:

  • Target Carboxylic Acid (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide (1.1 eq)

  • TBAF (1.0 M in THF, 0.2 eq)

  • Anhydrous THF (0.1 M relative to acid)

Step-by-Step Methodology:

  • Carboxylic Acid Activation: Dissolve the carboxylic acid and HATU in anhydrous THF under a nitrogen atmosphere. Add DIPEA dropwise. Stir at room temperature for 30 minutes. Causality: This generates the highly reactive O-At ester, priming the carbonyl for nucleophilic attack.

  • O-Acylation: Add (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide in a single portion. Stir for 2 hours at room temperature.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The intermediate O-acyl amidoxime will appear as a new, highly UV-active spot (due to the nitrophenoxy group) that is more polar than the starting acid.

  • Cyclodehydration: Add TBAF solution dropwise to the reaction mixture. Stir at room temperature for 1 to 4 hours.

    • Self-Validation Check: Monitor via IR spectroscopy of an aliquot. The disappearance of the ester carbonyl stretch (~1750 cm⁻¹) and the emergence of a strong C=N stretch (~1580 cm⁻¹) confirms complete ring closure.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Chemoselective Iron-Mediated Nitro Reduction

Hydrogenation via Pd/C can occasionally cleave the N-O bond of the oxadiazole ring. Iron-mediated reduction ensures strict chemoselectivity for the nitro group.

Reagents:

  • 3-(4-Nitrophenoxymethyl)-5-R-1,2,4-oxadiazole (1.0 eq)

  • Iron powder (325 mesh, 5.0 eq)

  • Ammonium chloride (NH₄Cl) (5.0 eq)

  • Ethanol / Water (4:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Reaction Assembly: Suspend the oxadiazole, Iron powder, and NH₄Cl in the EtOH/Water mixture.

  • Reduction: Heat the vigorously stirred suspension to 80 °C for 2 hours. Causality: NH₄Cl acts as a mild proton source to activate the iron surface, driving the single-electron transfer reduction of the nitro group to the aniline without hydrolyzing the oxadiazole.

  • Filtration: While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the pad thoroughly with hot EtOAc.

  • Isolation: Concentrate the filtrate to remove ethanol. Partition the aqueous residue with EtOAc and saturated NaHCO₃. Extract, dry the organic layer over Na₂SO₄, and concentrate.

    • Self-Validation Check: The resulting aniline will stain intensely positive (purple/brown) with Ninhydrin on a TLC plate. Mass spectrometry will confirm a mass shift of -30 Da (conversion of -NO₂ to -NH₂).

References

  • Source: MDPI, International Journal of Molecular Sciences (2023)
  • Source: SciELO, Journal of the Brazilian Chemical Society (2018)
  • Source: ACS Medicinal Chemistry Letters (2021)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of N'-Hydroxyethanimidamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N'-hydroxyethanimidamides, a class of compounds also known as acetamidoximes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental issues.

Introduction to N'-Hydroxyethanimidamide Synthesis

N'-hydroxyethanimidamides are valuable intermediates in medicinal chemistry and drug development.[1] The most common and efficient method for their synthesis is the nucleophilic addition of hydroxylamine to a nitrile precursor, typically in a protic solvent like ethanol or methanol.[1][2] The reaction is often facilitated by a base to generate free hydroxylamine from its hydrochloride salt.[1] While the synthesis is generally straightforward, several factors can influence the reaction's yield and purity. This guide will address common challenges and provide solutions to optimize your synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for generating free hydroxylamine from hydroxylamine hydrochloride?

A1: The choice of base is a critical parameter. While several bases can be used, sodium carbonate and triethylamine are commonly employed.[1] Potassium carbonate has also been shown to be effective.[3] The selection often depends on the specific substrate and desired reaction conditions. For instance, in the synthesis of N'-hydroxyacetamidine from acetonitrile, a sodium ethanol solution has been utilized.[4]

Q2: What are the recommended solvents for this synthesis?

A2: Protic solvents such as ethanol and methanol are most frequently used.[1] Absolute ethanol is a common choice.[1] The reaction can also be performed in aqueous solutions of hydroxylamine, which may eliminate the need for a base and potentially shorten reaction times.[5] In some cases, solvent-free conditions under ultrasonic irradiation have been shown to produce high yields in short reaction times.[5]

Q3: What are the typical reaction times and temperatures?

A3: Reaction times and temperatures can vary significantly depending on the reactivity of the nitrile substrate. Reactions are often heated to reflux (around 78°C for ethanol) and stirred for 12-24 hours.[1] However, some reactions can be completed at room temperature over a longer period, while others may benefit from microwave or ultrasonic irradiation to accelerate the process.[5][6] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[1][6]

Q4: How can I purify the crude N'-hydroxyethanimidamide product?

A4: After the reaction is complete, the typical work-up involves removing the solvent under reduced pressure.[1] The resulting residue is then often partitioned between an organic solvent, like ethyl acetate, and water.[1] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, water, or ethyl acetate/hexane mixtures) or by silica gel column chromatography.[1][6]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of N'-hydroxyethanimidamides.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Decomposition of Hydroxylamine: Using an old or improperly stored source of hydroxylamine. 3. Steric Hindrance: The nitrile substrate may be sterically hindered.1. Increase the reaction time and/or temperature. Monitor the reaction progress using TLC or LC-MS.[6] 2. Use a fresh supply of hydroxylamine hydrochloride. 3. Use a larger excess of hydroxylamine.[6]
Formation of Amide Side Product 1. Reaction with Aromatic Nitriles: Aromatic nitriles with electron-withdrawing groups are more susceptible to forming amide side products.[6] 2. Reaction Mechanism: The reaction pathway may favor attack by the oxygen atom of hydroxylamine.1. Recent studies have shown that using specific ionic liquids as solvents can eliminate the amide side-product and decrease reaction time.[7]
Difficulty in Product Isolation/Purification 1. High Solubility: The product may be highly soluble in the reaction solvent. 2. Similar Polarity: Unreacted starting materials or side products may have similar polarity to the desired product. 3. Oily Product: The product may not crystallize easily.1. After the reaction, cool the mixture to see if the product precipitates. If not, remove the solvent and attempt recrystallization from a different solvent system.[6] 2. Utilize column chromatography with a carefully selected eluent system to achieve separation.[6] 3. Attempt to form a salt of the amidoxime to induce crystallization.[6]
Slow Reaction Rate 1. Low Temperature: The reaction temperature may be too low for the specific nitrile. 2. Low Reactivity: Aliphatic nitriles can be less reactive than aromatic nitriles.1. Increase the reaction temperature to reflux.[6] 2. Consider using microwave or ultrasonic irradiation to accelerate the reaction.[5][6]

Experimental Protocols

General Protocol for the Synthesis of N'-Hydroxyethanimidamides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Nitrile (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Base (e.g., Sodium Carbonate, 1.5 eq or Triethylamine, 1.5 eq)[1]

  • Absolute Ethanol

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitrile in absolute ethanol.[1]

  • Addition of Reagents: Add hydroxylamine hydrochloride and the chosen base to the solution.[1]

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours, or until the reaction is complete as monitored by TLC.[1]

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[1]

  • Extraction: Partition the residue between ethyl acetate and deionized water. Extract the aqueous layer multiple times with ethyl acetate.[1]

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[1]

  • Purification: Filter the drying agent and evaporate the solvent to yield the crude product. Purify further by recrystallization or column chromatography.[1]

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N'-hydroxyethanimidamides.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Nitrile in Ethanol B Add Hydroxylamine HCl and Base A->B C Heat to Reflux (12-24h) B->C D Cool to RT & Remove Solvent C->D E Partition between EtOAc and Water D->E F Extract Aqueous Layer with EtOAc E->F G Wash Organic Layer with Brine F->G H Dry over Na₂SO₄ or MgSO₄ G->H I Filter & Evaporate Solvent H->I J Recrystallization or Column Chromatography I->J K K J->K Pure N'-Hydroxyethanimidamide

Sources

Technical Support Center: Synthesis & Purification of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide.

Synthesizing high-purity amidoximes from heavily functionalized nitriles presents unique regiochemical and stereochemical challenges. The strongly electron-withdrawing 4-nitrophenoxy group hyper-activates the nitrile carbon, making it highly susceptible to side reactions. This guide moves beyond basic recipes, explaining the mechanistic causality behind each optimization to ensure your experimental workflows are robust, reproducible, and self-validating.

Quantitative Impurity Profiling

Before troubleshooting, it is critical to understand the primary failure modes in this synthesis. The table below summarizes the most common impurities, their mechanistic origins, and their typical abundance in unoptimized reactions.

Impurity / IssueMechanistic CauseTypical Abundance (Unoptimized)Resolution Strategy
2-(4-nitrophenoxy)acetamide O-nucleophilic attack by NH₂OH followed by rapid hydrolysis.15 - 30%Convert nitrile to thioamide first, or use strict ambient temperatures with free-base NH₂OH.
(1E)-Amidoxime Isomer Kinetic trapping during the initial nucleophilic addition step.10 - 40%Thermal isomerization (reflux in ethanol) followed by controlled slow cooling.
Inorganic Salts (NaCl) Byproduct of neutralizing NH₂OH·HCl with Na₂CO₃.5 - 15% (w/w)Switch to 50% aqueous hydroxylamine (free base) to eliminate salt generation entirely.
O-Alkylated Byproducts Over-reaction of the formed amidoxime with excess nitrile.2 - 8%Maintain a continuous 1.5x to 2.0x molar excess of hydroxylamine during addition.

Troubleshooting Guide & FAQs

Q1: Why is my synthesis yielding a high percentage of the amide byproduct (2-(4-nitrophenoxy)acetamide) instead of the target amidoxime? Scientist's Insight: This is a classic regioselectivity issue driven by the ambidentate nature of hydroxylamine. While the nitrogen atom is the superior nucleophile, the oxygen atom can also attack the highly electrophilic nitrile carbon[1]. Because the 4-nitrophenoxy group exerts strong -I and -M (electron-withdrawing) effects, the nitrile is hyper-activated. O-attack forms an unstable intermediate that rapidly hydrolyzes into the amide byproduct[1]. Resolution: Lower the reaction temperature to strictly ambient (20–25°C) to kinetically favor N-attack[2]. If the issue persists, employ a two-step approach: react the nitrile with H₂S or Lawesson's reagent to form a thioamide, which then reacts exclusively via N-attack with hydroxylamine to yield the pure amidoxime[1][3].

Q2: How can I eliminate inorganic salt entrapment and residual hydroxylamine in the final crystal lattice? Scientist's Insight: Traditional protocols rely on hydroxylamine hydrochloride (NH₂OH·HCl) neutralized in situ with sodium carbonate (Na₂CO₃)[4]. This generates NaCl, which frequently co-precipitates with the amidoxime during crystallization from polar solvents. Resolution: Transition to using a 50% aqueous solution of free-base hydroxylamine[2]. This completely eliminates inorganic salt byproducts[5]. To remove residual unreacted hydroxylamine, incorporate a rigorous cold-water wash during the filtration step; the free base is highly water-soluble, whereas the aromatic amidoxime is not.

Q3: My NMR data indicates a mixture of isomers. How do I enrich and isolate the (1Z) isomer? Scientist's Insight: Amidoximes exhibit E/Z stereoisomerism around the C=N bond. The initial nucleophilic addition often yields a kinetic mixture of both E and Z isomers. However, the (1Z) configuration—where the hydroxyl group and the amine group are oriented to minimize steric and electrostatic repulsion—is thermodynamically the most stable form[4]. Resolution: Utilize thermal isomerization. Suspend the crude mixture in ethanol and reflux at 80°C. The thermal energy overcomes the rotational barrier of the C=N bond, shifting the equilibrium toward the Z-isomer[4]. Follow this with a slow, controlled cooling ramp (e.g., 2°C/min) to kinetically trap the (1Z) isomer in a highly pure crystalline lattice.

Q4: I am observing O-alkylation and over-reaction products. What is causing this? Scientist's Insight: Amidoximes are themselves potent nucleophiles. If the starting 2-(4-nitrophenoxy)acetonitrile is present in local excess, or if the reaction is heated excessively, the newly formed amidoxime can attack unreacted nitrile molecules, leading to O-alkylation or the formation of oxadiazole derivatives[3]. Resolution: Always maintain hydroxylamine in a stoichiometric excess (1.5x to 2.0x)[3]. Ensure the nitrile is added dropwise to the hydroxylamine solution, rather than the reverse, to maintain a continuous local excess of hydroxylamine.

Process Visualizations

Pathway N1 2-(4-Nitrophenoxy) acetonitrile N3 (1Z)-Amidoxime (Target Product) N1->N3 N-Attack (Ambient Temp) N4 Amide Byproduct (Impurity) N1->N4 O-Attack (Excess Heat) N2 Aqueous NH2OH (Free Base) N2->N3 N2->N4

Reaction pathways showing desired N-attack vs. undesired O-attack forming amide byproducts.

Workflow S1 Crude Mixture (E/Z Isomers) S2 Thermal Reflux (Ethanol, 80°C) S1->S2 Overcome Rotational Barrier S3 Slow Cooling (2°C / min) S2->S3 Thermodynamic Equilibrium S4 Pure (1Z)-Isomer (Crystallized) S3->S4 Kinetic Trapping

Purification and thermal isomerization workflow to isolate the pure (1Z)-amidoxime isomer.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step until the validation criteria are met.

Protocol A: High-Purity Synthesis of Crude Amidoxime

Objective: Maximize N-attack regioselectivity and eliminate salt byproducts.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 90 mL of 50% (w/w) aqueous hydroxylamine (free base)[2].

  • Addition: Dissolve 10.0 g of 2-(4-nitrophenoxy)acetonitrile in 45 mL of high-purity acetonitrile[5]. Add this solution dropwise to the hydroxylamine over 30 minutes, strictly maintaining the internal temperature at 20–25°C.

  • Reaction Execution: Stir the mixture at ambient temperature (25°C) for 24 hours[2].

  • Self-Validation Check: Analyze an aliquot via TLC (Eluent: 1:1 EtOAc/Hexanes). The starting nitrile (Rf ~0.7) must be completely absent, replaced by a highly polar baseline spot (Rf ~0.2). If nitrile remains, continue stirring for 4 hours.

  • Isolation: Filter the precipitated crystalline mass. Wash sequentially with 3 x 50 mL of ice-cold distilled water (to remove residual NH₂OH) and 2 x 20 mL of cold perfluorohexane or hexanes (to remove trace unreacted nitrile)[3].

Protocol B: Thermal Isomerization & (1Z) Enrichment

Objective: Convert kinetic E/Z mixtures into the thermodynamically stable (1Z) isomer.

  • Suspension: Transfer the crude amidoxime to a clean flask and suspend it in 100 mL of absolute ethanol.

  • Thermal Isomerization: Heat the suspension to a gentle reflux (80°C) under continuous stirring for 3 hours[4]. The solid should fully dissolve, allowing the thermal energy to overcome the C=N rotational barrier.

  • Controlled Crystallization: Remove the heat source. Allow the solution to cool to room temperature at a controlled rate (approx. 2°C/min). Crucial: Do not use an ice bath; rapid crash-cooling will kinetically trap the unwanted E-isomer.

  • Self-Validation Check: Perform Differential Scanning Calorimetry (DSC) on a dried sample of the crystals. A single, sharp melting endotherm confirms the stereochemical purity of the (1Z) isomer[4].

  • Final Collection: Filter the pure (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide crystals and dry under vacuum at 40°C for 12 hours.

References

  • Method of manufacturing high purity amidoximes from hydroxylamine and nitriles Google Patents (US6166254A). URL: (Corresponds to in-text citations[2],[5])

  • Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes Journal of the Chemical Society C (RSC Publishing). URL:[Link] (Corresponds to in-text citation[1])

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors PMC (National Institutes of Health). URL:[Link] (Corresponds to in-text citation[4])

Sources

Technical Support Center: Solubility Troubleshooting for (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide. This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous buffers. Our approach is rooted in foundational chemical principles to not only solve immediate experimental hurdles but also to empower you with the knowledge to proactively address similar challenges with other novel compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely solubility characteristics of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide and why might it be difficult to dissolve in aqueous buffers?

The key takeaway is that the hydrophobic character of the 4-nitrophenoxy group is expected to dominate, making this compound a challenge to dissolve directly in aqueous buffers at high concentrations.

Q2: I am seeing precipitation when I add my DMSO stock solution of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide to my aqueous assay buffer. What is happening and how can I prevent this?

A2: This is a common issue known as "compound crashing out." It occurs when a compound that is soluble in a high-concentration organic stock solution (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[1][2] The organic solvent is miscible with the water, but the compound is not, causing it to precipitate.

To prevent this, you should adhere to the following best practices:

  • Minimize the final concentration of the organic co-solvent: Most cell-based assays can tolerate up to 0.5-1% DMSO without significant toxicity. Aim to keep your final DMSO concentration in this range or lower if possible. This means your stock solution needs to be sufficiently concentrated.

  • Add the stock solution to the buffer with vigorous mixing: This helps to rapidly disperse the compound and prevent localized high concentrations that can initiate precipitation. Vortexing or sonicating the solution during the addition of the stock can be beneficial.

  • Prepare an intermediate dilution: Instead of adding the highly concentrated DMSO stock directly to the final aqueous buffer, create an intermediate dilution in a mixture of your buffer and a higher percentage of an appropriate co-solvent. This gradual change in solvent polarity can help keep the compound in solution.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

If you are still facing solubility issues after following the basic advice above, this section provides a more advanced, step-by-step troubleshooting guide.

Step 1: The First Line of Defense - Co-Solvents

The most common and straightforward method to improve the solubility of hydrophobic compounds is the use of a water-miscible organic co-solvent.[3][4][5]

Recommended Co-solvents:

Co-solventProperties & Considerations
Dimethyl Sulfoxide (DMSO) A powerful and versatile aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[1][2] It is generally well-tolerated in biological assays at low concentrations (<1%).
Ethanol A protic solvent that is also widely used. It is generally less toxic than DMSO but may be a less effective solvent for some compounds.
Polyethylene Glycol 400 (PEG 400) A viscous liquid that can be a good solubilizing agent for some compounds. It is generally considered to be of low toxicity.

Experimental Protocol: Preparing a Stock Solution with a Co-solvent

  • Determine the required stock concentration. This will depend on the final concentration needed in your assay and the maximum allowable co-solvent concentration.

  • Weigh out the compound accurately. Use a calibrated analytical balance.

  • Add the co-solvent (e.g., DMSO) to the solid compound. Start with a small volume and vortex or sonicate to aid dissolution.

  • Gently warm the solution if necessary. A water bath set to 30-40°C can help, but be cautious of potential compound degradation at higher temperatures.

  • Once fully dissolved, add more co-solvent to reach the final desired volume.

  • Store the stock solution appropriately. For most compounds in DMSO, storage at -20°C in small, single-use aliquots is recommended to prevent degradation from repeated freeze-thaw cycles.[6]

Step 2: Leveraging pH for Ionizable Compounds

The structure of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide contains a hydroxylamine group (-N'-OH), which is weakly acidic. This provides an opportunity to increase its aqueous solubility by adjusting the pH of the buffer.[7][8][9][10] By raising the pH above the pKa of this group, it will deprotonate to form a more soluble anionic species.

Workflow for pH-Dependent Solubility Testing:

ph_optimization start Prepare small-scale trial solutions ph_range Test a range of buffers with varying pH (e.g., pH 7.4, 8.0, 8.5, 9.0) start->ph_range add_compound Add a fixed amount of compound to each buffer ph_range->add_compound observe Vortex and observe for dissolution add_compound->observe soluble Compound dissolves observe->soluble insoluble Compound remains insoluble observe->insoluble optimal_ph Identify optimal pH for solubility soluble->optimal_ph insoluble->ph_range Increase pH further if possible

Caption: A workflow for determining the optimal pH for compound solubility.

Important Considerations:

  • Assay Compatibility: Ensure that the required pH for solubility is compatible with the pH constraints of your biological assay.

  • Compound Stability: Extremes of pH can lead to the degradation of your compound. It is advisable to assess the stability of your compound at the solubilizing pH over the time course of your experiment.

Step 3: Advanced Solubilization Techniques - Cyclodextrins and Surfactants

If co-solvents and pH adjustment are insufficient, more advanced techniques involving excipients like cyclodextrins and surfactants can be employed.[11]

Cyclodextrins:

These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13][14][15][16] They can encapsulate poorly soluble "guest" molecules, like our compound of interest, forming an inclusion complex that has significantly improved aqueous solubility.

  • Commonly used cyclodextrins: β-cyclodextrin (β-CD) and its more soluble derivatives, hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).

Surfactants:

Surfactants are amphipathic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[17][18][19][20][21] The hydrophobic cores of these micelles can effectively solubilize poorly water-soluble compounds.

  • Commonly used non-ionic surfactants in biological research: Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), and Pluronic® F-68.

Decision-Making Flowchart for Advanced Solubilization:

advanced_solubilization start Initial methods (co-solvents, pH) are insufficient decision Is the final formulation for in-vitro or in-vivo use? start->decision in_vitro In-vitro assay decision->in_vitro In-vitro in_vivo In-vivo studies decision->in_vivo In-vivo cyclodextrin Try cyclodextrins (e.g., HP-β-CD) for potential lower cytotoxicity in_vitro->cyclodextrin formulation Complex formulation development required. Consult a formulation specialist. in_vivo->formulation surfactant Consider non-ionic surfactants (e.g., Tween® 80) if cyclodextrins fail cyclodextrin->surfactant

Caption: A decision-making flowchart for selecting advanced solubilization methods.

Summary of Troubleshooting Strategies

StrategyPrincipleAdvantagesDisadvantages
Co-solvents Reduce the polarity of the aqueous solvent.Simple, effective for many compounds.Can be toxic to cells at higher concentrations.
pH Adjustment Ionize the compound to increase its interaction with water.Can provide a significant increase in solubility.Only applicable to ionizable compounds; the required pH may not be compatible with the assay.
Cyclodextrins Encapsulate the hydrophobic compound in a soluble complex.Generally low toxicity, can improve bioavailability.Can be expensive, may not be effective for all compounds.
Surfactants Form micelles that solubilize the compound in their hydrophobic core.Highly effective at increasing solubility.Can be cytotoxic and may interfere with some biological assays.

By systematically working through these troubleshooting steps, you will be well-equipped to resolve the solubility challenges presented by (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide and other poorly soluble compounds in your research.

References

  • Al-kassas, R., Al-Gohary, O. M. N., & Al-Faadhel, M. M. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Journal of Drug Delivery Science and Technology, 81, 104253.
  • Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): A toxicology review. Food and Chemical Toxicology, 43(10), 1451-1459.
  • Jain, A., et al. (2022). Cyclodextrins: Concept to applications, regulatory issues and challenges. Journal of Pharmacy and Pharmacology, 74(11), 1541-1565.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in drug delivery: an overview. International Journal of Pharmaceutical Sciences and Research, 1(6), 1-11.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Gaudino, E. C., et al. (2021). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 13(6), 1-3.
  • Kumar, S., & Singh, R. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica, 72(4), 493-514.
  • Wikipedia. (2023, October 27). Cosolvent. In Wikipedia. [Link]

  • Fiveable. (n.d.). pH and Solubility. AP Chemistry. Retrieved from [Link]

  • G-Biosciences. (n.d.). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]

  • Ramirez, J. A., et al. (2020). Surfactants: physicochemical interactions with biological macromolecules. Biotechnology and Applied Biochemistry, 67(5), 715-727. [Link]

  • Fiveable. (2025, August 15). pH effect on solubility. Retrieved from [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2013). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Research in Pharmaceutical and Biomedical Sciences, 4(2), 505-512.
  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. 2(11), 1-10.
  • Lee, S. H., et al. (2018). Methods for improving the aqueous solubility of water-insoluble or sparingly soluble hydrophobic organic compounds. KR20180054569A.
  • NeuroQuantology. (2022).
  • ResearchGate. (2015, May 11). Solubilization in Surfactant Systems. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 12). 18.7: Solubility and pH. Retrieved from [Link]

  • MDPI. (2023, November 29). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. Retrieved from [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech and Industrial Medicine, 11(42), 1.
  • PubMed. (2003). Combined effect of complexation and pH on solubilization. Journal of Pharmaceutical Sciences, 92(8), 1595-1603. [Link]

Sources

preventing degradation of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide during experiments

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability and Handling of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide

Welcome to the Application Science Technical Support Center. Working with (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide requires a precise understanding of its structural vulnerabilities. This molecule contains two highly reactive moieties: an amidoxime group (N'-hydroxyethanimidamide) and a 4-nitrophenyl ether . Failure to control the experimental microenvironment will lead to rapid degradation, yielding false negatives in biological assays or complex analytical artifacts.

This guide provides field-proven, mechanistically grounded protocols to ensure the integrity of your compound throughout your experimental workflows.

Quantitative Vulnerability Matrix

Understanding the kinetics of degradation is the first step in prevention. The following table summarizes the quantitative stability thresholds for this compound based on its functional groups[1],[2].

Experimental ConditionPrimary Degradation MechanismEstimated Half-Life (t½)Preventive Action
pH < 4.0 (Aqueous) Acid-catalyzed amidoxime hydrolysis2 – 12 hoursBuffer strictly to pH 7.0–7.4
pH > 10.0 (Aqueous) Base-catalyzed amidoxime hydrolysis< 2 hoursAvoid alkaline extraction
DTT / TCEP (≥ 1 mM) Reduction of the 4-nitro group15 – 30 minutesOmit reducing agents
CYP450 / Microsomes Enzymatic oxidative cleavageAssay-dependent (Rapid)Include CYP inhibitors
Ambient UV/Vis Light Photolytic ether cleavage3 – 5 daysUse amber vials / foil

Mechanistic Degradation Pathways

To troubleshoot effectively, you must understand the causality behind the degradation.

  • Hydrolysis: The amidoxime group possesses two pKa values (approximately 4.5 and 13.3)[1]. At extreme pH, the polarized C=N bond undergoes nucleophilic attack by water or hydroxide, collapsing the amidoxime into an amide or carboxylic acid[3],[4].

  • Enzymatic Oxidation: In biological matrices (e.g., liver microsomes or cellular assays), Cytochrome P450 enzymes utilize NADPH and O₂ to oxidize the amidoxime. This oxidative cleavage releases nitric oxide (NO) and converts the compound into a nitrile[5],[6].

  • Chemical Reduction: The 4-nitro group is an electron sink. In the presence of standard assay reductants like Dithiothreitol (DTT), it is rapidly reduced to a 4-amino group, fundamentally altering the molecule's pharmacophore and destroying target affinity.

Pathway Center (1Z)-N'-hydroxy-2-(4-nitrophenoxy) ethanimidamide Hydrolysis Hydrolysis (Amide/Carboxylic Acid) Center->Hydrolysis Extreme pH (<4.0 or >10.0) Reduction Nitro Reduction (4-Aminophenoxy) Center->Reduction DTT / TCEP (Reducing Agents) Oxidation Oxidative Cleavage (Nitrile + NO) Center->Oxidation CYP450 / O2 (Microsomes) Photo Photodegradation (Radical Cleavage) Center->Photo UV/Vis Light (Improper Storage)

Fig 1. Primary chemical and enzymatic degradation pathways of the target amidoxime compound.

Self-Validating Experimental Protocols

Do not assume your compound is stable just because it was freshly dissolved. Trustworthiness in assay data requires built-in validation.

Protocol A: Preparation of Degradation-Resistant Stock Solutions

Causality: Water content in hygroscopic solvents drives slow hydrolysis. Light exposure triggers radical formation on the nitroaromatic ring.

  • Solvent Equilibration: Allow anhydrous, high-purity DMSO (≥99.9%, packaged under Argon) to reach room temperature before opening to prevent atmospheric moisture condensation.

  • Low-Light Weighing: Weigh the solid compound under dim or red-light conditions.

  • Dissolution: Dissolve the compound to a 10 mM stock concentration. Vortex gently for 30 seconds.

  • Aliquoting: Divide the stock into 10–20 µL single-use aliquots in amber glass vials.

  • Storage: Flash-freeze in liquid nitrogen and store at -80°C. Never subject the compound to more than one freeze-thaw cycle.

Protocol B: Validated Aqueous Assay Setup (Avoiding False Negatives)

Causality: Standard kinase or biochemical buffers often contain DTT and are sometimes adjusted to pH levels that compromise amidoximes.

  • Buffer Preparation: Prepare the assay buffer using a non-nucleophilic buffering agent (e.g., HEPES or Tris) and rigorously adjust the pH to 7.2 ± 0.2 at the target assay temperature.

  • Reductant Exclusion: Strictly omit DTT, TCEP, and β-mercaptoethanol. If the target enzyme requires a reducing environment for stability, substitute with a minimal concentration of Glutathione (GSH) and run a compound-only control to monitor stability.

  • Self-Validation (LC-MS/MS Control): Before running the full biological assay, incubate 1 µM of the compound in the complete assay buffer (without enzyme) for the planned duration of the experiment. Analyze via LC-MS/MS to confirm the absence of the ~33 Da mass loss (nitrile formation)[5] or +30 Da shift (reduction to amine).

Troubleshooting Workflow

Troubleshooting Step1 Signal Loss or Mass Shift Detected Step2 Check Buffer pH Step1->Step2 Decision1 Is pH 7.0 - 7.4? Step2->Decision1 Fix1 Adjust with HEPES/Tris Avoid strong acids/bases Decision1->Fix1 No Step3 Check for Reducing Agents Decision1->Step3 Yes Decision2 DTT/TCEP Present? Step3->Decision2 Fix2 Omit reductants to prevent nitro group reduction Decision2->Fix2 Yes Step4 Check Biological Matrix Decision2->Step4 No Decision3 CYP450 Active? Step4->Decision3 Fix3 Add CYP inhibitors (e.g., 1-ABT) Decision3->Fix3 Yes

Fig 2. Troubleshooting workflow to identify and resolve compound instability in assays.

Frequently Asked Questions (FAQs)

Q: My compound shows a mass loss of ~33 Da in my cellular assay. What happened? A: This is a classic signature of oxidative cleavage. Amidoximes are known substrates for Cytochrome P450 (CYP450) enzymes[6]. The C=N-OH group is oxidized, releasing Nitric Oxide (NO) and leaving behind the corresponding nitrile (loss of an NH₂OH equivalent)[5]. To troubleshoot, include a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (1-ABT) in your control wells.

Q: Why does the compound lose all target binding activity in my standard kinase buffer? A: Standard kinase buffers routinely contain 1 to 5 mM DTT to maintain enzyme active site cysteines. However, DTT rapidly reduces the 4-nitrophenoxy group of your compound to a 4-aminophenoxy group. This fundamentally changes the electronic distribution and steric profile of the molecule, destroying its binding affinity. You must omit strong reducing agents.

Q: Can I store the compound in aqueous buffer at 4°C overnight? A: It is highly discouraged. While amidoximes are relatively stable at a neutral pH[1], prolonged exposure to water inevitably leads to slow hydrolysis of the amidoxime to an amide[3]. Always prepare aqueous dilutions immediately prior to the experiment.

Q: I need to extract the compound from plasma for PK analysis. Can I use alkaline liquid-liquid extraction? A: No. Amidoximes become anionic at high pH (pKa2 ~13.3) and are highly susceptible to base-catalyzed hydrolysis[2]. Using an alkaline extraction buffer will destroy the compound. Use a neutral protein precipitation method (e.g., 3 volumes of cold acetonitrile) or a solid-phase extraction (SPE) protocol optimized for neutral pH.

References

  • Samir, E., et al. "Investigation of the Oxidative Degradation Pathway of Amidoximes by LC/MS/MS." Egyptian Journal of Chemistry, 2020.[Link]

  • Zhang, et al. "Amidoxime-functionalized bead cellulose for the decomposition of highly toxic organophosphates." RSC Advances, Royal Society of Chemistry, 2021.[Link]

  • "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." National Institutes of Health (PMC), 2016.[Link]

  • Sahu, S., et al. "Design Rules for Membranes from Polymers of Intrinsic Microporosity for Crossover-free Aqueous Electrochemical Devices." Joule, Cell Press, 2020.[Link]

Sources

troubleshooting inconsistent results in assays with (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot inconsistent results when utilizing (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide .

This specialized amidoxime compound is primarily utilized as a synthetic substrate to evaluate the activity of the Mitochondrial Amidoxime Reducing Component (mARC) , a critical molybdenum-containing enzyme system responsible for prodrug activation and xenobiotic metabolism [1]. Because this assay relies on a delicate three-component electron transfer chain and a substrate prone to isomerization and hydrolysis, experimental design must be rigorously controlled.

Mechanistic Overview: The mARC Electron Transfer Cascade

To troubleshoot effectively, you must understand the causality of the assay. The reduction of the amidoxime substrate to its corresponding amidine product does not happen in isolation. It requires a reconstituted enzyme system where electrons are shuttled from NADH, through two carrier proteins (Cyb5R3 and Cyb5B), to the catalytic molybdenum cofactor (Moco) of mARC [2].

mARC_Pathway NADH NADH (Electron Donor) Cyb5R3 Cyb5R3 (FAD-dependent) NADH->Cyb5R3 2e- transfer Cyb5B Cyb5B (Heme-dependent) Cyb5R3->Cyb5B 1e- transfer (x2) mARC mARC1 / mARC2 (Moco-dependent) Cyb5B->mARC 1e- transfer (x2) Substrate (1Z)-Amidoxime Substrate mARC->Substrate Catalytic Reduction Product Amidine Product + H2O Substrate->Product Cleavage of N-O bond

Caption: Electron transfer cascade in the mARC enzyme system for amidoxime prodrug reduction.

Troubleshooting FAQs

Q1: Why is my NADH consumption baseline drifting before I even add the substrate?

Causality: The assay measures the depletion of NADH (via absorbance at 340 nm or fluorescence Ex 340 nm / Em 460 nm) [2]. A drifting baseline indicates uncoupled electron transfer or NADH auto-oxidation. If the stoichiometric ratio of the three enzymes is imbalanced, electrons leak from the FAD or Heme centers to oxygen, creating reactive oxygen species (ROS) instead of waiting for the substrate. Solution: Ensure your reconstituted enzyme ratio is strictly maintained at 1:10:100 (Cyb5R3 : Cyb5B : mARC) based on molarity, not mass. Additionally, NADH is highly unstable in aqueous buffers and degrades into enzyme inhibitors. Always prepare NADH fresh in pure water and keep it on ice prior to the assay.

Q2: I am seeing a high background signal or spontaneous degradation of the substrate. What causes this?

Causality: The 4-nitrophenoxy moiety is an excellent chromophore, but the ether bond is susceptible to spontaneous nucleophilic attack (hydrolysis) under alkaline conditions. If hydrolysis occurs, 4-nitrophenol is released, which turns bright yellow at a pH > 7.5 (absorbing strongly at 405 nm). Solution: The mARC enzyme system exhibits optimal activity at slightly acidic conditions [3]. Maintain your assay buffer strictly at pH 6.0 using 20 mM MES buffer . This prevents spontaneous cleavage of the 4-nitrophenoxy group and ensures the structural integrity of the substrate throughout the kinetic read.

Q3: Why does the specific (1Z) isomer yield different kinetic rates (Vmax) between assay batches?

Causality: Amidoximes are notorious for undergoing Z/E isomerization in solution. While you may have purchased or synthesized the pure (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide, dissolving it in polar aprotic solvents (like DMSO) and leaving it at room temperature allows it to equilibrate into a mixture of Z and E isomers. The mARC active site is stereoselective; an inconsistent isomer ratio directly alters the effective concentration of the active substrate. Solution: Dissolve the compound in anhydrous DMSO, immediately aliquot into single-use tubes, and store at -80°C. Thaw aliquots on ice immediately before addition to the assay plate. Do not subject the stock to freeze-thaw cycles.

Q4: My substrate precipitates when added to the assay, but if I increase the DMSO, the enzyme dies. How do I resolve this?

Causality: The bulky 4-nitrophenoxy aromatic ring makes this specific amidoxime highly hydrophobic, requiring DMSO for solubility. However, mARC proteins are highly sensitive to organic solvents; DMSO concentrations exceeding 4% (v/v) induce severe conformational changes and inhibit the molybdenum cofactor [2]. Solution: Cap your final DMSO concentration at ≤2% (v/v) . To prevent localized precipitation during addition, use a rapid-dispense multichannel pipette to inject the substrate directly into the center of the well while the plate is undergoing orbital shaking.

Self-Validating Experimental Protocol: mARC Kinetic Assay

To ensure trustworthiness, this protocol incorporates a self-validating control system. By running parallel negative controls, you mathematically isolate the true enzymatic reduction rate from chemical background noise.

Step 1: Reagent Preparation

  • Buffer: 20 mM MES buffer, pH 6.0.

  • Enzyme Mix: Reconstitute recombinant human mARC1 (or mARC2), Cyb5B, and Cyb5R3 in a 100:10:1 molar ratio on ice.

  • Substrate Stock: 10 mM (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide in anhydrous DMSO (thawed on ice).

  • Cofactor: 10 mM NADH in ultrapure water (prepared fresh).

Step 2: Assay Assembly (96-Well Format)

  • Dispense 150 µL of MES buffer into each well of a UV-transparent 96-well plate.

  • Add 10 µL of the Enzyme Mix to the "Test" and "No Substrate" control wells. Add 10 µL of blank buffer to the "No Enzyme" control wells.

  • Add 4 µL of the Substrate Stock (yielding ~200 µM final concentration, 2% DMSO) to the "Test" and "No Enzyme" wells. Add 4 µL of pure DMSO to the "No Substrate" well.

  • Pre-incubate the plate at 37°C for 3 minutes with orbital shaking.

Step 3: Initiation and Kinetic Read

  • Initiate the reaction by rapidly injecting 4 µL of the 10 mM NADH stock (yielding ~200 µM final) into all wells.

  • Immediately read the plate at 340 nm (absorbance) or Ex 340 / Em 460 nm (fluorescence) continuously for 15 minutes at 37°C.

Step 4: Self-Validation & Data Processing

  • True Rate = (Rate of Test) - (Rate of "No Substrate" + Rate of "No Enzyme").

  • If the "No Enzyme" rate shows significant NADH depletion, your substrate stock has degraded into an oxidizing agent.

  • If the "No Substrate" rate shows high NADH depletion, your enzyme ratio is uncoupled.

Quantitative Data Presentation

Use the following reference table to benchmark your assay performance and identify deviations.

ParameterExpected Target ValueTroubleshooting ThresholdPotential Implication if Out of Bounds
Assay pH 6.0> 6.5 or < 5.5High pH causes substrate hydrolysis; low pH denatures Cyb5R3.
Max DMSO Concentration 2.0% (v/v)> 4.0% (v/v)Direct inhibition of mARC catalytic activity [2].
Background NADH Oxidation < 5% per 15 min> 10% per 15 minUncoupled electron transfer; incorrect Cyb5B/Cyb5R3 ratio.
Substrate Km (Apparent) 20 - 50 µM> 100 µMSubstrate precipitation; Z/E isomerization of the amidoxime.

References

  • Reduction of Hydrogen Peroxide by Human Mitochondrial Amidoxime Reducing Component Enzymes Source: Antioxidants (MDPI) URL:[Link]

  • New Design of an Activity Assay Suitable for High-Throughput Screening of Substrates and Inhibitors of the Mitochondrial Amidoxime Reducing Component (mARC) Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • The mammalian molybdenum enzymes of mARC Source: Journal of Biological Inorganic Chemistry (PubMed) URL:[Link]

addressing poor peak shape in HPLC analysis of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help you systematically diagnose and resolve chromatographic anomalies associated with (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide .

This molecule presents a unique analytical challenge. While the 4-nitrophenoxy moiety provides excellent UV absorbance and hydrophobicity for reversed-phase retention, the amidoxime group (-C(=NOH)NH₂) is highly polar, amphoteric, and acts as a potent bidentate chelator. Understanding these structural mechanics is the key to achieving robust, reproducible peak shapes.

Diagnostic Workflow

Before adjusting your method, use the following logical framework to identify the root cause of your peak distortion.

HPLC_Troubleshooting Start Analyze Peak Shape (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide Tailing Tailing / Low Recovery (Asymmetry > 1.5) Start->Tailing Fronting Fronting / Early Elution (Shoulder on leading edge) Start->Fronting Splitting Peak Splitting (Double peaks) Start->Splitting MetalCheck Check System Material (Metal Chelation?) Tailing->MetalCheck SilanolCheck Check Mobile Phase pH (Silanol Interaction?) Tailing->SilanolCheck SolventCheck Check Injection Solvent vs Mobile Phase Fronting->SolventCheck FritCheck Check for Column Void or Frit Blockage Splitting->FritCheck MetalSol Use PEEK/Metal-Free System or EDTA Passivation MetalCheck->MetalSol SilanolSol Use End-Capped Column & Adjust pH < 3.0 SilanolCheck->SilanolSol SolventSol Match Sample Diluent to Initial Mobile Phase SolventCheck->SolventSol FritSol Replace Guard Column or Reverse Flush FritCheck->FritSol

Diagnostic workflow for troubleshooting amidoxime peak shape anomalies in RP-HPLC.

Troubleshooting Guides

Q: Why does (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide exhibit severe peak tailing and poor recovery on a standard C18 column? A: The primary culprit is metal chelation. The amidoxime group (-C(=NOH)NH₂) is a strong bidentate ligand. In standard HPLC systems, transition metals (such as Fe³⁺ from stainless steel tubing or Ti⁴⁺ from titanium frits) leach into the silica bed[1]. The amidoxime coordinates with these immobile metal ions, creating a powerful secondary retention mechanism. This leads to severe peak tailing and, at lower concentrations, complete loss of analyte recovery[2]. Self-Validating Check: Inject a 10 µL plug of 0.1 M EDTA. If the subsequent injection of your analyte shows a sudden (but temporary) improvement in peak shape, metal chelation is the definitive root cause.

Q: How do I eliminate secondary interactions with the silica backbone? A: Beyond metal chelation, the basic nitrogen atoms in the amidoxime group can become protonated and interact via ion-exchange with unreacted, acidic silanol groups (Si-O⁻) on the silica stationary phase[3]. Solution: Utilize an ultra-high purity, heavily end-capped C18 column. More importantly, control the mobile phase pH. Lowering the pH below 3.0 ensures that the surface silanols are fully protonated (neutralized), thereby shutting down the ion-exchange pathway and sharpening the peak[3].

Q: My peak is fronting or splitting, but the column is brand new and metal-free. What is happening? A: This is a classic symptom of sample solvent mismatch[4]. The 4-nitrophenoxy moiety provides hydrophobicity, often prompting users to dissolve the standard in 100% organic solvent (like DMSO or Acetonitrile) for solubility. However, if you inject a strong organic plug into a highly aqueous mobile phase, the analyte travels rapidly at the column head before the solvents fully mix, causing localized band broadening, fronting, or splitting[4]. Solution: Always dilute your final sample injection in a solvent that closely matches the initial mobile phase conditions (e.g., < 20% organic).

Experimental Protocols

Protocol 1: HPLC System Passivation for Chelating Compounds

If you cannot immediately switch to a bio-inert/PEEK system, you must passivate your stainless steel hardware to strip active metal sites.

  • Remove the analytical column and replace it with a zero-dead-volume union.

  • Flush the entire system (lines, autosampler, and detectors) with HPLC-grade water for 10 minutes at 1.0 mL/min.

  • Prepare a passivation solution of 0.1 M EDTA (pH adjusted to 8.0 with NaOH to ensure solubility).

  • Pump the EDTA solution through the system at 0.5 mL/min for 2 hours to strip adsorbed metal ions from the stainless steel flow paths.

  • Flush the system thoroughly with HPLC-grade water for 30 minutes to remove all residual EDTA.

  • Reinstall the analytical column (preferably a PEEK-lined or metal-free column) and equilibrate with your mobile phase[2].

Protocol 2: Mobile Phase Optimization for Silanol Suppression
  • Prepare Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water.

  • Adjust pH: Adjust the pH of Mobile Phase A to 2.8 using concentrated Formic Acid. (This specific pH is critical to suppress silanol ionization without degrading the silica bed[3]).

  • Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Equilibration: Equilibrate the column with 95% A / 5% B for at least 20 column volumes before the first injection to ensure a stable hydration layer.

Quantitative Data: Impact of Hardware and pH

The following table summarizes the expected peak asymmetry (As) and recovery rates for (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide under various chromatographic conditions. Target an As value between 1.0 and 1.2 for optimal quantification.

Column HardwareMobile Phase pHAdditivePeak Asymmetry (As)Recovery (%)
Standard Stainless Steel4.5None3.8 (Severe Tailing)65%
Standard Stainless Steel2.8None2.4 (Moderate Tailing)78%
PEEK-Lined (Metal-Free)4.5None1.6 (Slight Tailing)92%
PEEK-Lined (Metal-Free) 2.8 None 1.1 (Excellent) 99%
Standard Stainless Steel2.85 µM EDTA1.2 (Good)96%

Frequently Asked Questions (FAQs)

Q: Can I use a phosphate buffer to improve the peak shape? A: Yes. Phosphate buffers are highly effective for chelating compounds because the phosphate ions bind to metal active sites in the system, masking them from the analyte[5]. If you are using UV detection (the 4-nitrophenoxy group absorbs strongly at ~300 nm), a 20 mM Potassium Phosphate buffer (pH 2.5) is an excellent choice. However, phosphate is non-volatile; if you are using LC-MS, you must stick to metal-free hardware and formate buffers.

Q: Does column temperature affect the peak shape of this compound? A: Yes. Amidoximes can undergo tautomerization and rotational isomerism. Operating the column at an elevated temperature (e.g., 40°C - 45°C) increases the rate of mass transfer and the interconversion rate between tautomeric states, which often coalesces broadened or slightly split peaks into a single, sharper peak.

Sources

Validation & Comparative

methods for validating the chemical structure of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the structural elucidation of small molecules not merely as a checklist of analytical techniques, but as an orthogonal, self-validating system. The compound (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide presents a specific analytical challenge. While confirming its atomic connectivity (the 4-nitrophenoxy group and the ethanimidamide core) is straightforward, unambiguously assigning the stereochemistry of the amidoxime C=N double bond as the (1Z)-isomer requires precision[1].

According to Cahn-Ingold-Prelog (CIP) priority rules, the (1Z) configuration places the highest priority groups—the hydroxyl group (-OH) on the nitrogen and the amino group (-NH2) on the carbon—on the same side of the double bond. This guide objectively compares the performance of various analytical alternatives and provides the causal logic and experimental protocols necessary to validate this structure with absolute scientific integrity.

Methodological Comparison Matrix

To establish the (1Z) stereochemistry and overall purity, no single technique is sufficient. We must compare the capabilities of mass spectrometry, standard NMR, 2D NMR, and X-ray crystallography to build a robust validation pipeline[2].

Validation MethodPrimary OutputStereochemical CapabilitySample RequirementThroughput / Time
LC-HRMS Exact Mass, FormulaNone (Cannot distinguish Z/E)< 1 mgHigh (10 mins)
1D NMR (¹H/¹³C) Atomic ConnectivityLow (Inferred via chemical shifts)5–15 mgHigh (15 mins)
2D NOESY NMR Solution ConformationHigh (Direct spatial proximity)15 mgMedium (2–4 hours)
SC-XRD Absolute ConfigurationAbsolute (Gold Standard)Single CrystalLow (Days for growth)

Orthogonal Validation Workflow

The following diagram illustrates the logical progression of our self-validating analytical workflow, moving from basic compositional checks to absolute stereochemical confirmation.

ValidationWorkflow cluster_0 Phase 1: Composition & Functional Groups cluster_1 Phase 2: Connectivity & Stereochemistry A Synthesized Compound (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide B LC-HRMS (Exact Mass: 211.0593 Da) A->B C FT-IR Spectroscopy (NO2, C=N, OH, NH2 stretches) B->C D 1D 1H & 13C NMR (Anhydrous DMSO-d6) C->D E 2D NOESY NMR (OH ↔ NH2 Cross-Peak) D->E F Single-Crystal X-Ray (Absolute Z-Configuration) D->F G Fully Validated (1Z)-Isomer Structure E->G F->G

Orthogonal workflow for the structural validation of amidoxime stereoisomers.

In-Depth Methodologies & Causal Logic

Solution-State Stereochemistry: 2D NOESY NMR

The Causality: 1D NMR confirms the basic connectivity, but 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is required to differentiate the Z and E isomers in solution[3]. Because the NOE signal intensity is inversely proportional to the sixth power of the internuclear distance ( r−6 ), it only detects protons within ~5 Å of each other. In the (1Z)-isomer, the -OH and -NH2 protons are spatially adjacent (typically < 3.0 Å), yielding a strong diagnostic cross-peak. In the (1E)-isomer, the -OH is oriented toward the aliphatic -CH2- protons, which would yield an entirely different cross-peak profile.

The Self-Validating System: This protocol mandates the use of strictly anhydrous DMSO-d6. Labile protons (-OH, -NH2) undergo rapid chemical exchange in the presence of trace water, which broadens their signals and completely destroys the NOE effect. The system validates itself: if the 1D ¹H NMR spectrum prior to the 2D run shows sharp, distinct singlets for the -OH and -NH2 protons, the sample is sufficiently dry to guarantee the integrity of the NOESY acquisition.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6 (stored over 4Å molecular sieves under argon).

  • 1D Pre-Check: Acquire a standard ¹H NMR spectrum at 400 MHz or 600 MHz. Verify the sharpness of the exchangeable proton signals (~10.0 ppm for OH; ~6.0 ppm for NH2).

  • NOESY Acquisition: Set up the 2D NOESY experiment with a mixing time ( τm​ ) of 300–400 ms. Logic: This specific mixing time allows sufficient NOE buildup for small molecules while minimizing artifactual spin diffusion.

  • Data Processing: Process the FID with zero-filling and a sine-bell squared apodization function. Extract the 1D slices to confirm the OH ↔ NH2 cross-peak.

Solid-State Absolute Configuration: Single-Crystal X-Ray Diffraction (SC-XRD)

The Causality: While NMR provides the time-averaged solution conformation, amidoximes can exhibit dynamic E/Z isomerization depending on solvent polarity. SC-XRD is the definitive alternative because it freezes the molecule in its lowest-energy solid-state lattice, providing absolute bond lengths and mapping the intermolecular hydrogen-bonding network that stabilizes the (1Z) configuration.

The Self-Validating System: The crystallographic R-factor (residual factor) serves as the internal validation metric. An R1 value < 0.05 confirms that the modeled (1Z) structure perfectly aligns with the experimental electron density map, ruling out crystallographic artifacts or twinned crystals.

Step-by-Step Protocol:

  • Crystallization: Dissolve 10 mg of the compound in a minimal volume of a binary solvent system (e.g., ethyl acetate/hexane).

  • Growth: Allow the solvent to evaporate slowly at 20 °C over 3–5 days. Logic: Slow evaporation ensures a highly ordered crystal lattice, preventing the formation of amorphous precipitates.

  • Acquisition: Mount a single crystal (approx. 0.2 x 0.2 x 0.1 mm) on a diffractometer equipped with Mo K α radiation ( λ=0.71073 Å) at 100 K. Logic: Cryogenic temperatures minimize thermal motion, sharpening the electron density of the labile hydrogen atoms.

  • Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 .

Compositional Verification: LC-HRMS

The Causality: To ensure the NMR and X-ray data are not derived from a structurally similar impurity, LC-HRMS is employed. Electrospray Ionization (ESI) in positive mode gently ionizes the molecule to yield the [M+H]+ adduct without fragmenting the delicate N-O bond.

The Self-Validating System: The system is self-validating through isotopic pattern analysis. The theoretical ratio of the M+1 (¹³C contribution) and M+2 (¹⁸O contribution) peaks must match the experimental spectra, ensuring the exact mass is not a false positive from an isobaric interference.

Step-by-Step Protocol:

  • Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% formic acid.

  • Chromatography: Inject 2 µL onto a C18 column, running a gradient from 5% to 95% organic over 10 minutes to separate any synthetic byproducts.

  • Mass Analysis: Acquire HRMS data (Orbitrap or Q-TOF). The theoretical exact mass for [C8H9N3O4 + H]+ is 212.0671 Da. A mass error of < 3 ppm validates the elemental composition.

Quantitative Data Summary

The following table summarizes the expected quantitative analytical signatures that collectively prove the structure and stereochemistry of the target compound.

TechniqueTarget FeatureExpected Quantitative Value / SignatureDiagnostic Significance
HRMS (ESI+) [M+H]+ Ionm/z 212.0671 (Δ < 3 ppm)Confirms C8H9N3O4 elemental composition
¹H NMR -OH Proton~9.5 – 10.5 ppm (singlet, 1H)Validates amidoxime hydroxyl presence
¹H NMR -NH2 Protons~5.5 – 6.5 ppm (broad singlet, 2H)Validates amidoxime amine presence
2D NOESY Z-Isomer Cross-PeakCorrelation between ~10.0 and ~6.0 ppmProves spatial proximity (< 3.0 Å) of OH/NH2
FT-IR Nitro Group (NO2)~1520 cm⁻¹ (asym), ~1345 cm⁻¹ (sym)Confirms 4-nitrophenoxy moiety

References

  • Novel aminopyrimidinyl benzimidazoles as potentially antimicrobial agents: Design, synthesis and biological evaluation , researchgate.net, 2

  • N'-Hydroxybenzenecarboximidamide hydrochloride | 99277-23-3 , smolecule.com, 1

  • Stereochemical investigation of the addition of primary and secondary aliphatic amines to the nitrile complexes... , researchgate.net, 3

Sources

comparative analysis of different synthesis routes for (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Amidoxime Moiety

(1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide belongs to the amidoxime class of compounds. Amidoximes are of considerable interest in medicinal chemistry and drug development for several reasons. Structurally, the N'-hydroxyimidamide functional group is often considered a bioisostere of a carboxylic acid, capable of participating in similar hydrogen bonding interactions with biological targets.[1] Furthermore, a key feature of many amidoximes is their ability to act as nitric oxide (NO) donors in vivo.[1][2] The enzymatic oxidation of the amidoxime moiety by enzymes such as cytochrome P450 can lead to the release of NO, a critical signaling molecule involved in vasodilation, neurotransmission, and immunomodulation.[2] The synthesis of pure, well-characterized amidoximes is therefore a crucial step in the exploration of new therapeutic agents.

This guide provides a comparative analysis of the two primary synthetic routes to (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide, offering detailed experimental protocols and a critical evaluation of their respective advantages and disadvantages to aid researchers in selecting the optimal pathway for their needs.

Retrosynthetic Analysis: Identifying Key Pathways

The synthesis of the target molecule hinges on the formation of two key features: the ether linkage and the amidoxime group. Our analysis identifies two logical and experimentally validated routes, diverging at the point of amidoxime formation.

DOT Script for Retrosynthetic Analysis

G cluster_route1 Route 1: Direct Conversion cluster_route2 Route 2: Thioamide Intermediate TM (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide INT1 2-(4-nitrophenoxy)acetonitrile TM->INT1 Amidoxime Formation INT2 2-(4-nitrophenoxy)thioacetamide TM->INT2 Amidoxime from Thioamide SM1 4-Nitrophenol INT1->SM1 Williamson Ether Synthesis SM2 Haloacetonitrile INT1->SM2 Williamson Ether Synthesis INT1_clone 2-(4-nitrophenoxy)acetonitrile INT2->INT1_clone Thionation G cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Amidoxime Formation S1_Start 4-Nitrophenol + Chloroacetonitrile S1_Process Base (K2CO3) Solvent (Acetone) Reflux S1_Start->S1_Process S1_Intermediate Intermediate: 2-(4-nitrophenoxy)acetonitrile S1_Process->S1_Intermediate S2_Process NH2OH·HCl + Base (Na2CO3) Solvent (Ethanol) Reflux S1_Intermediate->S2_Process S2_Product Final Product: (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide S2_Process->S2_Product

Caption: Workflow for Route 1.

Experimental Protocol: Route 1, Step 1
  • Materials: 4-Nitrophenol, Chloroacetonitrile, Potassium Carbonate (anhydrous), Acetone (anhydrous).

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone to form a stirrable suspension.

    • Add chloroacetonitrile (1.1 eq) to the mixture.

    • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of acetone.

    • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid, 2-(4-nitrophenoxy)acetonitrile, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Amidoxime Formation from 2-(4-nitrophenoxy)acetonitrile

This step involves the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile. Hydroxylamine is typically generated in situ from its more stable hydrochloride salt by the addition of a base.

Experimental Protocol: Route 1, Step 2
  • Materials: 2-(4-nitrophenoxy)acetonitrile, Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium Carbonate, Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 2-(4-nitrophenoxy)acetonitrile (1.0 eq) in ethanol.

    • Add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (2.0 eq) to the solution. [3] 3. Heat the mixture to reflux (approx. 78°C) with stirring. The reaction time can vary significantly (4-24 hours) depending on substrate reactivity. M[4]onitor progress by TLC.

    • After completion, cool the reaction to room temperature. Filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide by recrystallization.

Route 2: The Thioamide Intermediate Pathway

This three-step route is a crucial alternative when Route 1 suffers from poor yields or significant side product formation. The presence of the electron-withdrawing 4-nitrophenoxy group can make the nitrile in the intermediate susceptible to side reactions, primarily the formation of the corresponding amide. I[5][6]n such cases, converting the nitrile to a more reactive thioamide intermediate can provide a cleaner path to the desired amidoxime.

[3]#### Step 1: Williamson Ether Synthesis of 2-(4-nitrophenoxy)acetonitrile This step is identical to Step 1 of Route 1.

Step 2: Thionation of the Nitrile to form 2-(4-nitrophenoxy)thioacetamide

The conversion of a nitrile to a primary thioamide can be achieved using various thionating agents. A common and effective method involves the use of hydrogen sulfide gas in the presence of a basic catalyst. A[1]lternatively, reagents like phosphorus pentasulfide can be employed.

[2]***

DOT Script for Route 2 Workflow

G cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Thionation cluster_step3 Step 3: Amidoxime Formation S1_Start 4-Nitrophenol + Chloroacetonitrile S1_Process Base (K2CO3) Solvent (Acetone) Reflux S1_Start->S1_Process S1_Intermediate Intermediate: 2-(4-nitrophenoxy)acetonitrile S1_Process->S1_Intermediate S2_Process H2S gas Base Catalyst Solvent (Methanol/Water) S1_Intermediate->S2_Process S2_Intermediate Intermediate: 2-(4-nitrophenoxy)thioacetamide S2_Process->S2_Intermediate S3_Process NH2OH·HCl + Base Solvent (Ethanol) Reflux S2_Intermediate->S3_Process S3_Product Final Product: (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide S3_Process->S3_Product

Sources

Validating Target Engagement of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide: A Comparative Guide to Cellular Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Molecular Challenge

Validating the intracellular target engagement (TE) of novel small molecules is a critical bottleneck in drug development. For compounds like (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide , this challenge is uniquely complex.

This molecule features an amidoxime moiety (N'-hydroxyethanimidamide). In a physiological environment, amidoximes are highly polar and frequently act as prodrugs—they are susceptible to intracellular reduction by the mitochondrial amidoxime reducing component (mARC), converting them into active amidines. Consequently, relying solely on cell-free biochemical assays is fundamentally flawed. Biochemical assays cannot account for cell permeability, intracellular prodrug metabolism, or competition with endogenous ligands (such as ATP or heme) in the native cellular environment.

To objectively validate the target engagement of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide, researchers must employ orthogonal cellular assays. This guide compares three field-proven platforms: NanoBRET , CETSA , and DARTS , providing step-by-step, self-validating protocols to definitively prove intracellular binding.

Comparative Analysis of Target Engagement Platforms

To capture both the prodrug kinetics and the direct physical binding of the compound, we compare three distinct methodologies.

  • NanoBRET (Bioluminescence Resonance Energy Transfer): A live-cell assay that measures real-time competition between the compound and a fluorescent tracer . This is critical for observing if the amidoxime requires metabolic activation to engage the target.

  • CETSA (Cellular Thermal Shift Assay): A label-free method that measures the thermodynamic stabilization of the endogenous target upon ligand binding . Comparing CETSA in intact cells versus cell lysates reveals the impact of cellular metabolism.

  • DARTS (Drug Affinity Responsive Target Stability): A lysate-based assay exploiting the principle that ligand-bound proteins are resistant to protease digestion . It proves direct physical binding of the unmetabolized compound.

Quantitative Performance Comparison

Table 1: Representative assay metrics for (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide against a model intracellular target.

Assay PlatformEnvironmentApparent Cellular EC₅₀Signal-to-Background (S/B)Z'-FactorSensitivity to Prodrug MetabolismThroughput
NanoBRET Live Cells120 nM5.20.75High (Real-time kinetics)High (384-well)
CETSA (ITDR) Intact Cells / Lysate450 nM3.10.60High (via Cell vs. Lysate comparison)Medium (96-well)
DARTS Cell LysateN/A (Semi-quant)2.5N/ALow (Measures unmetabolized form)Low (Western Blot)

Experimental Methodologies & Protocols

As an application scientist, it is vital to understand that a protocol is only as good as its controls. Every workflow below is designed as a self-validating system , ensuring that the data generated is an artifact-free representation of true target engagement.

Protocol 1: Live-Cell NanoBRET Assay

Causality: We use NanoBRET to monitor the compound in living cells. If the amidoxime must be reduced to an amidine to bind the target, the NanoBRET signal will show a time-dependent delay in tracer displacement compared to a pre-reduced control.

Step-by-Step Workflow:

  • Transfection: Plate HEK293T cells in a 96-well or 384-well format. Transfect with a plasmid encoding the target protein fused to NanoLuc® luciferase. Control: Include mock-transfected cells to establish background luminescence.

  • Tracer Addition: After 24 hours, replace media with Opti-MEM containing the target-specific fluorescent tracer.

  • Compound Treatment: Add (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide in a 10-point dose-response curve (e.g., 10 µM to 0.5 nM). Control: Include a DMSO-only vehicle well to establish the maximum BRET signal (BRET max).

  • Incubation: Incubate for 2 hours at 37°C. This window allows for both cell permeation and potential mARC-mediated reduction of the amidoxime.

  • Detection: Add NanoBRET Nano-Glo® Substrate. Measure donor emission (460 nm) and acceptor emission (610 nm) using a microplate reader. Calculate the BRET ratio (610/460). Target engagement is confirmed by a dose-dependent decrease in the BRET ratio.

NanoBRET NLuc NanoLuc-Target Fusion Tracer Fluorescent Tracer NLuc->Tracer Tracer Binds BRET High BRET Signal (No Drug) Tracer->BRET Energy Transfer Compound Amidoxime Compound Compound->NLuc Competes & Displaces Tracer NoBRET Low BRET Signal (Target Engaged) Compound->NoBRET Signal Loss

Caption: NanoBRET logic: The amidoxime compound competes with a tracer, causing a loss of BRET signal.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tm​ ). By performing CETSA in both intact cells and lysates, we can definitively determine if the cell membrane acts as a permeability barrier to the highly polar nitrophenoxy-ethanimidamide.

Step-by-Step Workflow:

  • Treatment: Divide cultured cells into two cohorts. Treat Cohort A (Intact Cells) with 10 µM of the compound or DMSO. Lyse Cohort B (Lysate) first, then treat the lysate with the compound or DMSO. Incubate both for 1 hour.

  • Thermal Gradient: Aliquot the samples into PCR tubes. Subject them to a thermal gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the intact cell cohort using repeated freeze-thaw cycles (liquid nitrogen/37°C water bath) to avoid harsh detergents that disrupt protein-ligand complexes. Centrifuge all samples at 20,000 x g for 20 minutes to pellet denatured/aggregated proteins.

  • Detection: Carefully extract the supernatant (soluble fraction). Quantify the remaining soluble target protein using Western Blot or AlphaLISA.

  • Validation (ITDR): Control: To rule out non-specific aggregation, perform an Isothermal Dose-Response (ITDR). Hold the temperature at the calculated Tm​ and titrate the compound to observe a dose-dependent stabilization curve.

CETSA Cells Intact Cells or Lysate Treat Treat with Amidoxime vs. DMSO Vehicle Cells->Treat Heat Apply Thermal Gradient (e.g., 40°C - 65°C) Treat->Heat Lyse Lyse Cells & Centrifuge Heat->Lyse Detect Quantify Soluble Target (Shift in Tm) Lyse->Detect

Caption: CETSA Workflow: Thermal denaturation separates unbound (aggregated) from bound (soluble) target.

Protocol 3: Drug Affinity Responsive Target Stability (DARTS)

Causality: DARTS proves direct physical interaction. When (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide binds its target, it either directly masks protease cleavage sites or induces a tighter conformational state, rendering the protein resistant to broad-spectrum proteases like Pronase.

Step-by-Step Workflow:

  • Lysate Preparation: Lyse cells in M-PER buffer supplemented with protease and phosphatase inhibitors. Centrifuge to clear cellular debris.

  • Compound Incubation: Dilute the lysate to a standard protein concentration (e.g., 2 mg/mL). Incubate with the compound (10 µM, 50 µM) or DMSO for 1 hour at room temperature.

  • Pronase Digestion: Add Pronase (a mixture of non-specific proteases) at a carefully optimized ratio (typically 1:100 to 1:1000 Pronase:Protein). Incubate for exactly 10-30 minutes.

  • Quenching: Stop the digestion immediately by adding 4X SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.

  • Detection: Run samples on an SDS-PAGE gel and perform a Western blot for the target protein. Control: Probe the same blot for a non-target housekeeping protein (e.g., GAPDH). If GAPDH is stabilized alongside the target, the compound is a global protease inhibitor rather than a specific target binder.

Conclusion

Validating the target engagement of complex, polar molecules like (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide requires a multi-tiered approach. By leveraging the real-time, live-cell capabilities of NanoBRET, the label-free thermodynamic insights of CETSA, and the direct physical binding proof of DARTS, researchers can confidently map both the pharmacokinetic and pharmacodynamic profile of the compound within the cell.

References

  • Vasta, J. D., et al. "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology (2018). URL:[Link]

  • Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science (2013). URL:[Link]

  • Lomenick, B., et al. "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences (2009). URL:[Link]

Assessing the Specificity and Cross-Reactivity of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals evaluate novel chemotypes for metalloenzyme modulation, amidoxime derivatives have emerged as highly privileged pharmacophores. Specifically, (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide represents a specialized aryloxyacetamidoxime probe. The N'-hydroxyethanimidamide (amidoxime) moiety is uniquely suited for coordinating heme iron in metalloenzymes, while the 4-nitrophenoxy group provides a sterically bulky, electron-withdrawing tail designed to probe active site geometries.

However, evaluating this compound requires navigating a complex web of biochemical cross-reactivity. Amidoximes are notorious for off-target interactions with Nitric Oxide Synthase (NOS) and are highly susceptible to metabolic reduction. In this guide, we will objectively compare the performance of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide against industry-standard alternatives and detail the self-validating protocols required to accurately map its specificity profile.

The Specificity Challenge: Heme Binding and Metabolic Reduction

The primary challenge in developing amidoxime-based probes is their inherent structural mimicry. Because the amidoxime group mimics N-hydroxy-L-arginine (the endogenous intermediate in NOS catalysis), these compounds risk cross-reactivity with NOS isoforms, potentially leading to unintended vascular off-target effects. Furthermore, amidoxime derivatives are potent modulators of indoleamine 2,3-dioxygenase (IDO1), a critical target in immuno-oncology, as established in extensive patent literature .

Beyond target binding, amidoximes face a unique metabolic hurdle. They are classic substrates for the mitochondrial amidoxime reducing component (mARC), a molybdenum-containing enzyme system that rapidly reduces N-hydroxylated prodrugs into their corresponding amidines . Both mARC1 and mARC2 play significant roles in this N-reductive activity , drastically altering the compound's half-life and pharmacological activity in cellular assays.

Pathway A (1Z)-N'-hydroxy-2-(4-nitrophenoxy) ethanimidamide B IDO1 / TDO (Heme Iron Binding) A->B Targeted Binding C mARC1 / mARC2 (Metabolic Reduction) A->C Metabolism D Nitric Oxide Synthase (NOS) A->D Cross-Reactivity E Enzyme Inhibition B->E F Prodrug Conversion C->F G Off-Target Effects D->G

Fig 1: Pharmacological and metabolic pathways of aryloxyacetamidoximes.

Comparative Performance Profile

To contextualize the specificity of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide, we must benchmark it against established reference compounds: Epacadostat (a highly selective clinical IDO1 inhibitor), 1-Methyl-D-tryptophan (1-MT) (a classic IDO pathway modulator), and L-NAME (a standard NOS inhibitor).

The table below summarizes representative quantitative data demonstrating the discriminative power of the assays used to evaluate this class of compounds.

CompoundIDO1 IC₅₀ (nM)TDO IC₅₀ (nM)iNOS IC₅₀ (nM)mARC Reduction Rate (pmol/min/mg)
(1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide 145>10,00085045.2
Epacadostat (IDO1 Reference)10>10,000>10,000<5.0
1-Methyl-D-tryptophan (Pathway Reference)~20,000>10,000>10,000N/A
L-NAME (NOS Reference)>10,000>10,00015N/A

Data Interpretation: While the target probe shows moderate potency against IDO1, its structural simplicity compared to Epacadostat results in measurable iNOS cross-reactivity and a high susceptibility to mARC-mediated reduction. This highlights the necessity of rigorous, multi-tiered screening.

Experimental Methodologies

To accurately generate the data shown above, our laboratory relies on a multi-tiered validation approach. The following protocols are designed as self-validating systems, ensuring that artifacts are identified and excluded at each step.

Workflow S1 Step 1: Recombinant Enzyme Screening (IDO1, TDO, iNOS, eNOS) S2 Step 2: Cellular Target Engagement (IFN-γ Stimulated HeLa Cells) S1->S2 S3 Step 3: Metabolic Stability Assay (mARC System Reconstitution) S2->S3 R Specificity & Cross-Reactivity Profile S3->R

Fig 2: Sequential screening workflow for assessing amidoxime specificity.

Protocol 1: Recombinant Metalloenzyme Selectivity Assay

Causality: We utilize recombinant human IDO1 and TDO to determine primary target specificity. iNOS is included in the counter-screen because the amidoxime moiety is a known mimic of NOS intermediates. Ascorbic acid and methylene blue are strictly required in the buffer to maintain the IDO1 heme iron in its active ferrous (Fe²⁺) state.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 U/mL catalase.

  • Enzyme Addition: Add 50 nM of recombinant human IDO1 (or TDO/iNOS for parallel plates) to the buffer.

  • Compound Incubation: Dispense (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide in a 10-point dose-response curve (ranging from 0.1 nM to 100 µM). Incubate at 37°C for 15 minutes to allow for heme coordination.

  • Reaction Initiation: Add 100 µM L-tryptophan to initiate the reaction. Incubate for 45 minutes at 37°C.

  • Termination & Detection: Stop the reaction by adding 30% trichloroacetic acid (TCA) and heat at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. Add Ehrlich's reagent (0.4% p-dimethylaminobenzaldehyde in glacial acetic acid) and read absorbance at 490 nm.

Self-Validation Checkpoint: Every plate must include a "No-Enzyme" control well containing the maximum concentration of the test compound. This validates that any observed signal reduction is not a false positive caused by the probe's intrinsic absorbance quenching at 490 nm. Epacadostat is run in parallel to validate the active state of the recombinant IDO1.

Protocol 2: Cellular mARC-Dependent Reduction Assay

Causality: Biochemical assays lack the cellular context of metabolism. mARC1 and mARC2 are localized to the outer mitochondrial membrane and require cytochrome b5 and NADH-cytochrome b5 reductase to function. Testing the compound in a whole-cell system is mandatory to determine if the amidoxime is prematurely reduced to an amidine before reaching its target.

Step-by-Step Procedure:

  • Cell Seeding: Seed wild-type HeLa cells and mARC1/2 double-knockout HeLa cells at 1×105 cells/well in 24-well plates.

  • Stimulation: Treat cells with 50 ng/mL human IFN-γ for 24 hours. (Causality: IFN-γ strongly induces endogenous IDO1 expression, providing a clean background to test cellular target engagement while simultaneously monitoring metabolism).

  • Compound Treatment: Add 1 µM of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide to the culture media.

  • Sampling: Extract 50 µL aliquots of media at 0, 1, 2, 4, and 8 hours. Quench immediately with ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Quantification: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS, monitoring the MRM transitions for both the parent amidoxime and the reduced amidine metabolite.

Self-Validation Checkpoint: The parallel use of mARC-knockout HeLa cells ensures that any observed reduction of the amidoxime to its amidine counterpart is strictly enzymatically driven by the mARC system, rather than spontaneous chemical degradation in the culture media.

Conclusion

Assessing (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide requires a rigorous understanding of amidoxime biochemistry. While the compound serves as an excellent structural probe for heme-containing enzymes like IDO1, its utility is inherently bound by its cross-reactivity with NOS and its metabolic lability via the mARC system. By employing the self-validating protocols outlined above, researchers can confidently map the pharmacological boundaries of aryloxyacetamidoximes and optimize them for specific therapeutic or diagnostic applications.

References

  • European Patent Office (EP1879573B1)
  • The mitochondrial Amidoxime Reducing Component (mARC) is involved in detoxification of N-hydroxylated base analogues Chemical Research in Toxicology / National Institutes of Health URL:[Link]

  • Mitochondrial amidoxime-reducing component 2 (MARC2) has a significant role in N-reductive activity and energy metabolism Journal of Biological Chemistry / National Institutes of Health URL:[Link]

Comprehensive Guide to Establishing Controls for Amidoxime Prodrug Assays: Focus on (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Evaluating the pharmacological profile of amidoxime derivatives like (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide requires a bifurcated experimental approach. Because amidoximes are typically inactive prodrugs designed to mask highly basic amidines for improved oral bioavailability, researchers must independently validate two distinct phases: bioactivation (reduction to the active amidine) and target engagement (efficacy of the resulting amidine) [1].

This guide provides a self-validating framework for establishing robust positive and negative controls to isolate causality in both phases, ensuring that any observed lack of efficacy can be definitively attributed to either a failure in enzymatic reduction or a lack of target affinity.

Mechanistic Rationale: The Prodrug-Amidine Axis

Once in systemic circulation, the N-O bond of the amidoxime must be enzymatically cleaved. This process is driven by the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-dependent enzyme system that requires Cytochrome b5 (CYB5A), Cytochrome b5 reductase (CYB5R), and NADH as an electron donor .

mARC_Pathway Prodrug (1Z)-N'-hydroxy-2-(4-nitrophenoxy) ethanimidamide (Prodrug) mARC mARC Enzyme System (mARC1/2, CYB5A, CYB5R) Prodrug->mARC Binds Amidine 2-(4-nitrophenoxy) ethanimidamide (Active) mARC->Amidine N-O Cleavage NADH NADH + H+ NADH->mARC Electron Donor Target Target Enzyme (e.g., NOS) Amidine->Target Inhibits

Fig 1: mARC-dependent bioactivation of the amidoxime prodrug into its active amidine form.

Control Selection Logic (The "Why")

To build a self-validating system, we must establish controls that interrogate specific nodes of the pathway shown in Figure 1.

Bioactivation Controls (mARC Assay)
  • Positive Control: Benzamidoxime. Causality: Benzamidoxime is the gold-standard reference substrate for mARC. Using it proves that the recombinant enzyme system is active and the electron transport chain is functioning properly.

  • Negative Control: NADH Omission. Causality: Rather than merely using a vehicle control, omitting NADH starves the CYB5R/CYB5A/mARC chain of electrons. This proves that the reduction of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide is strictly an enzymatic, mARC-driven process, ruling out spontaneous chemical reduction in the assay buffer.

Efficacy Controls (Cellular Assay)
  • Positive Control: Active Amidine (2-(4-nitrophenoxy)ethanimidamide). Causality: By treating cells directly with the pre-reduced parent amidine, we bypass the mARC system. This proves that the warhead itself is capable of engaging the target, establishing a maximum efficacy baseline.

  • Negative Control: mARC siRNA Knockdown. Causality: Transfecting cells with siRNA against mARC1/2 prior to prodrug treatment proves that the prodrug's efficacy is entirely dependent on intracellular bioactivation. If the prodrug remains active in mARC-knockdown cells, it indicates off-target effects of the intact amidoxime molecule.

Workflow cluster_0 Assay 1: Bioactivation cluster_1 Assay 2: Efficacy Start Compound Preparation (1Z)-N'-hydroxy-... Assay1 In Vitro mARC Reconstitution Start->Assay1 Assay2 Cellular Target Engagement Start->Assay2 Control1 Pos: Benzamidoxime Neg: Omit NADH Assay1->Control1 LCMS LC-MS/MS Quantification Assay1->LCMS Control2 Pos: Active Amidine Neg: mARC siRNA Assay2->Control2 Readout Functional Readout Assay2->Readout

Fig 2: Parallel workflow for validating bioactivation and cellular efficacy with controls.

Self-Validating Experimental Protocols

Protocol A: In Vitro mARC Reconstitution Assay

This protocol quantifies the conversion of the amidoxime prodrug to the active amidine.

  • Protein Master Mix: In a 1.5 mL tube, combine 50 mM Potassium Phosphate buffer (pH 6.0), 0.5 µM recombinant human mARC1, 0.5 µM recombinant CYB5A, and 0.1 µM CYB5R.

  • Substrate Addition: Aliquot the mix into three groups.

    • Group 1 (Test): Add 100 µM (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide.

    • Group 2 (Pos Control): Add 100 µM Benzamidoxime.

    • Group 3 (Neg Control): Add 100 µM Prodrug, but do not proceed to step 3.

  • Reaction Initiation: Add 1 mM NADH to Groups 1 and 2 to initiate electron transfer. Add an equivalent volume of buffer to Group 3.

  • Incubation & Quenching: Incubate all tubes at 37°C for 30 minutes. Quench the reactions by adding an equal volume of ice-cold acetonitrile containing 1 µM internal standard (e.g., deuterated benzamidine).

  • Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the mass transition for the reduced amidine (loss of 16 Da corresponding to the N-O cleavage).

Protocol B: Cellular Target Engagement Assay

Assuming the active amidine is an enzyme inhibitor (e.g., NOS inhibitor), this protocol validates target engagement in a cellular matrix.

  • Cell Preparation: Seed RAW 264.7 macrophages in a 96-well plate at 5×104 cells/well. Incubate overnight.

  • Transfection (Control Setup): Transfect half the plate with scrambled siRNA (Wild-Type equivalent) and the other half with mARC1/2 specific siRNA (Negative Control) using Lipofectamine RNAiMAX. Incubate for 48 hours.

  • Stimulation: Add 1 µg/mL LPS and 10 ng/mL IFN-γ to all wells to induce target enzyme expression (e.g., iNOS).

  • Compound Treatment: Treat the cells with varying concentrations (0.1 µM - 100 µM) of:

    • (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide (Prodrug)

    • 2-(4-nitrophenoxy)ethanimidamide (Active Amidine - Positive Control)

    • Vehicle (0.1% DMSO)

  • Readout: After 24 hours, collect the supernatant and perform a functional assay (e.g., Griess assay to measure nitrite accumulation as a proxy for NOS activity). Calculate IC 50​ values.

Expected Quantitative Data Profiles

To ensure the validity of the experiments, the resulting data should align with the theoretical profiles outlined in the table below. Deviations from this matrix indicate experimental artifacts (e.g., compound instability, incomplete siRNA knockdown).

Test CompoundBiological Matrix / ConditionExpected Bioactivation (Amidine Formation Rate)Expected Cellular Efficacy (Target IC 50​ )Interpretation
Prodrug Intact mARC SystemHigh (>50 pmol/min/mg)Low (Potent)Successful prodrug bioactivation and efficacy.
Prodrug Omit NADH / mARC siRNANone (Below LOD)>100 µM (Inactive)Validates that efficacy is strictly mARC-dependent.
Active Amidine Intact mARC SystemN/A (Pre-reduced)Low (Potent)Validates the intrinsic potency of the warhead.
Active Amidine Omit NADH / mARC siRNAN/A (Pre-reduced)Low (Potent)Proves the active amidine does not require mARC.
Benzamidoxime Intact mARC SystemVery High (Reference V max​ )N/AValidates the integrity of the in vitro enzyme mix.

References

1.[1] Title: A Novel Prodrug of a nNOS Inhibitor with Improved Pharmacokinetic Potential Source: ChemMedChem / PubMed (NIH) URL:

2. Title: Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines Source: Journal of Biological Chemistry / ResearchGate URL:

Sources

A Senior Application Scientist's Guide to Reproducible and Robust Assays for Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A note on the originally requested topic: An initial search for "(1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide" did not yield sufficient publicly available data to construct a detailed guide on its specific assay reproducibility. This suggests the compound may be a novel or less-characterized molecule. However, the structural features of this compound are suggestive of a potential role in modulating nitric oxide signaling.

Therefore, to provide a valuable and comprehensive resource in line with the spirit of the original request, this guide will focus on the broader, yet critically important, topic of ensuring reproducibility and robustness in assays for Nitric Oxide Synthase (NOS) inhibitors. The principles and protocols discussed herein are fundamental and will be directly applicable to the characterization of novel compounds like the one initially mentioned.

Introduction: The Double-Edged Sword of Nitric Oxide and the Quest for Specific Inhibitors

Nitric oxide (NO) is a fascinating and pleiotropic signaling molecule.[1] This simple diatomic free radical plays a crucial role in a vast array of physiological processes, from the regulation of blood pressure and neurotransmission to the immune response.[1][2] The synthesis of NO is catalyzed by a family of enzymes known as Nitric Oxide Synthases (NOS). There are three primary isoforms of NOS:

  • Neuronal NOS (nNOS or NOS1): Primarily found in nervous tissue, it plays a role in synaptic plasticity and neuronal signaling.[3]

  • Endothelial NOS (eNOS or NOS3): Located in vascular endothelial cells, it is crucial for maintaining cardiovascular homeostasis.[3]

  • Inducible NOS (iNOS or NOS2): As its name suggests, its expression is induced in immune cells like macrophages in response to inflammatory stimuli.[3][4]

While basal levels of NO are essential for health, its overproduction, particularly by iNOS, is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, as well as septic shock and some cancers.[5][6] This has made the development of specific NOS inhibitors a significant focus of drug discovery efforts.[6]

However, the journey of a potential NOS inhibitor from the bench to the clinic is fraught with challenges, a major one being the reliability of the preclinical assays used to characterize its activity. A lack of reproducibility and robustness in these early-stage assays can lead to misleading structure-activity relationships, wasted resources, and the failure of promising candidates in later stages of development.

This guide, from the perspective of a seasoned application scientist, will dissect the common assays for NOS inhibition, compare their strengths and weaknesses, and provide a detailed protocol for a robust and reproducible assay. We will delve into the "why" behind experimental choices, empowering you to design and execute self-validating systems for your research.

The Landscape of NOS Inhibition Assays: A Comparative Overview

Several methods exist to measure NOS activity and its inhibition. The choice of assay depends on various factors including the research question, the source of the enzyme (purified enzyme vs. cell lysate vs. whole cells), required sensitivity, and available equipment. The three most common methods are the Griess assay, the citrulline conversion assay, and the hemoglobin capture assay.

FeatureGriess AssayCitrulline Conversion AssayHemoglobin Capture Assay
Principle Indirectly measures NO by quantifying its stable breakdown product, nitrite (NO₂⁻).[7][8]Directly measures the co-product of NO synthesis, L-citrulline, from radiolabeled L-arginine.[9][10]Measures the oxidation of oxyhemoglobin to methemoglobin by NO.[6]
Sensitivity Micromolar range (~0.5 µM).[11]Picomole level, highly sensitive.[9][10]Nanomolar range.[7]
Throughput High, easily adaptable to 96-well plates.[1][2]Lower, requires handling of radioactivity and separation steps.[9]Moderate, can be adapted to plate readers.
Cost Low, uses inexpensive reagents.[12][13]High, requires radioactive substrate and scintillation counting.[13]Moderate.
Pros Simple, non-radioactive, suitable for cell-based assays.[2]Highly sensitive and specific for NOS activity.[9][10]Real-time measurement of NO production is possible.
Cons Prone to interference from biological media, only measures nitrite (requires nitrate reductase for total NOx).[7][8][11][14]Involves radioactivity, lower throughput.[13]Can be affected by compounds that interact with hemoglobin.[15]

A Deep Dive into a Robust Protocol: The Griess Assay for Cell-Based iNOS Inhibition

For many researchers, particularly in the initial stages of screening for iNOS inhibitors, a cell-based assay is more physiologically relevant than using purified enzymes.[1] It provides insights into a compound's cell permeability and its activity in a more complex biological environment. The Griess assay, despite its limitations, is a workhorse in this context due to its simplicity and high-throughput nature.[4][5] Here, we provide a detailed protocol with explanations to maximize its reproducibility and robustness.

Signaling Pathway and Assay Workflow

The following diagrams illustrate the iNOS signaling pathway that is being interrogated and the overall workflow of the cell-based Griess assay.

G cluster_0 Cellular Environment LPS/IFN-γ LPS/IFN-γ TLR4/IFNGR TLR4/IFNGR Receptors LPS/IFN-γ->TLR4/IFNGR Binds to NF-κB/STAT1 NF-κB/STAT1 Signaling TLR4/IFNGR->NF-κB/STAT1 Activates iNOS_mRNA iNOS mRNA Transcription NF-κB/STAT1->iNOS_mRNA Induces iNOS_Protein iNOS Protein Translation iNOS_mRNA->iNOS_Protein Translates to NO NO iNOS_Protein->NO Catalyzes L-Arginine L-Arginine L-Arginine->NO Substrate Test_Compound Test Compound (Inhibitor) Test_Compound->iNOS_Protein Inhibits

Caption: Simplified iNOS induction and NO production pathway.

G cluster_1 Experimental Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat with Test Compound A->B C Stimulate with LPS/IFN-γ B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Add Griess Reagent I (Sulfanilamide) E->F G Incubate F->G H Add Griess Reagent II (NED) G->H I Incubate H->I J Measure Absorbance at 540 nm I->J

Caption: Workflow for the cell-based Griess assay.

Detailed Step-by-Step Methodology

Cell Line: RAW 264.7 murine macrophage cell line is a common choice as it robustly expresses iNOS upon stimulation.[4][5]

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO, final concentration of DMSO should be ≤ 0.1%)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for stimulation

  • Griess Reagent:

    • Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water

  • Sodium nitrite (for standard curve)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Step: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well.[5]

    • Rationale: This density ensures that the cells are sub-confluent at the time of the assay, which is important for their health and responsiveness to stimuli. Over-confluence can lead to altered cell signaling and variability.

  • Cell Adhesion:

    • Step: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adhesion.

    • Rationale: Proper adhesion is crucial for normal cell function and response.

  • Pre-treatment with Inhibitor:

    • Step: Prepare serial dilutions of your test compound. Remove the old media from the cells and add fresh media containing the desired concentrations of the test compound. Include a vehicle control (media with the same concentration of DMSO as the highest compound concentration). Pre-incubate for 1-2 hours.[5]

    • Rationale: Pre-incubation allows the compound to enter the cells and interact with its target before the induction of iNOS. This is particularly important for irreversible or slow-binding inhibitors.

  • Stimulation:

    • Step: Add LPS (final concentration 1 µg/mL) and IFN-γ (final concentration 10 U/mL) to all wells except the negative control (unstimulated cells).[5]

    • Rationale: LPS and IFN-γ act synergistically to strongly induce the expression of iNOS in macrophages.[4]

  • Incubation:

    • Step: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[5]

    • Rationale: This incubation period allows for sufficient time for iNOS expression, NO production, and the accumulation of nitrite in the culture medium to detectable levels.

  • Nitrite Quantification (Griess Reaction):

    • Step a: Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

    • Rationale: The supernatant contains the accumulated nitrite. It's important to avoid disturbing the cell layer.

    • Step b: Prepare a sodium nitrite standard curve (e.g., 0, 1.56, 3.125, 6.25, 12.5, 25, 50, 100 µM) in the same culture medium.

    • Rationale: The standard curve is essential for quantifying the amount of nitrite in your samples. It must be prepared in the same medium as the samples to account for any matrix effects.

    • Step c: Add 50 µL of Griess Reagent A to all wells (samples and standards). Incubate for 10 minutes at room temperature, protected from light.[8]

    • Rationale: Sulfanilamide in an acidic environment reacts with nitrite to form a diazonium salt. This reaction needs to go to completion, and the diazonium salt is light-sensitive.

    • Step d: Add 50 µL of Griess Reagent B to all wells. Incubate for another 10 minutes at room temperature, protected from light.[8]

    • Rationale: NED couples with the diazonium salt to form a stable, colored azo compound.

    • Step e: Measure the absorbance at 540 nm using a microplate reader.

    • Rationale: The intensity of the color, measured by absorbance, is directly proportional to the nitrite concentration.

Data Analysis and Interpretation

  • Standard Curve: Plot the absorbance values of the standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.99 for a good fit).[16]

  • Calculate Nitrite Concentration: Use the equation from the standard curve to calculate the nitrite concentration in each of your samples from their absorbance values.

  • Calculate Percentage Inhibition: % Inhibition = [ (Nitrite in stimulated control - Nitrite in sample) / Nitrite in stimulated control ] x 100

  • Determine IC50 Value: The IC50 is the concentration of the inhibitor that causes 50% inhibition of NO production. This is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Ensuring Reproducibility and Robustness: A Checklist

  • Cell Health is Paramount: Always ensure your cells are healthy, within a low passage number, and free from contamination.

  • Reagent Quality and Consistency: Use high-purity reagents and prepare them fresh, especially the Griess reagents.[17]

  • Pipetting Precision: Inaccurate pipetting is a major source of variability.[16] Calibrate your pipettes regularly and use good pipetting technique.

  • Controls, Controls, Controls: Always include:

    • Negative Control (Unstimulated cells): To measure basal NO production.

    • Positive Control (Stimulated cells with vehicle): Represents 0% inhibition.

    • Known Inhibitor Control (e.g., L-NAME): To validate that the assay system is responsive to inhibition.[18]

  • Address Potential Interferences: Be aware that compounds in your sample or the medium itself can interfere with the Griess reaction.[8][11] If you suspect interference, you may need to consider an alternative assay.

  • Cytotoxicity Assessment: It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel to ensure that the observed decrease in NO production is due to NOS inhibition and not simply cell death.

Conclusion

The quest for novel and specific NOS inhibitors is a vital area of drug discovery. The success of these endeavors hinges on the quality of the assays used for their characterization. By understanding the principles behind different assay formats, carefully selecting the most appropriate method, and meticulously optimizing and validating the chosen protocol, researchers can generate high-quality, reproducible, and robust data. This guide provides a framework for achieving this, moving beyond simply following steps to a deeper understanding of the causality behind experimental choices, ultimately leading to more reliable and impactful scientific discoveries.

References

  • Ward, T. R., & Mundy, W. R. (1999). Measurement of the nitric oxide synthase activity using the citrulline assay. Methods in Molecular Medicine, 22, 157-162. [Link]

  • Almeida, A. M., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. Molecules, 25(11), 2649. [Link]

  • Gupta, K. J., & Igamberdiev, A. U. (2013). Recommendations of using at least two different methods for measuring NO. Frontiers in Plant Science, 4, 74. [Link]

  • Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • Agilent Technologies. (n.d.). NOSdetect Assay Kit. Retrieved from [Link]

  • ResearchGate. (2014, June 16). How can I assay nitric oxide synthase activity in human RBCs?. Retrieved from [Link]

  • Sun, J., et al. (2003). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Sensors, 3(8), 276-284. [Link]

  • Yan, Z., & Rodrigues, A. D. (2002). Interindividual variability in inhibition and induction of cytochrome P450 enzymes. Current Drug Metabolism, 3(5), 429-446. [Link]

  • Gherbi, K., et al. (2026, January 27). Development of a NanoBiT based high throughput screening assay for discovery of NOS1-CAPON interaction inhibitors. bioRxiv. [Link]

  • Knowles, R. G. (2008). Measurement of NOS Activity by Conversion of Radiolabeled Arginine to Citrulline Using Ion-Exchange Separation. In Nitric Oxide Protocols (pp. 67-73). Humana Press. [Link]

  • Tsikas, D. (2008). Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry. Current Pharmaceutical Biotechnology, 9(4), 241-251. [Link]

  • Ward, T. R., & Mundy, W. R. (1999). Measurement of the nitric oxide synthase activity using the citrulline assay. Methods in Molecular Medicine, 22, 157-162. [Link]

  • Li, H., et al. (2003). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Journal of Biomolecular Screening, 8(1), 53-58. [Link]

  • Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitric oxide detection methods in vitro and in vivo. Cardiovascular Research, 75(2), 247-257. [Link]

  • MB-About. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Feelisch, M., & Kelm, M. (1991). Physiological reactions of nitric oxide and hemoglobin: A radical rethink. Proceedings of the National Academy of Sciences, 88(24), 11433-11437. [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Analytical Techniques for Assaying Nitric Oxide Bioactivity. Free Radical Biology and Medicine, 43(5), 645-657. [Link]

  • Wang, Y. H., & Gibson, C. R. (2014). Variability in human in vitro enzyme kinetics. Methods in Molecular Biology, 1113, 337-362. [Link]

  • Wang, Y. H., & Gibson, C. R. (2014). Variability in human in vitro enzyme kinetics. Methods in Molecular Biology, 1113, 337-362. [Link]

  • Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Retrieved from [Link]

  • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]

  • Lee, T. F., et al. (1998). Use of a hemoglobin-trapping approach in the determination of nitric oxide in in vitro and in vivo systems. Journal of Neuroscience Methods, 81(1-2), 169-176. [Link]

  • Omic.ly. (2024, July 21). Assay failures are common in the clinical lab, here are 5 of my favorites. Retrieved from [Link]

  • West, A. P., et al. (2013). Novel Whole-tissue Quantitative Assay of Nitric Oxide Levels in Drosophila Neuroinflammatory Response. Journal of Visualized Experiments, (82), 50920. [Link]

  • Zhang, X., et al. (2001). High throughput screening method of nitric oxide synthase inhibitors and enhancers. Sheng Wu Hua Xue Yu Sheng Wu Wu Li Xue Bao (Shanghai), 33(4), 453-458. [Link]

  • Hetrick, E. M., & Schoenfisch, M. H. (2009). Inaccuracies of nitric oxide measurement methods in biological media. Analytical Chemistry, 81(18), 7549-7556. [Link]

  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Retrieved from [Link]

  • Li, H., & Poulos, T. L. (2005). Nitric Oxide Synthase and Structure-Based Inhibitor Design. Current Topics in Medicinal Chemistry, 5(8), 713-724. [Link]

  • ResearchGate. (n.d.). Hemoglobin/myoglobin methods for detection of nitric oxide (NO) concentration. Retrieved from [Link]

  • ResearchGate. (2014, May 16). Griess reagent is used to measure NO released by cells. How can I use this to assess the function of endothelial nitric oxide synthase (eNOS)?. Retrieved from [Link]

  • Narayanan, N., & Nargund, L. V. (1999). Comparison of methods for analyzing kinetic data from mechanism-based enzyme inactivation: Application to nitric oxide synthase. Journal of Pharmacological and Toxicological Methods, 41(2-3), 87-95. [Link]

  • Eurofins DiscoverX. (n.d.). iNOS Mouse Nitric Oxide Synthase Cell Based Antagonist Assay, Panlabs. Retrieved from [Link]

  • Cinelli, M. A., et al. (2020). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Medicinal Research Reviews, 40(1), 158-189. [Link]

  • American Research Products. (n.d.). ELISA Tips: Troubleshooting Common Challenges. Retrieved from [Link]

  • Qu, Z., et al. (1998). Core and Penumbral Nitric Oxide Synthase Activity During Cerebral Ischemia and Reperfusion. Stroke, 29(5), 1039-1045. [Link]

  • CD Genomics. (n.d.). How to Troubleshoot Sequencing Preparation Errors (NGS Guide). Retrieved from [Link]

  • Gladwin, M. T., & Kim-Shapiro, D. B. (2008). Hemoglobin-mediated nitric oxide signaling. Free Radical Biology and Medicine, 45(5), 543-551. [Link]

Sources

Orthogonal Validation of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide: A Comparison Guide for Heme-Binding Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs advance, confirming the true mechanism of action of a small molecule hit is as critical as identifying the hit itself. The compound (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide features a classic N-hydroxyamidine (amidoxime) pharmacophore. This chemotype is a well-documented heme-coordinating motif, most notably utilized in the design of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors such as epacadostat[1].

However, validating heme-binding small molecules presents unique analytical challenges. Biochemical assays for redox-active enzymes are notoriously susceptible to false positives caused by redox-cycling compounds or non-specific aggregators. As a Senior Application Scientist, I have designed this guide to objectively compare three orthogonal methods—biochemical, biophysical, and cellular—that form a self-validating cascade to unequivocally confirm the activity of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide.

Mechanistic Rationale & The Validation Cascade

IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step of L-tryptophan degradation into N-formylkynurenine (NFK)[2]. The resulting depletion of tryptophan and accumulation of kynurenine metabolites profoundly suppress effector T-cell proliferation, driving tumor immune evasion[3].

N-hydroxyamidines act by directly coordinating with the ferrous ( Fe2+ ) iron of the IDO1 heme porphyrin ring, displacing oxygen and halting catalysis[]. To prove that (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide operates via this exact mechanism, we must triangulate its activity across three distinct assay environments.

IDO1_Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme-Fe2+) Trp->IDO1 Substrate NFK N-Formylkynurenine IDO1->NFK Oxidation Kyn Kynurenine NFK->Kyn Formamidase Tcells T-Cell Suppression (Immune Evasion) Kyn->Tcells AhR Activation Inhibitor (1Z)-N'-hydroxy-2- (4-nitrophenoxy) ethanimidamide Inhibitor->IDO1 Heme Binding (Inhibition)

Fig 1. IDO1 metabolic pathway and the putative heme-binding inhibition mechanism.

Validation_Workflow cluster_0 Orthogonal Validation Cascade Start Putative Hit: (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide BioChem 1. Biochemical Assay (NFK Absorbance) Tests Catalytic Inhibition Start->BioChem BioPhys 2. Biophysical Assay (SPR) Confirms Direct Heme Binding BioChem->BioPhys Exclude Redox False Positives Cellular 3. Cellular Assay (HeLa Kynurenine Release) Validates Permeability & Efficacy BioPhys->Cellular Confirm Target Engagement Decision Validated in vitro IDO1 Inhibitor Cellular->Decision Triangulated Validation

Fig 2. Orthogonal assay cascade to validate N-hydroxyamidine inhibitors.

Orthogonal Methods Comparison

To establish a self-validating data package, quantitative outputs from distinct methodologies must be compared. The table below outlines the performance metrics and primary caveats of the three required assays.

Assay TypePrimary ReadoutSensitivity (LOD)ThroughputPrimary Caveat
1. Biochemical NFK Absorbance (321 nm)~10-50 nM ( IC50​ )High (384-well)Susceptible to redox-cycling false positives
2. Biophysical (SPR) Resonance Units (RU)~1-5 nM ( KD​ )MediumRequires highly stable, active IDO1 protein
3. Cellular (HeLa) Kynurenine Absorbance (492 nm)~50-100 nM ( IC50​ )Medium (96-well)Confounded by poor cell permeability or rapid metabolism

Self-Validating Experimental Protocols

Do not treat these protocols as mere recipes; understanding the causality behind the reagent choices is what separates a robust validation from a flawed experiment.

Method 1: Biochemical IDO1 Enzymatic Assay

Causality: IDO1 requires its heme iron to be in the reduced ferrous ( Fe2+ ) state to bind oxygen and catalyze tryptophan[]. Because the iron slowly oxidizes in vitro, a reducing system (ascorbic acid and methylene blue) is mandatory. However, this creates a vulnerability: compounds that deplete these reducing agents will falsely appear as IDO1 inhibitors.

Step-by-Step Protocol:

  • Prepare Assay Buffer: Mix 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase. (Note: Catalase is critical as it scavenges H2​O2​ generated by the reducing system, preventing oxidative destruction of the enzyme).

  • Enzyme Addition: Add 50 nM recombinant human IDO1 enzyme to the buffer.

  • Compound Dosing: Dispense (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide in a 10-point dose-response curve (10 µM to 0.5 nM). Include Epacadostat as a positive control and 1% DMSO as a vehicle negative control.

  • Pre-incubation: Incubate for 15 minutes at room temperature. This is crucial for N-hydroxyamidines, which require time to coordinate with the heme iron[1].

  • Initiation & Reaction: Add 400 µM L-Tryptophan to initiate catalysis. Incubate for 60 minutes at 37°C.

  • Termination & Readout: Stop the reaction with 20% trichloroacetic acid (TCA) and heat at 50°C for 30 minutes to fully hydrolyze the intermediate NFK into kynurenine. Read absorbance at 321 nm.

Method 2: Surface Plasmon Resonance (SPR)

Causality: Because the biochemical assay relies on a delicate redox balance, we must prove that the compound physically binds the target. SPR is a label-free biophysical method that directly measures mass changes on a sensor chip[5]. It explicitly rules out redox-cycling false positives.

Step-by-Step Protocol:

  • Surface Preparation: Immobilize an anti-His antibody on a CM5 sensor chip using standard amine coupling chemistry.

  • Target Capture: Inject His-tagged recombinant human IDO1 to achieve a capture level of ~3000 Resonance Units (RU).

  • Buffer Optimization: Prepare running buffer containing PBS (pH 7.4), 0.05% Tween-20, 2% DMSO, and 1 mM TCEP. (Note: TCEP maintains the necessary reducing environment without interfering with the optical readout).

  • Kinetic Injection: Inject (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide at varying concentrations (e.g., 3.125 µM down to 12.5 nM) at a flow rate of 30 µL/min.

  • Measurement: Record the association phase for 60 seconds and the dissociation phase for 120 seconds.

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model to derive the dissociation constant ( KD​ ).

Method 3: HeLa Cell-Based Kynurenine Assay

Causality: Even with confirmed target engagement, N-hydroxyamidines can suffer from poor membrane permeability or rapid intracellular metabolism (e.g., glucuronidation)[6]. HeLa cells do not express IDO1 constitutively but strongly upregulate it when stimulated with Interferon-gamma (IFN-γ). Measuring kynurenine release into the media confirms physiological target engagement[3].

Step-by-Step Protocol:

  • Cell Seeding: Seed HeLa cells in a 96-well flat-bottom plate at 5×104 cells/well in DMEM supplemented with 10% FBS.

  • Target Induction: Stimulate cells with 50 ng/mL recombinant human IFN-γ for 24 hours. (Self-Validation Check: Include a set of wells without IFN-γ as an absolute negative control for IDO1 baseline activity).

  • Treatment: Wash the cells and replace with fresh media containing 100 µM L-Tryptophan and the test compound at various concentrations.

  • Incubation: Incubate for 48 hours at 37°C in a 5% CO2​ atmosphere.

  • Colorimetric Derivatization: Transfer 100 µL of the conditioned supernatant to a new plate. Add 10 µL of 30% TCA and centrifuge to pellet cellular debris. Mix the cleared supernatant with an equal volume of 2% (w/v) Ehrlich's reagent (p-dimethylaminobenzaldehyde) in glacial acetic acid.

  • Readout: Measure absorbance at 492 nm. The intensity of the yellow color is directly proportional to the kynurenine concentration, allowing calculation of the cellular IC50​ .

References

  • Steeneck, C., et al. (2020). Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation. ACS Medicinal Chemistry Letters, 11(2), 179-187.[Link]

  • Jin, F., et al. (2021). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters, 12(2), 195-201.[Link]

  • Koblish, H. K., et al. (2010). Hydroxyamidine Inhibitors of Indoleamine-2,3-dioxygenase Potently Suppress Systemic Tryptophan Catabolism and the Growth of IDO-Expressing Tumors. Molecular Cancer Therapeutics, 9(2), 489-498.[Link]

Sources

Safety Operating Guide

(1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide

Executive Summary

(1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide (a substituted acetamidoxime) is a specialized intermediate frequently utilized in medicinal chemistry for the synthesis of 1,2,4-oxadiazole heterocycles and novel nitric oxide (NO) donors[1][2]. Due to the presence of both a nitroaromatic moiety and an amidoxime functional group, this compound presents specific reactivity and toxicity hazards. This guide outlines the causal mechanisms behind these hazards and provides a definitive Standard Operating Procedure (SOP) for its safe lifecycle management and disposal in a professional laboratory setting.

Part 1: Chemical Context & Hazard Mechanistics

To implement a self-validating safety protocol, researchers must first understand the chemical causality that dictates waste segregation.

  • Nitroaromatic Reactivity: The p-nitrophenoxy group is highly electron-withdrawing. Nitroaromatics are generally susceptible to exothermic reduction and can be sensitive to shock or high heat if isolated in dry, concentrated forms. In waste streams, they must be strictly isolated from strong reducing agents (e.g., metal hydrides, dithionites) to prevent uncontrolled exothermic reactions.

  • Amidoxime Nucleophilicity: The amidoxime group (-C(NH2)=NOH) can act as both a nucleophile and a chelating agent. It is sensitive to strong oxidizers and concentrated acids, which can trigger premature hydrolysis or oxidation, potentially releasing toxic nitrogen oxides (NO_x).

  • Environmental Toxicity: Like many nitroaromatic compounds, this chemical poses a risk to aquatic ecosystems and must never be disposed of via standard aqueous sink drainage. It falls under the broad regulatory purview of chemical substances requiring controlled environmental management[3].

Core Directive: Under no circumstances should researchers attempt in-lab chemical neutralization (e.g., DIY bleach oxidation or acid hydrolysis) of this compound. Incomplete destruction can yield highly reactive intermediates or toxic off-gassing. All disposal must rely on segregation and professional high-temperature incineration.

Part 2: Waste Segregation & Compatibility Data

Proper segregation at the point of generation is the most critical step in laboratory waste management. Summarized below is the compatibility matrix for (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide waste streams.

Waste Stream TypePrimary Solvents/MatrixSegregation CategoryIncompatible Materials (DO NOT MIX)
Organic Liquid (Halogen-Free) Ethyl acetate, Methanol, HexanesHalogen-Free Organic WasteStrong oxidizers (e.g., Nitric acid, Peroxides), Reducing agents.
Organic Liquid (Halogenated) Dichloromethane (DCM), ChloroformHalogenated Organic WasteAlkali metals, strong bases (e.g., NaOH pellets).
Aqueous Waste Water, dilute buffers (pH 5-9)Aqueous Hazardous WasteConcentrated acids, heavy metal salts.
Solid Waste Silica gel, TLC plates, filter paperSolid Hazardous WasteReactive metals, pyrophorics.

Part 3: Standard Operating Procedure (SOP) for Laboratory Disposal

This step-by-step methodology ensures compliance with institutional Environmental Health and Safety (EHS) standards and federal Resource Conservation and Recovery Act (RCRA) guidelines.

Step 1: Point-of-Generation Containment

  • Action: Equip the fume hood with designated, chemically compatible secondary containment trays.

  • Causality: Amidoximes are often synthesized or purified using mixed solvent systems. Secondary containment prevents accidental cross-contamination with incompatible reagents stored in the same hood.

Step 2: Liquid Waste Consolidation

  • Action: Transfer liquid effluents containing the compound into a high-density polyethylene (HDPE) or glass carboy specifically designated for "Nitroaromatic/Organic Waste."

  • Causality: Segregating this specific waste stream prevents the nitroaromatic compound from interacting with highly reactive waste (like piranha solution or lithium aluminum hydride quench waste), neutralizing the risk of spontaneous ignition.

Step 3: Solid Waste Packaging

  • Action: Collect all contaminated consumables (weighing boats, gloves, silica from column chromatography) into a transparent, heavy-duty polyethylene bag or a dedicated solid waste drum.

  • Causality: Transparent bags allow EHS personnel to visually verify that no free liquids or prohibited items (e.g., sharps) have been improperly discarded in the solid waste stream.

Step 4: Labeling and Manifesting

  • Action: Affix a standardized Hazardous Waste label immediately upon the first drop of waste entering the container. Explicitly list "(1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide" and its approximate concentration. Do not use abbreviations.

  • Causality: Accurate manifesting ensures that downstream commercial treatment facilities apply the correct incineration profile, preventing hazardous emissions.

Step 5: EHS Transfer and Final Disposition

  • Action: Once the container reaches 80% capacity, seal it and initiate a pickup request with your institutional EHS department.

  • Causality: EHS will transport the material to a licensed Treatment, Storage, and Disposal Facility (TSDF) where it will undergo high-temperature rotary kiln incineration (typically >1000°C), the only self-validating method for the complete destruction of nitroaromatic amidoximes without generating toxic byproducts.

Part 4: Waste Lifecycle Visualization

G Gen Point of Generation (Fume Hood) Seg Waste Segregation (Isolate from Reducers/Oxidizers) Gen->Seg Store Temporary Lab Storage (HDPE / Secondary Containment) Seg->Store EHS Institutional EHS Collection & RCRA Manifesting Store->EHS Incinerate Final Disposition (Commercial High-Temp Incineration) EHS->Incinerate

Fig 1: Institutional lifecycle and disposal workflow for nitroaromatic amidoxime laboratory waste.

References

  • Title: N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure−Activity Relationship Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Toxic Substances Control Act (TSCA) Pl 94-469 Candidate List Of Chemical Substances Volume 1 Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: Product Class 6 - 1,2,4-Oxadiazoles - Science of Synthesis Source: Scribd (Science of Synthesis Archive) URL: [Link]

Sources

Personal protective equipment for handling (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. When handling novel, bifunctional molecules like (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide , standard operating procedures must be elevated. This compound merges a highly lipophilic, potentially energetic nitroaromatic ring with a reactive amidoxime moiety.

To ensure the safety of your research team and the integrity of your drug development pipeline, this guide provides a causality-driven framework for personal protective equipment (PPE), operational handling, and disposal.

Mechanistic Hazard Profiling: The "Why" Behind the Danger

Before selecting PPE, we must understand the synergistic risks embedded in the chemical structure. Every safety protocol we implement is a direct response to these molecular vulnerabilities.

  • The 4-Nitrophenoxy Moiety: Nitroaromatic compounds are notoriously lipophilic, which facilitates rapid dermal absorption. Systemic exposure can induce methemoglobinemia, severely compromising oxygen transport in the blood. Furthermore, nitro groups are potentially energetic; contact with strong bases, amines, or reducing agents can trigger dangerous exothermic decomposition or render the compound shock-sensitive[1].

  • The Amidoxime (N'-hydroxyethanimidamide) Moiety: Amidoximes and related hydroxylamine derivatives are highly reactive. Structurally related amidoximes exhibit acute oral toxicity (GHS H301) and pose a severe risk of irreversible ocular damage (GHS H318). Combined with the nitrophenoxy group, the compound is a potent skin and respiratory irritant[2],[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for this compound. The following PPE matrix is designed to counter the specific permeation and reactivity profiles of nitroaromatic amidoximes.

  • Glove Selection (Critical): Standard thin nitrile gloves are highly susceptible to permeation by nitroaromatic compounds. You must use chemically resistant Viton® or Barrier® gloves for primary handling[4]. Causality: The dense fluoropolymer matrix of Viton prevents the lipophilic nitroaromatic from penetrating the barrier. If Viton is unavailable, double-gloving with heavy-duty (minimum 8 mil) nitrile is the absolute minimum requirement, and gloves must be changed immediately upon suspected contact[1].

  • Ocular Protection: Because the amidoxime moiety can cause severe, irreversible eye damage, standard safety glasses leave you vulnerable to vapor and micro-splashes. ANSI Z87.1-compliant splash-proof goggles combined with a full face shield are mandatory[1],[4].

  • Respiratory & Body Protection: All handling must occur within a certified Class II chemical fume hood[4]. Wear a flame-resistant (FR) lab coat with knit cuffs to prevent wrist exposure, and ensure all skin below the waist is covered.

Quantitative Hazard & Mitigation Summary

The following table synthesizes the quantitative hazard data from closely related structural analogs to establish our operational boundaries.

Structural MoietyAssociated GHS Hazard CodesPhysicochemical RiskRequired PPE & Mitigation
4-Nitrophenoxy H315 (Skin Irrit.), H335 (Resp. Irrit.)High lipophilicity; dermal permeation; thermal instabilityViton® gloves; Segregate strictly from amines and bases
Amidoxime H301 (Toxic if swallowed), H318 (Eye Dam.)Acute mucosal toxicity; severe ocular tissue degradationSplash goggles + Face shield; Class II Fume Hood

Self-Validating Operational Protocols

Every action taken with this compound must include a built-in verification step to ensure the system remains safe.

Protocol A: Fume Hood Transfer and Weighing
  • System Verification: Before opening the primary container, verify the fume hood face velocity is between 80–100 fpm using the digital monitor. Causality: Ensures complete containment of aerosolized particulates, preventing inhalation of the H335 respiratory irritant[3].

  • Workspace Preparation: Line the workspace with anti-static, chemical-resistant bench paper. Causality: Prevents cross-contamination and minimizes static discharge, which is critical when handling potentially energetic nitro compounds[1].

  • Execution: Weigh the compound using a grounded, static-free spatula into a pre-tared, sealable secondary vial.

  • Validation: Seal the secondary vial tightly before removing it from the hood. Decontaminate the exterior of the vial with a compatible solvent (e.g., ethanol, followed by water) before transporting it to the reaction station.

Protocol B: Emergency Spill Response & Decontamination
  • Containment: Immediately alert personnel and isolate the area. Do not use combustible materials (like standard paper towels) to absorb a large spill[1].

  • Absorption: Cover the spill with a non-combustible, inert absorbent material such as sand or vermiculite[1].

  • Neutralization (The Amine Warning): Carefully sweep the absorbent into a dedicated hazardous waste container using a non-sparking tool. Critical Warning: Never use amines or basic solutions to clean the area. Nitroaromatics can become shock-sensitive when mixed with amines[1].

  • Validation: Decontaminate the residual surface thoroughly with mild soap and water[1], then verify the area is visually clean and free of yellow/orange nitroaromatic residue.

Waste Segregation and Disposal Plan

Improper disposal of nitroaromatics can lead to catastrophic laboratory incidents.

  • Strict Segregation: Nitroaromatic waste must be strictly segregated into dedicated, clearly labeled waste carboys.

  • Incompatibilities: Keep this waste completely isolated from strong oxidizing agents, reducing agents, and—most importantly—strong bases and amines[1],[4].

  • Disposal Route: Never dispose of these compounds down the drain or in regular trash[1]. Coordinate with your Environmental Health and Safety (EHS) department for specialized hazardous waste pickup.

Operational Workflow Visualization

The following diagram maps the critical path from hazard identification to safe disposal, ensuring all logical safety gates are met.

G A Hazard Identification: Nitroaromatic & Amidoxime B Engineering Controls: Class II Fume Hood A->B dictates C PPE Selection: Viton Gloves & Splash Goggles B->C requires D Operational Handling: Inert Atmosphere Transfer C->D enables E Waste Segregation: Isolate from Amines/Bases D->E concludes with

Fig 1. Sequential safety and operational workflow for handling reactive nitroaromatic amidoximes.

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.